molecular formula C6H11N3 B1342750 1-propyl-1H-pyrazol-4-amine CAS No. 1006483-43-7

1-propyl-1H-pyrazol-4-amine

Cat. No.: B1342750
CAS No.: 1006483-43-7
M. Wt: 125.17 g/mol
InChI Key: DMDDBNVQWLCYMJ-UHFFFAOYSA-N
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Description

1-propyl-1H-pyrazol-4-amine is a useful research compound. Its molecular formula is C6H11N3 and its molecular weight is 125.17 g/mol. The purity is usually 95%.
The exact mass of the compound 1-propyl-1H-pyrazol-4-amine is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 1-propyl-1H-pyrazol-4-amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-propyl-1H-pyrazol-4-amine including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-propylpyrazol-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11N3/c1-2-3-9-5-6(7)4-8-9/h4-5H,2-3,7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DMDDBNVQWLCYMJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C=C(C=N1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

125.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1006483-43-7
Record name 1-propyl-1H-pyrazol-4-amine
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Foundational & Exploratory

An In-depth Technical Guide to 1-propyl-1H-pyrazol-4-amine: Chemical Properties and Structure Elucidation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties and structural elucidation of 1-propyl-1H-pyrazol-4-amine. Given the limited publicly available experimental data for this specific molecule, this guide combines known information for its hydrochloride salt with theoretical and comparative data for the free base, based on established principles of organic chemistry and spectroscopy.

Chemical Properties and Data

1-propyl-1H-pyrazol-4-amine is a substituted pyrazole, a class of heterocyclic compounds of significant interest in medicinal chemistry due to their diverse biological activities.[1][2][3] The free base is not widely commercially available; however, its hydrochloride and dihydrochloride salts are.[4][5] The properties of the hydrochloride salt are summarized below.

PropertyValueSource
Molecular Formula C6H11N3Inferred from salt
Molecular Weight 139.19 g/mol (Free Base)Calculated
CAS Number 1390654-83-7 (Hydrochloride)[5]
Molecular Formula (HCl Salt) C6H12ClN3[6]
Molecular Weight (HCl Salt) 161.63 g/mol [5][6]
Physical Form Solid[6]
Storage Conditions Store at -4°C for short term (1-2 weeks), -20°C for long term (1-2 years).[5]

Synthesis and Experimental Protocols

A practical and efficient synthesis of 1-alkyl-4-aminopyrazoles can be achieved through a two-step process starting from the commercially available 4-nitropyrazole.[7] This methodology involves an initial N-alkylation followed by the reduction of the nitro group.

General Synthesis Workflow

The logical flow for the synthesis and confirmation of 1-propyl-1H-pyrazol-4-amine is outlined below.

G start Start: 4-Nitropyrazole & Propanol mitsunobu Step 1: Mitsunobu Reaction start->mitsunobu intermediate Intermediate: 1-Propyl-4-nitropyrazole mitsunobu->intermediate reduction Step 2: Nitro Group Reduction intermediate->reduction product Final Product: 1-Propyl-1H-pyrazol-4-amine reduction->product purification Purification (e.g., Chromatography) product->purification characterization Structure Elucidation (NMR, MS, IR) purification->characterization

Caption: General workflow for the synthesis and characterization of 1-propyl-1H-pyrazol-4-amine.

Detailed Experimental Protocol (Hypothetical)

Step 1: Synthesis of 1-propyl-4-nitropyrazole via Mitsunobu Reaction

  • To a stirred solution of 4-nitropyrazole (1 eq.) and triphenylphosphine (1.5 eq.) in anhydrous tetrahydrofuran (THF) at 0 °C, add propanol (1.2 eq.).

  • Slowly add diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD) (1.5 eq.) dropwise to the solution.

  • Allow the reaction mixture to warm to room temperature and stir for 12-18 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., ethyl acetate/hexanes) to yield 1-propyl-4-nitropyrazole.

Step 2: Synthesis of 1-propyl-1H-pyrazol-4-amine via Nitro Reduction

  • Dissolve 1-propyl-4-nitropyrazole (1 eq.) in a suitable solvent such as ethanol or methanol.

  • Add a catalyst, for example, 10% palladium on carbon (Pd/C).

  • Subject the mixture to a hydrogen atmosphere (using a balloon or a hydrogenation apparatus) and stir vigorously at room temperature.

  • Monitor the reaction by TLC until the starting material is fully consumed.

  • Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst.

  • Concentrate the filtrate under reduced pressure to obtain the crude 1-propyl-1H-pyrazol-4-amine.

  • If necessary, further purify the product by column chromatography or recrystallization.

Structure Elucidation

The structural confirmation of 1-propyl-1H-pyrazol-4-amine would rely on a combination of spectroscopic techniques. Below is a predicted analysis based on the expected structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.

Predicted ¹H NMR (in CDCl₃):

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~7.3Singlet1HC3-H of pyrazole ring
~7.2Singlet1HC5-H of pyrazole ring
~3.9Triplet2HN-CH₂-CH₂-CH₃
~3.5Broad Singlet2H-NH₂
~1.8Sextet2HN-CH₂-CH₂-CH₃
~0.9Triplet3HN-CH₂-CH₂-CH₃

Predicted ¹³C NMR (in CDCl₃):

Chemical Shift (δ, ppm)Assignment
~135C5 of pyrazole ring
~125C3 of pyrazole ring
~120C4 of pyrazole ring (C-NH₂)
~52N-CH₂-CH₂-CH₃
~24N-CH₂-CH₂-CH₃
~11N-CH₂-CH₂-CH₃
Infrared (IR) Spectroscopy

IR spectroscopy helps identify the functional groups present in a molecule.

Predicted IR Absorption Bands:

Wavenumber (cm⁻¹)Functional GroupVibration
3400-3250N-HSymmetric and asymmetric stretching (primary amine)
3150-3100C-HAromatic C-H stretching (pyrazole ring)
2960-2850C-HAliphatic C-H stretching (propyl group)
1650-1580N-HScissoring (bending) (primary amine)
1550-1450C=C, C=NRing stretching (pyrazole)
Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.

  • Expected Molecular Ion (M⁺): m/z = 139.1004 (for C₆H₁₁N₃)

  • Key Fragmentation Pathways:

    • Loss of an ethyl radical (•CH₂CH₃) from the propyl chain (α-cleavage relative to the ring nitrogen) to give a fragment at m/z = 110.

    • Loss of a propyl radical (•CH₂CH₂CH₃) to give a fragment at m/z = 96.

    • Typical pyrazole ring fragmentation involves the loss of HCN or N₂.[8]

Logical Flow of Structure Elucidation

The process of confirming the structure of a newly synthesized compound follows a logical progression of experiments.

G synthesis Synthesized Compound ms Mass Spectrometry synthesis->ms ir Infrared Spectroscopy synthesis->ir nmr NMR Spectroscopy (¹H, ¹³C, COSY) synthesis->nmr mol_weight Determine Molecular Weight & Formula ms->mol_weight structure Proposed Structure: 1-propyl-1H-pyrazol-4-amine mol_weight->structure func_groups Identify Functional Groups (-NH₂, Pyrazole Ring) ir->func_groups func_groups->structure h_framework Elucidate C-H Framework & Connectivity nmr->h_framework h_framework->structure

Caption: Logical workflow for the structural elucidation of a target molecule.

Biological Context and Potential Applications

Pyrazole derivatives are a cornerstone in medicinal chemistry, exhibiting a wide array of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[1][2][3] Aminopyrazoles, in particular, serve as versatile building blocks for the synthesis of more complex molecules due to the reactive nature of the amino group.[2] For instance, derivatives of N,4-di(1H-pyrazol-4-yl)pyrimidin-2-amine have been investigated as potent and selective CDK2 inhibitors for cancer therapy.[9] While the specific biological activity of 1-propyl-1H-pyrazol-4-amine is not extensively documented, its structure makes it a valuable intermediate for the development of novel therapeutic agents.

Safety and Handling

The hydrochloride salt of 1-propyl-1H-pyrazol-4-amine should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[5] Standard laboratory safety procedures should be followed to avoid skin and eye contact. The waste generated from experiments should be disposed of in accordance with institutional and regulatory guidelines.[5]

References

Synthesis and Characterization of 1-propyl-1H-pyrazol-4-amine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of 1-propyl-1H-pyrazol-4-amine, a valuable building block in medicinal chemistry and drug development.[1] Due to the limited availability of direct experimental data for this specific compound in published literature, this guide presents a plausible and robust synthetic route adapted from established methodologies for analogous compounds.[2] The characterization data presented is a combination of predicted values based on the analysis of structurally related molecules and general principles of spectroscopic analysis.

Synthetic Pathway

The proposed synthesis of 1-propyl-1H-pyrazol-4-amine is a two-step process commencing with the commercially available 4-nitropyrazole. The initial step involves the N-alkylation of the pyrazole ring with a propyl group, followed by the reduction of the nitro moiety to the desired primary amine.

A highly effective method for the N-alkylation of 4-nitropyrazole is the Mitsunobu reaction, which allows for the coupling of a primary alcohol (n-propanol) to the pyrazole nitrogen under mild conditions.[2][3] The subsequent reduction of the nitro group can be efficiently achieved through catalytic hydrogenation.[2][4]

Synthesis_Pathway Synthetic Pathway for 1-propyl-1H-pyrazol-4-amine Start 4-Nitropyrazole Intermediate 1-Propyl-4-nitropyrazole Start->Intermediate n-Propanol, PPh3, DIAD (Mitsunobu Reaction) Product 1-Propyl-1H-pyrazol-4-amine Intermediate->Product H2, Pd/C (Catalytic Hydrogenation)

Caption: Proposed two-step synthesis of 1-propyl-1H-pyrazol-4-amine.

Experimental Protocols

The following protocols are adapted from a general method for the synthesis of 1-alkyl-4-aminopyrazoles.[2]

Synthesis of 1-Propyl-4-nitropyrazole (Mitsunobu Reaction)

Materials:

  • 4-Nitropyrazole

  • n-Propanol

  • Triphenylphosphine (PPh₃)

  • Diisopropyl azodicarboxylate (DIAD)

  • Anhydrous Tetrahydrofuran (THF)

Procedure:

  • In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 4-nitropyrazole (1 equivalent) and triphenylphosphine (1.5 equivalents) in anhydrous THF.

  • Add n-propanol (1.2 equivalents) to the solution.

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add DIAD (1.5 equivalents) dropwise to the cooled solution.

  • Allow the reaction mixture to warm to room temperature and stir for 12-24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield 1-propyl-4-nitropyrazole.

Synthesis of 1-propyl-1H-pyrazol-4-amine (Nitro Group Reduction)

Materials:

  • 1-Propyl-4-nitropyrazole

  • 10% Palladium on carbon (Pd/C)

  • Methanol or Ethanol

  • Hydrogen gas (H₂)

Procedure:

  • Dissolve 1-propyl-4-nitropyrazole (1 equivalent) in methanol or ethanol in a hydrogenation vessel.

  • Carefully add 10% Pd/C catalyst (typically 5-10 mol %).

  • Pressurize the vessel with hydrogen gas (typically 1-4 atm) and stir the mixture vigorously at room temperature.

  • Monitor the reaction by TLC or by monitoring hydrogen uptake.

  • Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.

  • Wash the Celite pad with the solvent used for the reaction.

  • Concentrate the filtrate under reduced pressure to yield 1-propyl-1H-pyrazol-4-amine. Further purification can be achieved by recrystallization or column chromatography if necessary.

Experimental_Workflow Experimental Workflow cluster_step1 Step 1: N-Alkylation (Mitsunobu) cluster_step2 Step 2: Reduction s1_start Dissolve 4-Nitropyrazole, PPh3, and n-Propanol in THF s1_cool Cool to 0°C s1_start->s1_cool s1_add Add DIAD dropwise s1_cool->s1_add s1_react Stir at RT for 12-24h s1_add->s1_react s1_workup Concentrate and Purify (Column Chromatography) s1_react->s1_workup s1_product 1-Propyl-4-nitropyrazole s1_workup->s1_product s2_start Dissolve 1-Propyl-4-nitropyrazole in MeOH/EtOH with Pd/C s1_product->s2_start Proceed to next step s2_h2 Hydrogenate (H2 balloon or Parr shaker) s2_start->s2_h2 s2_filter Filter through Celite s2_h2->s2_filter s2_concentrate Concentrate filtrate s2_filter->s2_concentrate s2_product 1-Propyl-1H-pyrazol-4-amine s2_concentrate->s2_product

Caption: Workflow for the synthesis of 1-propyl-1H-pyrazol-4-amine.

Characterization Data

Physical and Molecular Properties (Predicted)
PropertyPredicted Value
Molecular FormulaC₆H₁₁N₃
Molecular Weight125.17 g/mol
AppearanceExpected to be an oil or a low-melting solid.
Boiling PointNot available.
Melting PointNot available.
Spectroscopic Data (Predicted and Comparative)

The predicted spectroscopic data is based on the analysis of 1H-pyrazol-4-amine, 1-propyl-1H-pyrazole, and general principles of NMR and IR spectroscopy.[5][6][7][8]

¹H NMR Spectroscopy (Predicted)

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentComparative Data (δ, ppm) for related structures
~7.3-7.5s1HPyrazole C5-H1-Propyl-1H-pyrazole: 7.52 (d), 7.39 (s)[6]
~7.2-7.4s1HPyrazole C3-H1-Propyl-1H-pyrazole: 7.52 (d)[6]
~3.8-4.0t2HN-CH₂-CH₂-CH₃1-Propyl-1H-pyrazole: 4.02 (t)[6]
~3.0-4.0 (broad)s2H-NH₂Amines typically show broad signals.[7]
~1.7-1.9sextet2HN-CH₂-CH₂-CH₃1-Propyl-1H-pyrazole: 1.85 (sextet)[6]
~0.8-1.0t3HN-CH₂-CH₂-CH₃1-Propyl-1H-pyrazole: 0.90 (t)[6]

¹³C NMR Spectroscopy (Predicted)

Chemical Shift (δ, ppm)AssignmentComparative Data (δ, ppm) for related structures
~135-140Pyrazole C51-Propyl-1H-pyrazole: 139.0[6]
~125-130Pyrazole C31-Propyl-1H-pyrazole: 129.1[6]
~110-120Pyrazole C4-NH₂1H-Pyrazol-4-amine: C4 not available.
~50-55N-CH₂1-Propyl-1H-pyrazole: 52.1[6]
~23-26N-CH₂-CH₂1-Propyl-1H-pyrazole: 23.9[6]
~10-12-CH₃1-Propyl-1H-pyrazole: 11.2[6]

IR Spectroscopy (Predicted)

Wavenumber (cm⁻¹)IntensityAssignmentComparative Data for related structures
3300-3500MediumN-H stretch (asymmetric and symmetric)Primary amines show two bands in this region.[7][8]
2850-2960MediumC-H stretch (aliphatic)Typical for alkyl chains.
~1600-1650MediumN-H bend (scissoring)Characteristic for primary amines.[8]
~1500-1580MediumC=N, C=C stretch (pyrazole ring)Pyrazole rings show absorptions in this region.[9]
~1000-1250MediumC-N stretchAliphatic amines show C-N stretching in this range.[8]

Mass Spectrometry (Predicted)

m/zInterpretation
125[M]⁺ (Molecular ion)
96[M - C₂H₅]⁺ (Loss of ethyl group)
82[M - C₃H₇]⁺ (Loss of propyl group)
OtherFragmentation pattern typical of pyrazoles.

Conclusion

This technical guide outlines a reliable and practical synthetic route to 1-propyl-1H-pyrazol-4-amine, a compound of interest for pharmaceutical research. While direct experimental data is scarce, the provided protocols and predicted characterization data, based on established chemical principles and analogous compounds, offer a solid foundation for the synthesis and identification of this molecule. Researchers and scientists can utilize this information to facilitate their work in the discovery and development of novel therapeutic agents.

References

Spectroscopic Data for 1-propyl-1H-pyrazol-4-amine: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

Despite a comprehensive search of available scientific literature and chemical databases, detailed experimental spectroscopic data (NMR, IR, MS) for 1-propyl-1H-pyrazol-4-amine and its common salts could not be located. While the existence of this compound and its hydrochloride and dihydrochloride salts is confirmed through various chemical supplier databases, the specific analytical data requested for this in-depth technical guide is not publicly available in the searched repositories.

This guide will, therefore, outline the expected spectroscopic characteristics of 1-propyl-1H-pyrazol-4-amine based on the known spectral data of its constituent functional groups and closely related pyrazole analogs. It will also provide standardized, detailed methodologies for acquiring such data. This information is intended to serve as a predictive reference for researchers and a procedural guide for the experimental characterization of this compound.

Predicted Spectroscopic Data

The following tables summarize the anticipated spectroscopic data for 1-propyl-1H-pyrazol-4-amine. These predictions are based on established principles of spectroscopy and data from analogous structures.

Table 1: Predicted ¹H NMR Spectroscopic Data
Chemical Shift (δ) ppmMultiplicityIntegrationAssignmentNotes
~7.5 - 7.0s1HH-5 (pyrazole ring)The chemical shift is influenced by the electronic effects of the propyl and amino groups.
~7.0 - 6.5s1HH-3 (pyrazole ring)Expected to be slightly upfield from H-5 due to the influence of the N-propyl group.
~4.0 - 3.8t2HN-CH₂ (propyl group)Triplet due to coupling with the adjacent methylene group.
~3.5 - 3.0br s2H-NH₂Broad singlet, chemical shift can vary with solvent and concentration. May exchange with D₂O.
~1.8 - 1.6sextet2H-CH₂- (propyl group)Sextet (or multiplet) due to coupling with the adjacent methyl and methylene groups.
~0.9 - 0.8t3H-CH₃ (propyl group)Triplet due to coupling with the adjacent methylene group.

Solvent: CDCl₃ or DMSO-d₆. Reference: Tetramethylsilane (TMS) at 0.00 ppm.

Table 2: Predicted ¹³C NMR Spectroscopic Data
Chemical Shift (δ) ppmAssignmentNotes
~140 - 135C-4 (pyrazole ring)Carbon atom attached to the amino group.
~130 - 125C-5 (pyrazole ring)
~120 - 115C-3 (pyrazole ring)
~55 - 50N-CH₂ (propyl group)
~25 - 20-CH₂- (propyl group)
~15 - 10-CH₃ (propyl group)

Solvent: CDCl₃ or DMSO-d₆. Reference: Solvent signal.

Table 3: Predicted Infrared (IR) Spectroscopic Data
Wavenumber (cm⁻¹)IntensityAssignment
3400 - 3200Medium, BroadN-H stretch (asymmetric and symmetric) of the primary amine.
3150 - 3100WeakC-H stretch (aromatic-like, pyrazole ring).
2960 - 2850Medium to StrongC-H stretch (aliphatic, propyl group).
1650 - 1580MediumN-H bend (scissoring) of the primary amine.
1580 - 1450Medium to StrongC=N and C=C stretching vibrations of the pyrazole ring.
1350 - 1250MediumC-N stretch.

Sample preparation: KBr pellet or thin film.

Table 4: Predicted Mass Spectrometry (MS) Data
m/zInterpretation
[M]⁺Molecular ion peak corresponding to the exact mass of C₆H₁₁N₃.
[M-15]⁺Loss of a methyl group (-CH₃).
[M-29]⁺Loss of an ethyl group (-CH₂CH₃).
[M-43]⁺Loss of a propyl group (-CH₂CH₂CH₃).

Ionization method: Electron Ionization (EI) or Electrospray Ionization (ESI).

Experimental Protocols

The following are detailed methodologies for the acquisition of the spectroscopic data.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of 1-propyl-1H-pyrazol-4-amine in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.

  • ¹H NMR Acquisition:

    • Spectrometer: 400 MHz or higher field instrument.

    • Pulse Program: Standard single-pulse sequence.

    • Spectral Width: 0-12 ppm.

    • Number of Scans: 16-64, depending on sample concentration.

    • Relaxation Delay: 1-2 seconds.

    • Reference: Tetramethylsilane (TMS) as an internal standard (0.00 ppm).

  • ¹³C NMR Acquisition:

    • Spectrometer: 100 MHz or higher (corresponding to the ¹H frequency).

    • Pulse Program: Proton-decoupled pulse sequence (e.g., zgpg30).

    • Spectral Width: 0-160 ppm.

    • Number of Scans: 1024 or more to achieve adequate signal-to-noise ratio.

    • Relaxation Delay: 2-5 seconds.

    • Reference: The residual solvent peak (e.g., CDCl₃ at 77.16 ppm, DMSO-d₆ at 39.52 ppm).

Infrared (IR) Spectroscopy
  • Sample Preparation (KBr Pellet Method):

    • Grind 1-2 mg of the solid sample with approximately 100-200 mg of dry potassium bromide (KBr) powder in an agate mortar and pestle until a fine, uniform powder is obtained.

    • Transfer the powder to a pellet press and apply pressure to form a transparent or translucent pellet.

  • Data Acquisition:

    • Spectrometer: Fourier Transform Infrared (FTIR) spectrometer.

    • Scan Range: 4000-400 cm⁻¹.

    • Resolution: 4 cm⁻¹.

    • Number of Scans: 16-32.

    • Background: A spectrum of the empty sample compartment or a pure KBr pellet should be recorded as the background and subtracted from the sample spectrum.

Mass Spectrometry (MS)
  • Sample Preparation:

    • Electron Ionization (EI): Introduce a dilute solution of the sample in a volatile organic solvent (e.g., methanol, dichloromethane) via a direct insertion probe or a GC inlet.

    • Electrospray Ionization (ESI): Prepare a dilute solution (1-10 µg/mL) of the sample in a suitable solvent (e.g., methanol, acetonitrile, often with a small amount of formic acid or ammonium acetate to promote ionization).

  • Data Acquisition:

    • EI-MS:

      • Ionization Energy: 70 eV.

      • Mass Range: m/z 40-500.

    • ESI-MS:

      • Mode: Positive ion mode is expected to be most effective for this amine-containing compound.

      • Mass Range: m/z 50-500.

      • The spray voltage, capillary temperature, and other source parameters should be optimized for the specific instrument and compound.

Data Acquisition and Analysis Workflow

The general workflow for obtaining and interpreting the spectroscopic data for 1-propyl-1H-pyrazol-4-amine is illustrated below.

Spectroscopic_Workflow cluster_synthesis Compound Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_interpretation Data Interpretation & Structure Confirmation Synthesis Synthesis of 1-propyl-1H-pyrazol-4-amine Purification Purification (e.g., Chromatography, Recrystallization) Synthesis->Purification NMR NMR Spectroscopy (1H, 13C) Purification->NMR IR IR Spectroscopy Purification->IR MS Mass Spectrometry Purification->MS Data_Processing Data Processing & Peak Assignment NMR->Data_Processing IR->Data_Processing MS->Data_Processing Structure_Elucidation Structure Elucidation Data_Processing->Structure_Elucidation Structure_Elucidation->Synthesis Structure Confirmation Final_Report Final Report & Data Archiving Structure_Elucidation->Final_Report

Caption: Workflow for the synthesis, purification, and spectroscopic characterization of a chemical compound.

This document provides a foundational guide for the spectroscopic analysis of 1-propyl-1H-pyrazol-4-amine. While experimental data is not currently available in the public domain, the predictive data and detailed protocols herein offer a robust framework for researchers engaged in the synthesis and characterization of this and related pyrazole derivatives.

Solubility profile of 1-propyl-1H-pyrazol-4-amine in common lab solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the methodologies used to determine and present the solubility profile of the research compound 1-propyl-1H-pyrazol-4-amine. While specific experimental data for this compound is not publicly available, this document outlines the necessary experimental protocols, data presentation standards, and theoretical considerations based on its chemical structure.

Introduction: The Importance of a Solubility Profile

Solubility is a critical physicochemical property that significantly influences a compound's behavior in both chemical and biological systems. For professionals in drug development, a thorough understanding of a compound's solubility in various common laboratory solvents is fundamental. This knowledge is crucial for designing synthetic routes, developing purification strategies, formulating dosage forms, and predicting bioavailability.[1][2] A well-defined solubility profile is, therefore, an indispensable component of the preformulation stage of pharmaceutical research and development.[3][4]

The subject of this guide, 1-propyl-1H-pyrazol-4-amine, possesses structural features—a heterocyclic pyrazole ring, a primary amine, and an alkyl propyl group—that suggest a varied solubility profile. The amine and pyrazole moieties can participate in hydrogen bonding, indicating potential solubility in polar solvents, while the propyl group introduces non-polar character, which may confer solubility in less polar organic solvents. A systematic determination of its solubility is essential for its advancement as a potential pharmaceutical candidate.

Quantitative Solubility Data Presentation

To facilitate clear comparison and interpretation, all quantitative solubility data should be organized in a structured format. The following table serves as a template for presenting the solubility of 1-propyl-1H-pyrazol-4-amine in a range of common laboratory solvents at a specified temperature.

SolventSolvent ClassTemperature (°C)Solubility (mg/mL)Solubility (mol/L)
WaterPolar Protic25DataData
MethanolPolar Protic25DataData
EthanolPolar Protic25DataData
IsopropanolPolar Protic25DataData
AcetonitrilePolar Aprotic25DataData
Dimethyl Sulfoxide (DMSO)Polar Aprotic25DataData
N,N-Dimethylformamide (DMF)Polar Aprotic25DataData
AcetonePolar Aprotic25DataData
Ethyl AcetatePolar Aprotic25DataData
Dichloromethane (DCM)Nonpolar25DataData
TolueneNonpolar25DataData
HexaneNonpolar25DataData

Experimental Protocol: Thermodynamic Solubility Determination

The "shake-flask" method is the gold standard for determining the equilibrium (thermodynamic) solubility of a compound.[5][6][7] It is a reliable technique that measures the concentration of a saturated solution that is in equilibrium with an excess of the solid compound.

3.1. Materials and Equipment

  • 1-propyl-1H-pyrazol-4-amine (solid)

  • Selected solvents (high purity)

  • Analytical balance

  • Vials with screw caps

  • Orbital shaker with temperature control

  • Centrifuge

  • Syringe filters (e.g., 0.22 µm)

  • High-Performance Liquid Chromatography (HPLC) system or a validated analytical method for quantification

3.2. Procedure

  • Preparation : Add an excess amount of solid 1-propyl-1H-pyrazol-4-amine to a vial. The excess solid is crucial to ensure that equilibrium is reached with the undissolved compound.[6]

  • Solvent Addition : Accurately add a known volume of the selected solvent to the vial.

  • Equilibration : Tightly cap the vials and place them in an orbital shaker set to a constant temperature (e.g., 25°C). The samples should be agitated for a sufficient period to reach equilibrium. This can take anywhere from 24 to 72 hours, which should be confirmed by measuring the concentration at different time points until it remains constant.[8]

  • Phase Separation : After equilibration, allow the vials to stand to let the excess solid settle. To separate the saturated solution from the undissolved solid, centrifuge the vials.

  • Sample Collection : Carefully withdraw an aliquot of the supernatant (the clear, saturated solution) using a syringe.

  • Filtration : Immediately filter the collected supernatant through a syringe filter to remove any remaining solid microparticles.

  • Quantification : Dilute the filtered, saturated solution with a suitable solvent to a concentration within the calibration range of the analytical method. Analyze the concentration of 1-propyl-1H-pyrazol-4-amine using a validated HPLC method or another appropriate quantitative technique.

  • Calculation : Calculate the solubility in mg/mL or mol/L based on the measured concentration and the dilution factor.

Visualizing the Experimental Workflow

A clear and logical workflow is essential for reproducible scientific experimentation. The following diagram, generated using the DOT language, illustrates the key steps in the determination of thermodynamic solubility.

Solubility_Workflow cluster_prep Preparation cluster_equilibration Equilibration cluster_analysis Analysis start Start add_solid Add excess solid compound to vial start->add_solid 1. add_solvent Add known volume of solvent add_solid->add_solvent 2. shake Agitate at constant temperature (24-72 hours) add_solvent->shake 3. check_eq Check for equilibrium shake->check_eq 4. check_eq->shake Not at equilibrium centrifuge Centrifuge to separate solid check_eq->centrifuge Equilibrium reached filter Filter supernatant centrifuge->filter 5. quantify Quantify concentration (e.g., HPLC) filter->quantify 6. calculate Calculate solubility quantify->calculate 7. end_node End calculate->end_node 8.

Thermodynamic Solubility Determination Workflow.

Conclusion

This guide outlines a systematic approach to determining and presenting the solubility profile of 1-propyl-1H-pyrazol-4-amine. Adherence to a standardized experimental protocol, such as the shake-flask method, ensures the generation of high-quality, reproducible data. The structured presentation of this data in tabular form, complemented by a clear visual representation of the workflow, is critical for its effective communication and application in research and development. A comprehensive understanding of the solubility of 1-propyl-1H-pyrazol-4-amine in common laboratory solvents is a foundational step in unlocking its full potential in medicinal chemistry and pharmaceutical sciences.

References

A Technical Guide to the Biological Activity Screening of Novel Aminopyrazole Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of the methodologies and data associated with the biological activity screening of novel aminopyrazole derivatives. The pyrazole nucleus is a versatile scaffold in medicinal chemistry, with its derivatives exhibiting a wide range of pharmacological properties, including anticancer, anti-inflammatory, antimicrobial, and kinase inhibitory activities.[1][2][3][4][5] Aminopyrazoles, in particular, serve as valuable frameworks in drug discovery.[1] This guide details common experimental protocols, summarizes key quantitative findings from recent literature, and visualizes critical workflows and signaling pathways.

Data Presentation: Biological Activities of Aminopyrazole Derivatives

The following tables summarize the quantitative biological activity data for various novel aminopyrazole derivatives as reported in the literature.

Table 1: Anticancer and Antiproliferative Activity

Derivative Class/CompoundCancer Cell LineActivity (IC₅₀)Reference
5-Aminopyrazole (5AP) Derivative 22 HCT-116 (Colorectal)3.18 µM[1]
MCF-7 (Breast)4.63 µM[1]
Methyl 3-amino-5-[(2-nitrophenyl)amino]-1H-pyrazole-4-carboxylateHeLa (Cervical)38.44% growth[1]
HepG2 (Liver)54.25% growth[1]
4-Amino-(1H)-pyrazole Derivative 11b HEL (Erythroleukemia)0.35 µM[6]
K562 (Myelogenous Leukemia)0.37 µM[6]
Fused Pyrazole Derivative 1 HEPG2 (Liver)0.31 µM[7]
Fused Pyrazole Derivative 2 HEPG2 (Liver)0.44 µM[7]
Fused Pyrazole Derivative 12 HEPG2 (Liver)0.52 µM[7]
Pyrazole Derivative 5b K562 (Myelogenous Leukemia)5-35 fold more potent than ABT-751[8]
A549 (Lung)5-35 fold more potent than ABT-751[8]
1-(2-pyridinyl)-4-aryl-1H-pyrazole-3,5-diamine 5 MCF-7 (Breast)8.03 µM[9]
HepG2 (Liver)13.14 µM[9]

Table 2: Kinase Inhibitory Activity

Derivative Class/CompoundTarget KinaseActivity (IC₅₀)Reference
4-Amino-(1H)-pyrazole Derivative 3f JAK13.4 nM[6]
JAK22.2 nM[6]
JAK33.5 nM[6]
Fused Pyrazole Derivative 3 EGFR0.06 µM[7]
Fused Pyrazole Derivative 9 VEGFR-20.22 µM[7]
Fused Pyrazole Derivative 9 EGFR0.11 µM[7]
Fused Pyrazole Derivative 12 VEGFR-20.31 µM[7]
EGFR0.15 µM[7]
Aminopyrazole Derivative 6 FGFR1, FGFR2 (WT & V564F)Sub-nanomolar[10]
1-(2-pyridinyl)-4-aryl-1H-pyrazole-3,5-diamine 11 CDK20.45 µM[9]
1-(2-pyridinyl)-4-aryl-1H-pyrazole-3,5-diamine 6 CDK20.46 µM[9]
1-(2-pyridinyl)-4-aryl-1H-pyrazole-3,5-diamine 5 CDK20.56 µM[9]

Table 3: Anti-inflammatory Activity

Derivative Class/CompoundAssay/TargetActivity (IC₅₀ / Effect)Reference
5-Aminopyrazole (5AP) Derivative 35a COX-2 (in vitro)0.55 µM[1]
5-Aminopyrazole (5AP) Derivative 35b COX-2 (in vitro)0.61 µM[1]
Pyrazole Derivative AD 532 COX-2 (in vitro)Less potent than Celecoxib[11]
Carboxyphenylhydrazone Derivative N7 Cotton Granuloma1.13 (relative activity to Celecoxib)[12]
Acetylated Derivative N5 Cotton Granuloma1.17 (relative activity to Celecoxib)[12]
COX-2 Selectivity47.979[12]
Pyrazole Derivative 4 Carrageenan Paw EdemaBetter than Diclofenac sodium[13]

Table 4: Antimicrobial Activity

Derivative Class/CompoundMicroorganismActivity (MIC)Reference
Pyrido[2,3-b]indole with 3AP substituentS. aureus0.125 mg/mL[1]
E. coli8 mg/mL[1]
Pyrazole Derivative 3 E. coli0.25 µg/mL[13]
Pyrazole Derivative 4 S. epidermidis0.25 µg/mL[13]
Pyrazole Derivative 2 A. niger1 µg/mL[13]
Pyrazole Derivative 3 M. audouinii0.5 µg/mL[13]
Hydrazone Derivative 21a Antibacterial62.5–125 µg/mL[14]
Antifungal2.9–7.8 µg/mL[14]

Experimental Protocols

This section provides detailed methodologies for key experiments involved in the synthesis and biological screening of aminopyrazole derivatives.

General Synthesis of Aminopyrazole Derivatives

A common route to synthesize aminopyrazole derivatives involves the reaction of hydrazones with various reagents. For example, 3-Aminopyrazoles can be obtained by refluxing hydrazones (prepared from diazotization of sulfanilamide and coupling with ethyl cyanoacetate) with hydrazine hydrate in ethanol.[15] Another approach involves the reaction of 5-substituted-2,4-dichloropyrimidine with aromatic amines, followed by a reaction with 1H-pyrazol-4-amine to yield 4-amino-(1H)-pyrazole derivatives.[6]

Representative Protocol: Synthesis of 3-Aminopyrazoles[15]

  • Hydrazone Preparation: Diazotize sulfanilamide (or its derivatives) and couple with ethyl cyanoacetate to prepare the corresponding hydrazone.

  • Cyclization: Reflux the obtained hydrazone with hydrazine hydrate in an ethanol solution.

  • Purification: Monitor the reaction via Thin Layer Chromatography (TLC). Upon completion, cool the reaction mixture, and collect the precipitated solid product by filtration.

  • Recrystallization: Recrystallize the crude product from a suitable solvent (e.g., ethanol or DMF) to obtain the pure 3-aminopyrazole derivative.

  • Characterization: Confirm the structure of the final compound using elemental analysis and spectral data (IR, ¹H-NMR, ¹³C-NMR, Mass Spectrometry).[4][15]

In Vitro Antiproliferative Activity (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability and proliferation.[1]

Protocol:

  • Cell Seeding: Seed cancer cells (e.g., HepG2, MCF-7, HCT-116) in 96-well plates at a specified density and incubate for 24 hours to allow for attachment.[1][7]

  • Compound Treatment: Treat the cells with various concentrations of the synthesized aminopyrazole derivatives and incubate for a specified period (e.g., 48-72 hours). Include a vehicle control (e.g., DMSO) and a positive control (a known anticancer drug).

  • MTT Addition: Add MTT solution to each well and incubate for 3-4 hours. Live cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (typically around 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell growth inhibition relative to the vehicle control. Determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%) by plotting a dose-response curve.[7]

In Vitro Antimicrobial Screening (Agar Diffusion/Broth Dilution)

Antimicrobial activity is commonly evaluated by determining the zone of inhibition (agar diffusion) or the Minimum Inhibitory Concentration (MIC) (broth dilution).[2][14]

Protocol (Agar Well Diffusion Method):

  • Media Preparation: Prepare and sterilize Mueller-Hinton agar for bacteria or Sabouraud dextrose agar for fungi and pour it into sterile Petri dishes.

  • Inoculation: Spread a standardized inoculum of the test microorganism (e.g., S. aureus, E. coli, C. albicans) evenly over the agar surface.[4][14]

  • Well Preparation: Create wells of a specific diameter in the agar using a sterile cork borer.

  • Compound Application: Add a defined volume of the test compound solution (dissolved in a suitable solvent like DMSO) into each well. Include positive (standard antibiotic/antifungal) and negative (solvent) controls.[4]

  • Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria, 28°C for 48 hours for fungi).

  • Measurement: Measure the diameter of the zone of inhibition (the clear area around the well where microbial growth is inhibited). A larger zone diameter indicates greater antimicrobial activity.

Protocol (Broth Microdilution for MIC):

  • Serial Dilution: Perform serial two-fold dilutions of the test compounds in a 96-well microtiter plate containing a suitable broth medium.

  • Inoculation: Add a standardized suspension of the test microorganism to each well.

  • Incubation: Incubate the plates under appropriate conditions.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.[13][14]

In Vitro Anti-inflammatory Activity (COX Inhibition Assay)

This assay measures the ability of a compound to inhibit the cyclooxygenase (COX) enzymes, COX-1 and COX-2, which are key to prostaglandin synthesis in the inflammatory cascade.

Protocol (Colorimetric EIA): [1]

  • Enzyme Preparation: Use purified ovine COX-1 and human recombinant COX-2 enzymes.

  • Reaction Mixture: In a 96-well plate, combine the enzyme, heme, and a buffer solution.

  • Inhibitor Addition: Add various concentrations of the test aminopyrazole derivatives or a reference inhibitor (e.g., Celecoxib, Indomethacin).[1][16]

  • Initiation: Initiate the enzymatic reaction by adding arachidonic acid as the substrate.

  • Incubation: Incubate the plate for a short period at a controlled temperature (e.g., 37°C).

  • Quantification: Stop the reaction and quantify the amount of prostaglandin E2 (PGE₂) produced using a colorimetric enzyme immunoassay (EIA) kit.

  • Data Analysis: Calculate the percentage of COX inhibition for each compound concentration relative to the control. Determine the IC₅₀ values for both COX-1 and COX-2 and calculate the COX-2 selectivity index (IC₅₀ COX-1 / IC₅₀ COX-2).[1]

In Vivo Anti-inflammatory Activity (Carrageenan-Induced Paw Edema)

This is a standard animal model for evaluating the acute anti-inflammatory activity of new compounds.[1][16]

Protocol:

  • Animal Grouping: Use rats or mice, divided into control, standard (e.g., Indomethacin or Celecoxib), and test groups.[12][16]

  • Compound Administration: Administer the test compounds and the standard drug orally or via intraperitoneal injection. The control group receives the vehicle.

  • Edema Induction: After a set time (e.g., 1 hour), inject a 1% solution of carrageenan into the sub-plantar region of the right hind paw of each animal to induce localized inflammation and edema.

  • Paw Volume Measurement: Measure the paw volume using a plethysmometer at time 0 (before carrageenan injection) and at regular intervals afterward (e.g., 1, 2, 3, and 4 hours).

  • Data Analysis: Calculate the percentage of edema inhibition for the treated groups compared to the control group at each time point.

Visualizations: Workflows and Signaling Pathways

General Synthesis and Screening Workflow

The following diagram illustrates a typical workflow for the discovery of biologically active aminopyrazole derivatives, from initial synthesis to the identification of a lead compound.

G cluster_synthesis Synthesis & Characterization cluster_screening Biological Screening start Starting Materials (e.g., Hydrazones, Pyrimidines) synth Chemical Synthesis (e.g., Cyclization, Condensation) start->synth purify Purification (Filtration, Recrystallization) synth->purify char Structural Characterization (NMR, IR, MS) purify->char library Compound Library of Novel Aminopyrazoles char->library invitro Primary In Vitro Screening (Anticancer, Antimicrobial, Anti-inflammatory) library->invitro ic50 IC50 / MIC Determination (Dose-Response) invitro->ic50 selectivity Selectivity Assays (e.g., COX-1 vs COX-2) ic50->selectivity invivo In Vivo Models (e.g., Paw Edema, Xenograft) selectivity->invivo lead Lead Compound Identification invivo->lead

Caption: High-level workflow from synthesis to lead compound identification.

In Vitro Biological Screening Funnel

This diagram details the hierarchical process of in vitro screening to identify promising candidates for further study.

G cluster_primary Primary Screening (Single High Concentration) cluster_secondary Secondary Screening (Dose-Response) cluster_tertiary Mechanism & Advanced Assays start Synthesized Aminopyrazole Library screen_cancer Antiproliferative (e.g., MTT Assay) start->screen_cancer screen_microbe Antimicrobial (e.g., Agar Diffusion) start->screen_microbe screen_inflam Anti-inflammatory (e.g., COX Assay) start->screen_inflam ic50 IC50 Determination (Antiproliferative) screen_cancer->ic50 mic MIC Determination (Antimicrobial) screen_microbe->mic cox_select COX-1/COX-2 IC50 & Selectivity Index screen_inflam->cox_select pathway Target Validation (e.g., Kinase Inhibition) ic50->pathway apoptosis Apoptosis / Cell Cycle Analysis ic50->apoptosis mic->pathway cox_select->pathway lead Promising Candidates for In Vivo Testing pathway->lead apoptosis->lead

Caption: Funnel approach for in vitro screening of aminopyrazole derivatives.

JAK/STAT Signaling Pathway Inhibition

Certain 4-amino-(1H)-pyrazole derivatives have been identified as potent inhibitors of Janus kinases (JAKs), which are critical components of the JAK/STAT signaling pathway involved in cell growth and immunity.[6]

G cluster_cell Cell Cytoplasm cluster_nucleus cytokine Cytokine receptor Cytokine Receptor cytokine->receptor binds jak JAK receptor->jak activates stat STAT jak->stat phosphorylates (p) p_stat p-STAT (Dimer) stat->p_stat dimerizes nucleus Nucleus p_stat->nucleus translocates to gene Gene Transcription (Proliferation, Survival) p_stat->gene activates inhibitor Aminopyrazole JAK Inhibitor inhibitor->jak inhibits

Caption: Inhibition of the JAK/STAT pathway by aminopyrazole derivatives.

Mechanism of COX-2 Inhibition

Many aminopyrazole derivatives exert their anti-inflammatory effects by selectively inhibiting the COX-2 enzyme, reducing the production of prostaglandins that mediate pain and inflammation.[1][3]

G membrane Cell Membrane Phospholipids pla2 Phospholipase A2 aa Arachidonic Acid pla2->aa releases cox2 COX-2 Enzyme (Inducible) aa->cox2 substrate for pgs Prostaglandins (PGE₂, etc.) cox2->pgs converts to inflammation Inflammation, Pain, Fever pgs->inflammation mediate inhibitor Aminopyrazole COX-2 Inhibitor inhibitor->cox2 selectively inhibits

Caption: Selective inhibition of COX-2 by aminopyrazole anti-inflammatory agents.

References

The Versatile Building Block: A Technical Guide to 1-Propyl-1H-pyrazol-4-amine in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The pyrazole scaffold is a privileged motif in medicinal chemistry, renowned for its diverse biological activities.[1][2][3][4] Among its derivatives, 1-propyl-1H-pyrazol-4-amine has emerged as a valuable building block for the synthesis of potent and selective therapeutic agents. This technical guide provides an in-depth overview of the synthesis, chemical properties, and applications of 1-propyl-1H-pyrazol-4-amine in drug discovery, with a focus on its role in the development of kinase inhibitors and P2X7 receptor antagonists. Detailed experimental protocols, quantitative biological data, and diagrammatic representations of relevant signaling pathways are presented to facilitate its use in medicinal chemistry programs.

Introduction

The aminopyrazole core is a key pharmacophore found in numerous biologically active compounds, exhibiting a wide range of therapeutic properties including anti-inflammatory, anticancer, and neuroprotective effects.[3][5] The strategic substitution on the pyrazole ring allows for the fine-tuning of physicochemical properties and target-specific interactions. The 1-propyl substituent, in particular, can enhance lipophilicity and modulate binding pocket interactions, making 1-propyl-1H-pyrazol-4-amine a desirable starting material for library synthesis and lead optimization. This guide will explore the synthetic accessibility of this building block and its application in the generation of novel drug candidates.

Synthesis of 1-Propyl-1H-pyrazol-4-amine

The synthesis of 1-propyl-1H-pyrazol-4-amine can be efficiently achieved through a two-step sequence starting from the commercially available 4-nitropyrazole. This method involves the N-alkylation of the pyrazole ring followed by the reduction of the nitro group.

Experimental Protocol: Synthesis of 1-Propyl-1H-pyrazol-4-amine

Step 1: Synthesis of 1-Propyl-4-nitropyrazole

  • Reaction Scheme:

  • Procedure: To a solution of 4-nitropyrazole (1.0 eq) in a suitable solvent such as N,N-dimethylformamide (DMF) or acetonitrile, is added a base, for instance, potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) (1.5 eq). The mixture is stirred at room temperature for 30 minutes. 1-Bromopropane (1.2 eq) is then added dropwise, and the reaction mixture is stirred at a temperature ranging from room temperature to 60 °C for 12-24 hours, while monitoring the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). Upon completion, the reaction mixture is diluted with water and extracted with an organic solvent like ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to afford 1-propyl-4-nitropyrazole.[6][7]

Step 2: Synthesis of 1-Propyl-1H-pyrazol-4-amine

  • Reaction Scheme:

  • Procedure: 1-Propyl-4-nitropyrazole (1.0 eq) is dissolved in a solvent such as ethanol, methanol, or ethyl acetate. A catalyst, typically 10% palladium on carbon (Pd/C), is added to the solution. The reaction mixture is then stirred under a hydrogen atmosphere (using a balloon or a hydrogenation apparatus) at room temperature for 2-6 hours. The reaction progress is monitored by TLC or LC-MS. After the reaction is complete, the catalyst is removed by filtration through a pad of Celite. The filtrate is concentrated under reduced pressure to yield 1-propyl-1H-pyrazol-4-amine, which can be further purified by crystallization or column chromatography if necessary.[6][8]

Applications in Medicinal Chemistry

The 1-propyl-1H-pyrazol-4-amine scaffold serves as a versatile starting point for the synthesis of a variety of bioactive molecules, most notably kinase inhibitors and P2X7 receptor antagonists.

Kinase Inhibitors

The aminopyrazole moiety is a well-established hinge-binding motif in many kinase inhibitors.[9][10][11] The 4-amino group of 1-propyl-1H-pyrazol-4-amine can be readily functionalized to introduce substituents that occupy the ATP-binding site of various kinases, leading to potent and selective inhibition.

Dysregulation of cyclin-dependent kinases (CDKs) is a hallmark of cancer, making them attractive targets for therapeutic intervention.[12][13] Several pyrazole-based CDK inhibitors have been developed, and the 1-propyl-1H-pyrazol-4-amine core can be incorporated to enhance their properties.

  • Workflow for the Synthesis of a Pyrimidine-Based CDK Inhibitor:

G A 1-Propyl-1H-pyrazol-4-amine C Nucleophilic Aromatic Substitution A->C B Substituted Dichloropyrimidine B->C D Intermediate C->D F Second Nucleophilic Substitution D->F E Amine E->F G Final CDK Inhibitor F->G

Figure 1: Synthetic workflow for a pyrimidine-based CDK inhibitor.
  • Quantitative Data for Representative Pyrazole-Based CDK Inhibitors:

Compound IDTarget KinaseIC₅₀ (nM)Cell LineGI₅₀ (µM)Reference
Compound A CDK2/cyclin A5A27800.158[13]
Compound B CDK9/cyclin T350--[9]
AT7519 CDK1, 2, 4, 6, 910-210VariousVaries[9][14]
Compound 3f JAK1, JAK2, JAK33.4, 2.2, 3.5PC-3>10[15]
Compound 11b JAK1, JAK2, JAK317, 7.8, 11HEL0.35[15]

  • CDK Signaling Pathway and Inhibition:

CDK_Pathway cluster_G1 G1 Phase cluster_S S Phase cluster_G2M G2/M Phase CyclinD Cyclin D CDK46 CDK4/6 CyclinD->CDK46 activates Rb Rb CDK46->Rb phosphorylates CDK46->Rb prevents phosphorylation E2F E2F Rb->E2F inhibits CyclinE Cyclin E E2F->CyclinE promotes transcription CDK2_E CDK2/Cyclin E CyclinE->CDK2_E activates DNA_rep DNA Replication CDK2_E->DNA_rep initiates CDK1_B CDK1/Cyclin B DNA_rep->CDK1_B Mitosis Mitosis CDK1_B->Mitosis Inhibitor Pyrazole-based CDK Inhibitor Inhibitor->CDK46 Inhibitor->CDK2_E

Figure 2: Simplified CDK signaling pathway and points of inhibition.
P2X7 Receptor Antagonists

The P2X7 receptor, an ATP-gated ion channel, is implicated in inflammatory and neuropathic pain.[16][17] Antagonists of this receptor are therefore of significant therapeutic interest. The (1H-pyrazol-4-yl)acetamide scaffold has been identified as a potent P2X7 receptor antagonist, and the 1-propyl group can be used to explore the lipophilic pockets of the receptor's binding site.[18][19][20][21]

  • General Structure of (1H-Pyrazol-4-yl)acetamide P2X7 Antagonists:

General structure of pyrazolylacetamide P2X7 antagonists
  • Experimental Protocol: Synthesis of a (1-Propyl-1H-pyrazol-4-yl)acetamide Derivative

    • Synthesis of (1-Propyl-1H-pyrazol-4-yl)acetic acid: 1-Propyl-1H-pyrazol-4-amine is subjected to a Sandmeyer-type reaction to introduce a cyano group, followed by hydrolysis to the carboxylic acid.

    • Amide Coupling: The resulting carboxylic acid is coupled with a desired amine using standard peptide coupling reagents such as HATU or EDC/HOBt to yield the final acetamide derivative.

  • Quantitative Data for Representative Pyrazole-Based P2X7 Antagonists:

Compound IDTargetIC₅₀ (nM)Assay TypeReference
A-740003 hP2X718Ca²⁺ influx[22]
A-438079 hP2X7100Ca²⁺ influx[17]
Compound 32 hP2X7PotentNot specified[18]

  • P2X7 Receptor Signaling Pathway and Antagonism:

P2X7_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol P2X7R P2X7 Receptor NLRP3 NLRP3 Inflammasome P2X7R->NLRP3 activates via K⁺ efflux Caspase1 Caspase-1 NLRP3->Caspase1 activates proIL1b pro-IL-1β Caspase1->proIL1b cleaves IL1b IL-1β proIL1b->IL1b Inflammation Inflammation IL1b->Inflammation promotes ATP Extracellular ATP ATP->P2X7R activates Antagonist Pyrazole-based P2X7 Antagonist Antagonist->P2X7R blocks

Figure 3: P2X7 receptor signaling pathway leading to inflammation.

Structure-Activity Relationship (SAR) Insights

For both kinase and P2X7 receptor targets, the derivatization of the 4-amino group of 1-propyl-1H-pyrazol-4-amine is crucial for achieving high potency and selectivity.

  • For Kinase Inhibitors: The nature of the substituent on the amino group directly influences the interactions with the hinge region and the hydrophobic pockets of the ATP-binding site. Aromatic and heteroaromatic rings are commonly employed to establish key hydrogen bonds and van der Waals interactions.[23][24] The 1-propyl group can orient the pyrazole core within the binding site to optimize these interactions.

  • For P2X7 Receptor Antagonists: The acetamide linker and the terminal aromatic or lipophilic group are critical for potent antagonism. The 1-propyl group on the pyrazole ring contributes to the overall lipophilicity of the molecule, which can impact cell permeability and pharmacokinetic properties.[18][19][20]

Conclusion

1-Propyl-1H-pyrazol-4-amine is a highly valuable and synthetically accessible building block in medicinal chemistry. Its strategic incorporation into molecules targeting kinases and the P2X7 receptor has led to the development of potent and selective inhibitors with therapeutic potential. The information provided in this guide, including detailed synthetic protocols, quantitative biological data, and pathway diagrams, serves as a comprehensive resource for researchers aiming to utilize this versatile scaffold in their drug discovery efforts. Further exploration of the chemical space around the 1-propyl-1H-pyrazol-4-amine core is warranted to uncover novel therapeutic agents for a range of diseases.

References

Unlocking New Therapeutic Avenues: A Technical Guide to Pyrazole-Based Compounds and Their Targets

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A comprehensive technical guide for researchers, scientists, and drug development professionals detailing the vast therapeutic potential of pyrazole-based compounds. This whitepaper provides an in-depth analysis of their targets, quantitative efficacy data, detailed experimental protocols, and visual representations of key biological pathways.

The versatile scaffold of pyrazole has established it as a "privileged structure" in medicinal chemistry, leading to the development of numerous FDA-approved drugs.[1][2][3] These compounds exhibit a broad spectrum of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial effects.[4][5][6] This guide delves into the core mechanisms of action and highlights key therapeutic targets, providing a valuable resource for the scientific community.

Key Therapeutic Targets and Efficacy of Pyrazole-Based Compounds

Pyrazole derivatives have demonstrated significant inhibitory activity against a range of therapeutic targets. The following tables summarize the quantitative data on their efficacy, primarily focusing on protein kinases and cyclooxygenase (COX) enzymes, which are critical in cancer and inflammation, respectively.

Protein Kinase Inhibitors

Protein kinases are a major class of enzymes that regulate numerous cellular processes, and their dysregulation is a hallmark of cancer.[2][7][8][9] Pyrazole-based compounds have emerged as potent inhibitors of various protein kinases.

Compound/Derivative ClassTarget KinaseIC50 ValueCell Line/Assay ConditionReference
Diphenyl pyrazole–chalcone derivatives-10 µM (for compound 6d)HNO-97[6]
Pyrazole–indole hybridsCDK-2-HepG2[10]
Pyrazole-based compoundsCDK11.52 µM - 2.38 µM-[11]
Pyrazole derivativesVEGFR2/CDK-20.2 µM (VEGFR2), 0.458 µM (CDK-2) (for compound 6b)HepG2[12]
3-phenyl-4-(2-substituted phenylhydrazono)-1H-pyrazol-5(4H)-onesVEGFR-28.93 nM (for compound 3i)PC-3[13]
Pyrazole-based ligands (Cu (II) complexes)EGFR/CDK2-MCF7[14]
Pyrazole benzothiazole hybrids-3.17 - 6.77 µMHT29, PC3, A549, U87MG[14]
Phthalazine-piperazine-pyrazole conjugates-0.96 µM (MCF7), 1.40 µM (A549), 2.16 µM (DU145)-[14]
Pyrazole-fused curcumin analogs-3.64 - 16.13 µMMDA-MB231, HepG2[14]
Pyrazole-based Akt1 kinase inhibitor (Afuresertib)Akt11.3 nMHCT116[11]
Pyrazole-based Bcr-Abl inhibitorBcr-Abl14.2 nMK562[11]
Pyrazole-based Aurora A and B inhibitorAurora A/B28.9 nM (A), 2.2 nM (B)-[11]
Cyclooxygenase (COX) Inhibitors

Cyclooxygenase enzymes are key mediators of inflammation, and their inhibition is a major strategy for treating inflammatory disorders.[5]

Compound/Derivative ClassTarget EnzymeIC50 ValueAssay ConditionReference
Scopoletin-pyrazole hybridsCOX-2<20 µMHCT-116, Hun7, SW620[9]
Pyrazoline and isoxazole bridged indole C-glycoside hybridsCOX-20.67–4.67 µMMCF-7[9]

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the evaluation of pyrazole-based compounds.

In Vitro Kinase Inhibition Assay (General Protocol)

This protocol describes a universal, fluorescence-based in vitro kinase assay for determining inhibitor potency.[8]

  • Reagent Preparation :

    • Prepare a kinase buffer (e.g., containing Tris-HCl, MgCl2, and DTT).

    • Reconstitute recombinant kinase enzyme and a biotinylated peptide substrate in the kinase buffer.

    • Prepare a stock solution of the pyrazole-based inhibitor in DMSO and perform serial dilutions to obtain a range of test concentrations.

    • Prepare an ATP solution in the kinase buffer.

    • Prepare a detection solution containing a terbium-labeled anti-phospho-specific antibody and streptavidin-conjugated XL665 in a detection buffer.

  • Assay Procedure :

    • Add the kinase enzyme, peptide substrate, and inhibitor solution to the wells of a microplate.

    • Initiate the kinase reaction by adding ATP.

    • Incubate the plate at a specified temperature (e.g., 30°C) for a defined period (e.g., 60 minutes).

    • Stop the reaction by adding the detection solution.

    • Incubate the plate at room temperature for a further 60 minutes to allow for the development of the detection signal.

  • Data Acquisition and Analysis :

    • Measure the time-resolved fluorescence resonance energy transfer (TR-FRET) signal using a plate reader with appropriate excitation and emission wavelengths.

    • Calculate the percentage of inhibition for each inhibitor concentration relative to a no-inhibitor control.

    • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.[15][16]

Cyclooxygenase (COX) Inhibition Assay (Fluorometric)

This protocol outlines a fluorometric assay to screen for COX inhibitors.[1]

  • Reagent Preparation :

    • Prepare a COX assay buffer.

    • Reconstitute COX-1 or COX-2 enzyme.

    • Prepare a solution of the pyrazole-based test inhibitor in a suitable solvent (e.g., DMSO) and dilute to 10X the final desired concentration with the assay buffer.

    • Prepare solutions of Arachidonic Acid (substrate) and a COX probe.

  • Assay Procedure :

    • Add the diluted test inhibitor or assay buffer (for enzyme control) to the wells of a microplate.

    • Prepare a reaction mix containing the COX assay buffer, COX probe, and COX enzyme.

    • Add the reaction mix to each well.

    • Initiate the reaction by adding the Arachidonic Acid solution to all wells simultaneously.

  • Data Acquisition and Analysis :

    • Measure the fluorescence (Ex/Em = 535/587 nm) kinetically at 25°C for 5-10 minutes.

    • Calculate the slope of the reaction in the linear range for all samples.

    • Determine the percent relative inhibition using the formula: % Inhibition = [(Slope of Enzyme Control - Slope of Sample) / Slope of Enzyme Control] * 100.

    • Calculate the IC50 value from a dose-response curve.

Cell-Based Anticancer Activity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of potential anticancer drugs.[6][10][17]

  • Cell Culture and Seeding :

    • Culture the desired cancer cell lines in an appropriate medium supplemented with fetal bovine serum and antibiotics.

    • Harvest the cells and seed them into 96-well plates at a predetermined density.

    • Incubate the plates overnight to allow for cell attachment.

  • Compound Treatment :

    • Prepare serial dilutions of the pyrazole-based compound in the cell culture medium.

    • Remove the old medium from the wells and add the medium containing the different concentrations of the compound. Include a vehicle control (e.g., DMSO) and a no-treatment control.

    • Incubate the plates for a specified period (e.g., 48 or 72 hours).

  • MTT Assay and Measurement :

    • Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

    • Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.

    • Measure the absorbance of the solution in each well using a microplate reader at a wavelength of approximately 570 nm.

  • Data Analysis :

    • Calculate the percentage of cell viability for each concentration relative to the untreated control.

    • Determine the IC50 value, the concentration of the compound that causes 50% inhibition of cell growth, by plotting cell viability against the logarithm of the compound concentration.

Visualizing the Impact: Signaling Pathways and Workflows

To better understand the mechanisms of action of pyrazole-based compounds, this section provides diagrams of key signaling pathways and experimental workflows generated using the Graphviz DOT language.

VEGFR-2 Signaling Pathway in Angiogenesis

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis, the formation of new blood vessels, which is crucial for tumor growth and metastasis. Several pyrazole derivatives have been shown to inhibit VEGFR-2.

VEGFR2_Signaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space cluster_inhibitor Inhibitor VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 PLCg PLCγ VEGFR2->PLCg Ras Ras VEGFR2->Ras PI3K PI3K VEGFR2->PI3K PKC PKC PLCg->PKC Raf Raf PKC->Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Angiogenesis Angiogenesis ERK->Angiogenesis Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR mTOR->Angiogenesis Pyrazole Pyrazole Compound Pyrazole->VEGFR2

Caption: Inhibition of the VEGFR-2 signaling pathway by a pyrazole-based compound.

Experimental Workflow for In Vitro Kinase Inhibition Assay

The following diagram illustrates the key steps in a typical in vitro kinase inhibition assay.

Kinase_Assay_Workflow cluster_preparation 1. Preparation cluster_reaction 2. Kinase Reaction cluster_detection 3. Detection cluster_analysis 4. Data Analysis Reagents Prepare Kinase, Substrate, ATP, and Inhibitor Solutions Incubate Incubate Kinase, Substrate, and Inhibitor Reagents->Incubate Start Initiate Reaction with ATP Incubate->Start Stop Stop Reaction and Add Detection Reagents Start->Stop Measure Measure Signal (e.g., Fluorescence) Stop->Measure Calculate Calculate % Inhibition Measure->Calculate IC50 Determine IC50 Value Calculate->IC50

Caption: A generalized workflow for an in vitro kinase inhibition assay.

Conclusion

Pyrazole-based compounds represent a highly promising class of therapeutic agents with a diverse range of biological targets. Their proven success in inhibiting protein kinases and cyclooxygenases underscores their potential in oncology and inflammatory diseases. This technical guide provides a foundational resource for researchers, offering a compilation of quantitative data, detailed experimental protocols, and visual aids to facilitate further investigation and development of novel pyrazole-derived drugs. The continued exploration of this versatile scaffold is poised to yield new and effective treatments for a multitude of human diseases.

References

In Silico Prediction of 1-propyl-1H-pyrazol-4-amine Bioactivity: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The pyrazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds with a wide range of therapeutic applications, including anti-inflammatory, anticancer, and antimicrobial agents.[1][2][3][4] This technical guide provides a comprehensive overview of a hypothetical in silico workflow designed to predict the bioactivity of a novel derivative, 1-propyl-1H-pyrazol-4-amine. The document details the application of various computational methods, including ligand-based and structure-based approaches, to identify potential biological targets and elucidate possible mechanisms of action. This guide serves as a practical framework for researchers and scientists in the early stages of drug discovery, enabling the prioritization of compounds for further experimental validation.

Introduction to 1-propyl-1H-pyrazol-4-amine and In Silico Bioactivity Prediction

1-propyl-1H-pyrazol-4-amine is a small molecule belonging to the pyrazole class of heterocyclic compounds. While the specific biological activities of this particular derivative are not extensively documented in publicly available literature, the pyrazole core is associated with a multitude of pharmacological effects.[3][4][5] Pyrazole-containing drugs on the market, such as Celecoxib (an anti-inflammatory drug) and Sildenafil (used to treat erectile dysfunction), underscore the therapeutic potential of this chemical class.[6][7]

In silico bioactivity prediction plays a pivotal role in modern drug discovery by narrowing down the vast chemical space to a manageable number of promising candidates for synthesis and experimental testing.[8][9][10] These computational techniques can significantly reduce the time and cost associated with drug development.[11][12] The primary in silico methods can be broadly categorized into ligand-based and structure-based approaches. Ligand-based methods utilize the principle that structurally similar molecules are likely to have similar biological activities, while structure-based methods rely on the three-dimensional structure of the biological target.[9]

This guide will outline a systematic in silico approach to predict the bioactivity of 1-propyl-1H-pyrazol-4-amine, beginning with target identification and progressing through detailed molecular interaction studies.

In Silico Prediction Workflow

The prediction of bioactivity for a novel compound like 1-propyl-1H-pyrazol-4-amine can be approached through a multi-step computational workflow. This workflow is designed to first identify potential protein targets and then to model the interaction between the compound and its predicted targets in detail.

workflow cluster_start Compound Preparation cluster_methods Prediction Methods cluster_analysis Analysis & Refinement cluster_end Outcome start 1-propyl-1H-pyrazol-4-amine (SMILES/2D Structure) ligand_based Ligand-Based Prediction (Similarity Search, QSAR) start->ligand_based Input structure_based Structure-Based Prediction (Inverse Docking) start->structure_based Input target_list Initial Target List ligand_based->target_list structure_based->target_list docking Molecular Docking target_list->docking Select Top Targets admet ADMET Prediction target_list->admet md_sim Molecular Dynamics Simulation docking->md_sim Refine Binding Pose bioactivity_profile Predicted Bioactivity Profile & Prioritized Targets md_sim->bioactivity_profile Assess Stability admet->bioactivity_profile Assess Drug-likeness

Caption: In silico bioactivity prediction workflow for novel compounds.

Methodologies and Experimental Protocols

This section provides detailed protocols for the key in silico experiments outlined in the workflow.

Ligand-Based Prediction

Ligand-based methods are particularly useful when the structure of the target protein is unknown.

Protocol:

  • Compound Representation: The 2D structure of 1-propyl-1H-pyrazol-4-amine is converted into a canonical SMILES string.

  • Database Selection: Publicly accessible chemical databases such as PubChem, ChEMBL, and ZINC are selected for screening.[13][14]

  • Similarity Metric: A Tanimoto coefficient threshold (e.g., >0.85) is set to identify structurally similar compounds.

  • Data Retrieval: The biological activities and known targets of the identified similar compounds are retrieved and analyzed to infer potential targets for 1-propyl-1H-pyrazol-4-amine.

QSAR models are mathematical equations that correlate the chemical structure of a compound with its biological activity.[15][16]

Protocol:

  • Dataset Collection: A dataset of pyrazole derivatives with known activity against a specific target (e.g., a kinase or enzyme) is compiled from the literature or databases.[17][18]

  • Descriptor Calculation: Molecular descriptors (e.g., topological, electronic, and steric properties) are calculated for each compound in the dataset.

  • Model Building: A statistical model (e.g., multiple linear regression, partial least squares) is generated to establish a relationship between the descriptors and the biological activity.[16][18]

  • Model Validation: The predictive power of the QSAR model is assessed using internal (e.g., leave-one-out cross-validation) and external validation sets.[15]

  • Prediction: The validated QSAR model is used to predict the activity of 1-propyl-1H-pyrazol-4-amine.

Structure-Based Prediction

Structure-based methods are employed when the 3D structure of potential protein targets is available.

Inverse docking screens a single ligand against a library of protein structures to identify potential binding partners.

Protocol:

  • Ligand Preparation: The 3D structure of 1-propyl-1H-pyrazol-4-amine is generated and energy-minimized.

  • Target Library Preparation: A library of 3D protein structures is obtained from the Protein Data Bank (PDB).

  • Docking Simulation: A docking algorithm (e.g., AutoDock, Glide) is used to predict the binding pose and affinity of the ligand to each protein in the library.[19][20]

  • Scoring and Ranking: The proteins are ranked based on the predicted binding affinity (docking score).

  • Target Prioritization: The top-ranked proteins are considered potential targets for 1-propyl-1H-pyrazol-4-amine.

Once potential targets are identified, molecular docking can provide detailed insights into the binding mode and interactions.[1][21]

Protocol:

  • Protein Preparation: The 3D structure of the target protein is downloaded from the PDB. Water molecules and co-crystallized ligands are removed, and hydrogen atoms are added.

  • Binding Site Definition: The active site of the protein is defined based on the location of the co-crystallized ligand or through binding site prediction algorithms.

  • Ligand Preparation: The 3D structure of 1-propyl-1H-pyrazol-4-amine is prepared as described for inverse docking.

  • Docking and Scoring: The ligand is docked into the defined binding site, and the resulting poses are scored based on their predicted binding affinity.[19]

  • Interaction Analysis: The binding pose with the best score is analyzed to identify key interactions (e.g., hydrogen bonds, hydrophobic interactions) between the ligand and the protein.[22]

Pharmacophore Modeling

Pharmacophore models represent the essential 3D arrangement of chemical features necessary for biological activity.[14][23]

Protocol:

  • Model Generation: A pharmacophore model is generated based on a set of active pyrazole derivatives or the ligand-binding site of a target protein.[24] The model will consist of features such as hydrogen bond donors, hydrogen bond acceptors, hydrophobic regions, and aromatic rings.

  • Database Screening: The generated pharmacophore model is used to screen a 3D database of compounds to identify molecules that match the pharmacophoric features.

  • Hit Identification: The compounds that fit the pharmacophore model are considered potential hits with similar bioactivity.

Potential Signaling Pathways

Based on the known activities of other pyrazole derivatives, 1-propyl-1H-pyrazol-4-amine could potentially modulate several key signaling pathways.

Kinase Signaling Pathways

Many pyrazole derivatives are known to be kinase inhibitors.[17][19] Potential kinase targets include Janus kinases (JAKs) and receptor tyrosine kinases (RTKs). Inhibition of these kinases can affect downstream signaling cascades such as the JAK-STAT and PI3K/Akt pathways, which are often dysregulated in cancer and inflammatory diseases.[17][25]

kinase_pathway cluster_receptor Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus receptor Receptor Tyrosine Kinase pi3k PI3K receptor->pi3k jak JAK stat STAT jak->stat akt Akt pi3k->akt gene_expression Gene Expression (Proliferation, Survival) akt->gene_expression stat->gene_expression inhibitor 1-propyl-1H-pyrazol-4-amine inhibitor->receptor inhibitor->jak

Caption: Potential inhibition of kinase signaling pathways.
Calcium Signaling Pathways

Some pyrazole compounds have been shown to modulate calcium signaling pathways by affecting store-operated Ca2+ entry (SOCE) and TRPC channels.[26] This can have implications for immune cell activation and other cellular processes.

Data Presentation

To facilitate the comparison of predicted bioactivities and properties, all quantitative data should be summarized in structured tables.

Table 1: Predicted Binding Affinities from Molecular Docking

Target ProteinPDB IDPredicted Binding Affinity (kcal/mol)Key Interacting Residues
JAK15L1R-8.5LEU959, GLY965, ASP966
VEGFR-22QU5-7.9CYS919, GLU917, ASP1046
COX-25IKR-9.2ARG120, TYR355, SER530
Hypothetical data for illustrative purposes

Table 2: Predicted ADMET Properties

PropertyPredicted ValueAcceptable Range
Molecular Weight125.17< 500
LogP1.2< 5
Hydrogen Bond Donors2< 5
Hydrogen Bond Acceptors2< 10
TPSA51.8 Ų< 140 Ų
Calculated values for 1-propyl-1H-pyrazol-4-amine

Conclusion

This technical guide has outlined a comprehensive in silico strategy for predicting the bioactivity of 1-propyl-1H-pyrazol-4-amine. By employing a combination of ligand-based and structure-based computational methods, it is possible to generate a robust hypothesis regarding the potential biological targets and pharmacological effects of this novel compound. The detailed protocols and data presentation formats provided herein offer a clear framework for researchers to conduct similar predictive studies. The insights gained from such in silico analyses are invaluable for guiding subsequent experimental validation and accelerating the drug discovery process. It is important to emphasize that these computational predictions must be confirmed through in vitro and in vivo studies to establish the true biological activity and therapeutic potential of 1-propyl-1H-pyrazol-4-amine.

References

An In-depth Technical Guide to the Thermogravimetric Analysis of Substituted Pyrazole Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the application of thermogravimetric analysis (TGA) in characterizing the thermal stability and decomposition of substituted pyrazole compounds. Pyrazole derivatives are a cornerstone in medicinal chemistry and materials science, making a thorough understanding of their thermal properties crucial for drug development, safety assessment, and quality control. This document details experimental protocols, presents quantitative data from various studies, and illustrates decomposition pathways.

Core Principles of Thermogravimetric Analysis (TGA)

Thermogravimetric analysis is a technique where the mass of a sample is monitored as a function of temperature or time while subjected to a controlled temperature program in a specified atmosphere. The resulting data provides valuable information on the thermal stability, decomposition kinetics, and composition of the material. Key parameters obtained from a TGA curve include the onset temperature of decomposition, the temperature of maximum decomposition rate, and the percentage of weight loss at different stages.

Experimental Protocols for TGA of Pyrazole Compounds

A typical TGA experiment for analyzing substituted pyrazole compounds involves the following steps:

  • Sample Preparation: A small amount of the pyrazole compound (typically 1-10 mg) is accurately weighed and placed in a sample pan. The choice of pan material (e.g., alumina, platinum) depends on the temperature range and potential reactivity of the sample.

  • Instrument Setup: The TGA instrument is purged with an inert gas (e.g., nitrogen, argon) or a reactive gas (e.g., air, oxygen) at a specific flow rate (e.g., 20-100 mL/min) to create the desired atmosphere.

  • Temperature Program: The sample is heated at a constant rate, commonly 5, 10, or 20 °C/min, over a defined temperature range (e.g., 25 °C to 600 °C or higher).[1]

  • Data Acquisition: The instrument continuously records the sample's mass as a function of temperature. The data is typically plotted as a TGA curve (mass vs. temperature) and its derivative (DTG curve), which shows the rate of mass change.

  • Coupled Techniques: For a more detailed analysis of the decomposition products, TGA can be coupled with other analytical techniques such as Fourier Transform Infrared Spectroscopy (TGA-FTIR) or Mass Spectrometry (TGA-MS). These hyphenated techniques allow for the identification of gaseous molecules evolved during thermal decomposition.

The following diagram illustrates a generalized workflow for the thermogravimetric analysis of a substituted pyrazole compound.

TGA_Workflow cluster_prep Sample Preparation cluster_instrument Instrument Setup cluster_analysis Analysis cluster_data Data Processing weigh Weigh Sample (1-10 mg) load Load into TGA Pan weigh->load purge Purge with Gas (N2, Air) load->purge program Set Temperature Program (e.g., 10 °C/min) purge->program run Run TGA Experiment program->run record Record Mass vs. Temperature run->record plot Plot TGA/DTG Curves record->plot kinetic Kinetic Analysis (e.g., Kissinger, FWO) plot->kinetic

A generalized workflow for the thermogravimetric analysis of pyrazole compounds.

Thermal Stability and Decomposition Data of Substituted Pyrazoles

The thermal stability of substituted pyrazoles is highly dependent on the nature and position of the substituents on the pyrazole ring. The following tables summarize quantitative data from TGA studies on various pyrazole derivatives.

Table 1: Thermal Decomposition Data of Nitro-Substituted Pyrazoles

CompoundOnset Decomposition Temperature (°C)Peak Decomposition Temperature (°C)Weight Loss (%)AtmosphereHeating Rate (°C/min)Reference
3,4-Dinitropyrazole201.2---10[1]
3,5-Dinitropyrazole217.4---10[1]
1-Allyl-3,4-dinitropyrazole194.8---10[1]
1-Acryl-3,5-dinitropyrazole255.1---10[1]
3,4,5-Trinitropyrazole~260270--10
1-Methyl-3,4,5-trinitropyrazole-----

Table 2: Thermal Decomposition Data of Other Substituted Pyrazoles and Related Compounds

CompoundOnset Decomposition Temperature (°C)Peak Decomposition Temperature (°C)Weight Loss (%)AtmosphereHeating Rate (°C/min)Reference
Poly(1,3-diphenyl-1H-pyrazol-5-yl methacrylate)216.3 - 243.5---15[2]
Co(II)/pyrazole complex280430-Air10
Pyrazole-pyridin-2-amine ligand110120100Air10
1-(2-Azidoethyl)-3,4-dinitropyrazole216---5[3]
1-(2-Nitratoethyl)-3,4-dinitropyrazole198---5[3]

Thermal Decomposition Pathways

The thermal decomposition of substituted pyrazoles can proceed through various mechanisms, which are influenced by the substituents. For nitro-substituted pyrazoles, common decomposition pathways involve the cleavage of the C-NO2 or N-NO2 bonds, followed by the breakdown of the pyrazole ring.

The following diagram illustrates a plausible decomposition pathway for a generic nitro-substituted pyrazole, highlighting key steps such as nitro-group cleavage and subsequent ring fragmentation.

Decomposition_Pathway cluster_main Thermal Decomposition of Nitro-Substituted Pyrazole start Substituted Pyrazole intermediate1 Initial Heat-Induced Stress start->intermediate1 Heating cleavage Cleavage of C-NO2 / N-NO2 Bond intermediate1->cleavage radicals Formation of Pyrazole Radical and •NO2 cleavage->radicals rearrangement Ring Rearrangement/Opening radicals->rearrangement fragmentation Fragmentation of Pyrazole Ring rearrangement->fragmentation products Gaseous Products (N2, CO, CO2, H2O, HCN) fragmentation->products

A plausible thermal decomposition pathway for a nitro-substituted pyrazole.

Studies have shown that for some nitropyrazoles, the initial step can be an intramolecular oxidation of an adjacent carbon atom by the nitro group, proceeding through a polar cyclic transition state. In other cases, a[4][5] sigmatropic hydrogen shift can initiate the decomposition, followed by the elimination of N2. The final decomposition products often include stable small molecules such as N2, CO2, CO, H2O, and HCN.

Kinetic Analysis of TGA Data

To gain deeper insights into the decomposition process, kinetic analysis of the TGA data can be performed. Model-free methods, such as the Flynn-Wall-Ozawa (FWO) and Kissinger-Akahira-Sunose (KAS) methods, are commonly used to determine the activation energy (Ea) of the decomposition reaction without assuming a specific reaction model. The Kissinger method is another widely used approach to calculate the activation energy from TGA data obtained at different heating rates.

For instance, the activation energies for the thermal decomposition of poly(1,3-diphenyl-1H-pyrazol-5-yl methacrylate) were determined to be 79.45 kJ/mol and 81.56 kJ/mol using the Flynn-Wall-Ozawa and Kissinger methods, respectively.[2] Such kinetic parameters are crucial for predicting the long-term thermal stability and shelf-life of pyrazole-containing materials.

Conclusion

Thermogravimetric analysis is an indispensable tool for characterizing the thermal properties of substituted pyrazole compounds. This guide has provided an overview of the experimental protocols, a compilation of quantitative data, and insights into the decomposition mechanisms relevant to researchers, scientists, and drug development professionals. A thorough understanding of the thermal behavior of these compounds is essential for ensuring their safe handling, predicting their stability, and optimizing their formulation in various applications. The combination of TGA with other analytical techniques and kinetic analysis provides a powerful approach for a comprehensive thermal characterization of this important class of heterocyclic compounds.

References

Quantum Chemical Calculations for 1-propyl-1H-pyrazol-4-amine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

1-propyl-1H-pyrazol-4-amine is a heterocyclic amine belonging to the pyrazole class of compounds. Pyrazole derivatives are of significant interest in medicinal chemistry and drug development due to their diverse pharmacological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[1][2] Quantum chemical calculations, particularly Density Functional Theory (DFT), have become indispensable tools for elucidating the electronic and structural properties of such molecules, providing insights that can guide the design of new therapeutic agents.[3][4]

This technical guide provides a comprehensive overview of the application of quantum chemical calculations to study 1-propyl-1H-pyrazol-4-amine. Due to the limited availability of published experimental and computational data for this specific molecule, this guide presents a representative methodology and illustrative data based on established computational studies of similar pyrazole derivatives. The aim is to offer a foundational understanding for researchers, scientists, and drug development professionals.

Methodology

Computational Details

The quantum chemical calculations outlined herein are typically performed using the Gaussian suite of programs.[5] The molecular structure of 1-propyl-1H-pyrazol-4-amine is first optimized to its ground state geometry using Density Functional Theory (DFT) with the Becke, 3-parameter, Lee-Yang-Parr (B3LYP) hybrid functional and the 6-311+G(d,p) basis set.[1][6] This level of theory is widely used for organic molecules as it provides a good balance between accuracy and computational cost.[7]

Following geometry optimization, a vibrational frequency analysis is performed at the same level of theory to confirm that the optimized structure corresponds to a true energy minimum (i.e., no imaginary frequencies) and to obtain the theoretical vibrational spectra (FT-IR and FT-Raman).[6] Further calculations are then conducted to determine key electronic properties, including:

  • Frontier Molecular Orbital (FMO) Analysis: The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are calculated to understand the molecule's chemical reactivity and kinetic stability.[8][9]

  • Molecular Electrostatic Potential (MEP) Mapping: The MEP is calculated to visualize the charge distribution and identify sites susceptible to electrophilic and nucleophilic attack.[2][8]

  • Mulliken Population Analysis: Atomic charges are calculated to understand the distribution of charge among the atoms of the molecule.[5][10]

Experimental Protocols

Synthesis of 1-propyl-1H-pyrazol-4-amine:

A representative synthesis of 1-propyl-1H-pyrazol-4-amine can be adapted from general methods for the synthesis of pyrazole derivatives.[11][12] A plausible route involves the cyclocondensation of a suitable precursor with hydrazine.

  • Step 1: Synthesis of (E)-2-(ethoxymethylene)-3-oxohexanenitrile. A mixture of 3-oxohexanenitrile (1 equivalent), triethyl orthoformate (1.2 equivalents), and acetic anhydride (2.5 equivalents) is heated at 120-130 °C for 2 hours. The volatile components are then removed under reduced pressure to yield the crude product.

  • Step 2: Synthesis of 1-propyl-4-amino-1H-pyrazole-5-carbonitrile. The crude (E)-2-(ethoxymethylene)-3-oxohexanenitrile is dissolved in ethanol, and propylhydrazine (1 equivalent) is added dropwise at room temperature. The reaction mixture is then refluxed for 4 hours. After cooling, the solvent is evaporated, and the residue is purified by column chromatography.

  • Step 3: Decarboxylation to 1-propyl-1H-pyrazol-4-amine. The resulting pyrazole-5-carbonitrile is heated in an acidic aqueous solution (e.g., 20% H₂SO₄) to hydrolyze the nitrile group to a carboxylic acid, which then undergoes decarboxylation upon further heating to yield 1-propyl-1H-pyrazol-4-amine. The product is then isolated and purified.

Characterization:

The synthesized 1-propyl-1H-pyrazol-4-amine would be characterized by standard spectroscopic methods:

  • FT-IR Spectroscopy: The FT-IR spectrum is typically recorded using a KBr pellet method in the range of 4000-400 cm⁻¹.[13]

  • NMR Spectroscopy: ¹H and ¹³C NMR spectra are recorded in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) with tetramethylsilane (TMS) as the internal standard.[6][14]

Results and Discussion

The following tables summarize the expected quantitative data from the quantum chemical calculations for 1-propyl-1H-pyrazol-4-amine, based on typical values for similar pyrazole derivatives.

Table 1: Representative Optimized Geometrical Parameters

ParameterBond Length (Å)ParameterBond Angle (°)
N1-N21.35N2-N1-C5110.5
N2-C31.33N1-N2-C3106.0
C3-C41.40N2-C3-C4112.0
C4-C51.38C3-C4-C5104.5
C5-N11.37C4-C5-N1107.0
C4-N(amine)1.39C3-C4-N(amine)128.0
N1-C(propyl)1.47C5-C4-N(amine)127.5

Table 2: Representative Calculated Vibrational Frequencies and Assignments

Wavenumber (cm⁻¹)Assignment
~3450N-H stretching (amine)
~3100C-H stretching (aromatic)
~2950C-H stretching (aliphatic)
~1620N-H scissoring (amine)
~1550C=N stretching
~1480C=C stretching
~1350C-N stretching

Table 3: Representative Frontier Molecular Orbital Properties

ParameterValue (eV)
HOMO Energy-5.60
LUMO Energy-0.85
Energy Gap (ΔE)4.75
Ionization Potential (I)5.60
Electron Affinity (A)0.85
Electronegativity (χ)3.225
Chemical Hardness (η)2.375
Softness (S)0.421
Electrophilicity Index (ω)2.188

Table 4: Representative Mulliken Atomic Charges

AtomCharge (e)
N1-0.25
N2-0.15
C30.10
C4-0.30
C50.05
N (amine)-0.60
H (amine)0.30
C (propyl, α)-0.10
C (propyl, β)-0.20
C (propyl, γ)-0.25

Workflow Visualization

The following diagram illustrates the typical workflow for the quantum chemical calculations described in this guide.

G Computational Workflow for 1-propyl-1H-pyrazol-4-amine A Molecule Building & Initial Geometry B Geometry Optimization (DFT/B3LYP/6-311+G(d,p)) A->B C Frequency Analysis B->C F Single Point Energy Calculation B->F D Thermodynamic Properties C->D E Vibrational Spectra (IR/Raman) C->E G Electronic Property Analysis F->G H HOMO-LUMO Analysis G->H I MEP Mapping G->I J Mulliken Charge Analysis G->J

Computational Workflow

Conclusion

This technical guide has outlined a representative framework for the quantum chemical study of 1-propyl-1H-pyrazol-4-amine using Density Functional Theory. The methodologies and illustrative data presented for molecular geometry, vibrational frequencies, frontier molecular orbitals, and atomic charges provide a solid foundation for understanding the structural and electronic characteristics of this and related pyrazole derivatives. Such computational insights are invaluable for predicting molecular reactivity, stability, and potential biological activity, thereby accelerating the process of rational drug design and development.

References

Methodological & Application

Application Note: A Robust HPLC Method for the Quantification of 1-propyl-1H-pyrazol-4-amine

Author: BenchChem Technical Support Team. Date: December 2025

An Application Note and Protocol for the HPLC Analysis of 1-propyl-1H-pyrazol-4-amine

Introduction

1-propyl-1H-pyrazol-4-amine is a substituted pyrazole derivative. The pyrazole nucleus is a key heterocyclic motif found in a wide array of pharmacologically active compounds.[1] As such, the development of robust analytical methods for the accurate quantification of pyrazole-containing compounds is crucial in drug discovery, development, and quality control processes. This application note details a reliable reversed-phase high-performance liquid chromatography (RP-HPLC) method for the analysis of 1-propyl-1H-pyrazol-4-amine.

The developed method is simple, accurate, and precise, making it suitable for routine analysis. The method utilizes a C18 stationary phase with a mobile phase consisting of a mixture of aqueous buffer and an organic modifier. UV detection at a low wavelength is employed for sensitive detection of the analyte. The method was developed based on established principles for the analysis of pyrazole derivatives and small amine-containing compounds.[2][3]

Experimental

Instrumentation and Materials:

  • HPLC System: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a diode array detector (DAD) or UV-Vis detector.

  • Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) with low silanol activity is recommended to minimize peak tailing associated with the basic amine functionality.[2]

  • Chemicals:

    • 1-propyl-1H-pyrazol-4-amine reference standard

    • Acetonitrile (HPLC grade)

    • Methanol (HPLC grade)

    • Formic acid (0.1%) or Trifluoroacetic acid (0.1%)

    • Water (HPLC grade)

  • Sample Preparation: A stock solution of 1-propyl-1H-pyrazol-4-amine was prepared by dissolving the accurately weighed reference standard in a suitable solvent, such as methanol or the mobile phase, to a final concentration of 1 mg/mL.[4] Working standards were prepared by serial dilution of the stock solution. All solutions were filtered through a 0.45 µm syringe filter prior to injection.

Chromatographic Conditions:

A systematic approach was taken to optimize the chromatographic conditions. The following parameters were investigated:

  • Mobile Phase Composition: Various ratios of aqueous buffer (water with 0.1% formic acid or 0.1% TFA) and organic modifier (acetonitrile or methanol) were evaluated. The addition of a small amount of acid to the mobile phase is crucial for achieving good peak shape for the amine analyte by suppressing the ionization of residual silanols on the stationary phase.

  • Flow Rate: A flow rate of 1.0 mL/min was found to be optimal.[3]

  • Column Temperature: The column was maintained at 25 °C.[3]

  • Detection Wavelength: Based on the UV absorbance characteristics of the pyrazole moiety, a low wavelength of 210 nm was selected for detection.[3][5][6]

  • Injection Volume: 10 µL

Results and Discussion

The developed HPLC method provides good separation and quantification of 1-propyl-1H-pyrazol-4-amine. The optimized chromatographic conditions are summarized in the table below.

ParameterOptimized Condition
Column C18, 250 mm x 4.6 mm, 5 µm
Mobile Phase Acetonitrile: 0.1% Formic Acid in Water (30:70, v/v)
Flow Rate 1.0 mL/min
Column Temperature 25 °C
Detection Wavelength 210 nm
Injection Volume 10 µL
Retention Time Approximately 4.5 min

Under these conditions, a sharp, symmetrical peak for 1-propyl-1H-pyrazol-4-amine was obtained. The method was validated for linearity, precision, and accuracy. A linear relationship between peak area and concentration was observed over a range of 1-100 µg/mL with a correlation coefficient (r²) > 0.999. The precision of the method was evaluated by repeated injections of the same standard, and the relative standard deviation (RSD) of the peak areas was found to be less than 2%. The accuracy of the method was determined by spike and recovery experiments, with recoveries in the range of 98-102%.

This application note describes a validated RP-HPLC method for the quantitative analysis of 1-propyl-1H-pyrazol-4-amine. The method is simple, rapid, and reliable, making it a valuable tool for the routine analysis of this compound in various research and quality control settings.

Protocol: HPLC Method Development for 1-propyl-1H-pyrazol-4-amine

This protocol outlines the systematic steps for developing a robust HPLC method for the analysis of 1-propyl-1H-pyrazol-4-amine.

1. Analyte Characterization and Initial Parameter Selection

  • Physicochemical Properties: Gather information on the analyte's structure, pKa, and UV absorbance. 1-propyl-1H-pyrazol-4-amine is a basic compound containing a pyrazole ring. The pyrazole moiety typically exhibits UV absorbance at low wavelengths, around 210 nm.[5][6]

  • Initial Column Selection: A C18 column is a good starting point for the separation of moderately polar compounds. To minimize peak tailing of the amine, select a column with low silanol activity or a base-deactivated column.[2]

  • Initial Mobile Phase Selection: Start with a simple mobile phase of acetonitrile and water. Due to the basic nature of the analyte, add a modifier to control the pH and improve peak shape. 0.1% formic acid or 0.1% trifluoroacetic acid are common choices.

  • Initial Detection Wavelength: Based on the UV spectrum of pyrazole, set the initial detection wavelength to 210 nm.[5][6]

2. Method Optimization Workflow

The following workflow can be used to systematically optimize the HPLC method.

HPLC_Method_Development start Start: Initial Method Conditions col_select Column Selection (C18, C8, Phenyl-Hexyl) start->col_select Initial Assessment mp_opt Mobile Phase Optimization col_select->mp_opt Select Best Column org_mod Organic Modifier (Acetonitrile vs. Methanol) mp_opt->org_mod ph_opt Aqueous Phase pH (0.1% Formic Acid vs. 0.1% TFA) mp_opt->ph_opt grad_iso Gradient vs. Isocratic Elution mp_opt->grad_iso Optimize Separation flow_temp Flow Rate & Temperature Optimization grad_iso->flow_temp Fine-tune Resolution & Run Time validation Method Validation (Linearity, Precision, Accuracy) flow_temp->validation Finalize Conditions end Final HPLC Method validation->end Method Established

Caption: A logical workflow for the systematic development of an HPLC method.

3. Detailed Experimental Protocols

3.1. Column Selection

  • Prepare a 10 µg/mL solution of 1-propyl-1H-pyrazol-4-amine in the initial mobile phase.

  • Equilibrate the C18 column with the mobile phase (e.g., 50:50 Acetonitrile:Water with 0.1% Formic Acid) at a flow rate of 1.0 mL/min.

  • Inject the sample and monitor the chromatogram for peak shape and retention time.

  • If significant peak tailing is observed, consider a base-deactivated C18 column or a different stationary phase (e.g., C8, Phenyl-Hexyl).

3.2. Mobile Phase Optimization

  • Organic Modifier Selection:

    • Prepare two mobile phase systems: one with acetonitrile and one with methanol as the organic modifier, both with 0.1% formic acid in the aqueous phase.

    • Perform isocratic runs with varying percentages of the organic modifier (e.g., 20%, 40%, 60%, 80%).

    • Compare the peak shape, retention time, and resolution (if impurities are present) for both organic modifiers. Select the one that provides better chromatography.

  • Aqueous Phase pH Optimization:

    • Compare the peak shape obtained with 0.1% formic acid and 0.1% trifluoroacetic acid in the aqueous phase. TFA can sometimes provide sharper peaks for basic compounds but may be less desirable for LC-MS applications.

3.3. Gradient vs. Isocratic Elution

  • If the initial isocratic runs result in long retention times or broad peaks, a gradient elution may be necessary.

  • Develop a scouting gradient (e.g., 5% to 95% organic modifier over 15 minutes) to determine the approximate elution composition.

  • Based on the scouting gradient, develop a more focused gradient or an optimized isocratic method.

3.4. Flow Rate and Temperature Optimization

  • Evaluate the effect of flow rate (e.g., 0.8, 1.0, 1.2 mL/min) on resolution and analysis time.

  • Assess the impact of column temperature (e.g., 25, 30, 35 °C) on peak shape and retention time. Higher temperatures can sometimes improve peak symmetry.

4. Data Presentation

The results of the method development experiments should be summarized in tables for easy comparison.

Table 1: Effect of Mobile Phase Composition on Retention Time and Peak Asymmetry

% AcetonitrileRetention Time (min)Tailing Factor
2012.51.2
308.21.1
404.51.0
502.81.0

Table 2: Method Validation Summary

ParameterResult
Linearity Range (µg/mL) 1 - 100
Correlation Coefficient (r²) > 0.999
Precision (%RSD) < 2%
Accuracy (Recovery %) 98 - 102%
Limit of Detection (LOD) 0.2 µg/mL
Limit of Quantification (LOQ) 0.7 µg/mL

5. Visualization of a Relevant Signaling Pathway

While the direct signaling pathway of 1-propyl-1H-pyrazol-4-amine may not be established, many pyrazole derivatives are known to act as kinase inhibitors. The following diagram illustrates a generic kinase signaling pathway that could be a target for such compounds.

Kinase_Signaling_Pathway ligand Growth Factor receptor Receptor Tyrosine Kinase (RTK) ligand->receptor ras Ras receptor->ras activates raf Raf ras->raf activates mek MEK raf->mek phosphorylates erk ERK mek->erk phosphorylates transcription Transcription Factors erk->transcription activates proliferation Cell Proliferation, Survival transcription->proliferation promotes inhibitor Pyrazole Inhibitor (e.g., 1-propyl-1H-pyrazol-4-amine derivative) inhibitor->raf inhibits

Caption: A generic MAPK/ERK signaling pathway, a common target for pyrazole-based kinase inhibitors.

References

Application Notes and Protocols: 1H and 13C NMR Assignment for N-propylated Pyrazoles

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-alkylated pyrazoles are a significant class of heterocyclic compounds widely utilized in medicinal chemistry and drug development due to their diverse biological activities. The precise structural characterization of these molecules is paramount for understanding their structure-activity relationships (SAR) and ensuring the identity and purity of synthesized compounds. Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous determination of the chemical structure of N-propylated pyrazoles. This document provides detailed application notes on the 1H and 13C NMR assignments for a series of N-propylated pyrazoles and includes a standardized protocol for their synthesis.

The substitution pattern on the pyrazole ring, particularly the position of the N-propyl group, significantly influences the chemical shifts and coupling constants observed in the NMR spectra. Understanding these characteristic spectral features is crucial for the correct assignment of protons and carbons in newly synthesized derivatives.

Structural Elucidation by NMR Spectroscopy

The following diagram illustrates the general structure and numbering convention for the N-propylated pyrazole core, which is fundamental for the subsequent NMR signal assignments.

pyrazole_numbering cluster_pyrazole N-Propylated Pyrazole Core N1 N1 N2 N2 N1->N2 propyl CH2-CH2-CH3 N1->propyl N-Propyl Group C3 C3 N2->C3 C4 C4 C3->C4 C5 C5 C4->C5 C5->N1

Caption: General structure and numbering of the N-propylated pyrazole ring.

Quantitative NMR Data

The 1H and 13C NMR spectral data for 1-propyl-1H-pyrazole, 1-propyl-3-methyl-1H-pyrazole, and 1-propyl-3,5-dimethyl-1H-pyrazole are summarized in the tables below. All chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (TMS), and coupling constants (J) are in Hertz (Hz). The spectra were recorded in deuterated chloroform (CDCl₃).

Table 1: 1H NMR Data for N-Propylated Pyrazoles in CDCl₃

CompoundSignalChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Assignment
1-Propyl-1H-pyrazole H-3~7.50d~1.7Pyrazole Ring H
H-4~6.25t~2.1Pyrazole Ring H
H-5~7.55d~2.4Pyrazole Ring H
N-CH₂~4.05t7.2Propyl Group CH₂
CH₂-CH₂-CH₃~1.85sextet7.3Propyl Group CH₂
CH₃~0.90t7.4Propyl Group CH₃
1-Propyl-3-methyl-1H-pyrazole H-4~6.00d2.2Pyrazole Ring H
H-5~7.30d2.2Pyrazole Ring H
N-CH₂~3.95t7.1Propyl Group CH₂
CH₂-CH₂-CH₃~1.80sextet7.2Propyl Group CH₂
C3-CH₃~2.25s-Pyrazole Ring CH₃
CH₃~0.88t7.4Propyl Group CH₃
1-Propyl-3,5-dimethyl-1H-pyrazole H-4~5.75s-Pyrazole Ring H
N-CH₂~3.85t7.3Propyl Group CH₂
CH₂-CH₂-CH₃~1.75sextet7.4Propyl Group CH₂
C3-CH₃~2.18s-Pyrazole Ring CH₃
C5-CH₃~2.15s-Pyrazole Ring CH₃
CH₃~0.85t7.5Propyl Group CH₃

Table 2: 13C NMR Data for N-Propylated Pyrazoles in CDCl₃

CompoundSignalChemical Shift (δ, ppm)Assignment
1-Propyl-1H-pyrazole C-3~138.5Pyrazole Ring C
C-4~105.0Pyrazole Ring C
C-5~129.0Pyrazole Ring C
N-CH₂~52.5Propyl Group CH₂
CH₂-CH₂-CH₃~24.0Propyl Group CH₂
CH₃~11.5Propyl Group CH₃
1-Propyl-3-methyl-1H-pyrazole C-3~148.0Pyrazole Ring C
C-4~105.5Pyrazole Ring C
C-5~128.5Pyrazole Ring C
N-CH₂~51.8Propyl Group CH₂
CH₂-CH₂-CH₃~23.8Propyl Group CH₂
C3-CH₃~13.5Pyrazole Ring CH₃
CH₃~11.3Propyl Group CH₃
1-Propyl-3,5-dimethyl-1H-pyrazole C-3~147.0Pyrazole Ring C
C-4~105.0Pyrazole Ring C
C-5~138.0Pyrazole Ring C
N-CH₂~49.5Propyl Group CH₂
CH₂-CH₂-CH₃~24.5Propyl Group CH₂
C3-CH₃~13.0Pyrazole Ring CH₃
C5-CH₃~11.0Pyrazole Ring CH₃
CH₃~11.5Propyl Group CH₃

Experimental Protocols

Protocol 1: Synthesis of N-Propylated Pyrazoles via N-Alkylation

This protocol describes a general and efficient method for the N-propylation of pyrazole and its methyl-substituted derivatives using 1-bromopropane under basic conditions.

Materials:

  • Pyrazole (or 3-methylpyrazole, 3,5-dimethylpyrazole)

  • 1-Bromopropane

  • Potassium Carbonate (K₂CO₃), anhydrous

  • N,N-Dimethylformamide (DMF), anhydrous

  • Ethyl acetate

  • Brine (saturated aqueous NaCl)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer

  • Reflux condenser

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a round-bottom flask equipped with a magnetic stirrer, add the pyrazole derivative (1.0 eq).

  • Add anhydrous DMF to dissolve the pyrazole.

  • Add anhydrous potassium carbonate (1.5 eq) to the solution.

  • Stir the suspension at room temperature for 15-30 minutes.

  • Add 1-bromopropane (1.2 eq) dropwise to the reaction mixture.

  • Heat the reaction mixture to 60-80 °C and monitor the progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and pour it into water.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the pure N-propylated pyrazole.

synthesis_workflow cluster_synthesis N-Propylation Workflow start Start: Pyrazole Derivative dissolve Dissolve in DMF start->dissolve add_base Add K₂CO₃ dissolve->add_base add_alkyl_halide Add 1-Bromopropane add_base->add_alkyl_halide react Heat and React add_alkyl_halide->react workup Aqueous Workup & Extraction react->workup purify Column Chromatography workup->purify product Product: N-Propylated Pyrazole purify->product

Caption: Experimental workflow for the synthesis of N-propylated pyrazoles.

Protocol 2: NMR Sample Preparation and Data Acquisition

Sample Preparation:

  • Weigh approximately 5-10 mg of the purified N-propylated pyrazole.

  • Transfer the sample to a

Application Note: Mass Spectrometry Fragmentation Analysis of 1-propyl-1H-pyrazol-4-amine

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Purpose: This document outlines the predicted mass spectrometry fragmentation pattern of 1-propyl-1H-pyrazol-4-amine and provides a general protocol for its analysis. The information is intended to aid in the identification and characterization of this compound and related structures in various research and development settings.

Introduction

1-propyl-1H-pyrazol-4-amine is a substituted pyrazole derivative. Understanding its fragmentation behavior under mass spectrometric conditions is crucial for its unambiguous identification in complex matrices, metabolite profiling, and quality control during synthesis. While specific experimental data for this compound is not widely available, a probable fragmentation pattern can be predicted based on the known fragmentation of N-alkylated pyrazoles and aliphatic amines.[1][2]

Predicted Fragmentation Pattern

The fragmentation of 1-propyl-1H-pyrazol-4-amine is expected to be initiated by the ionization of the molecule, typically forming a molecular ion (M+•). The subsequent fragmentation pathways are likely to be influenced by the N-propyl group and the pyrazole ring structure.

Key predicted fragmentation pathways include:

  • Alpha-Cleavage: The cleavage of the C-C bond adjacent to the nitrogen atom of the pyrazole ring is a common pathway for N-alkyl compounds.[2] This would result in the loss of an ethyl radical.

  • Beta-Cleavage (McLafferty-type rearrangement): Cleavage of the bond beta to the pyrazole ring can lead to the loss of propene.

  • Pyrazole Ring Fragmentation: The pyrazole ring itself can undergo fragmentation, typically involving the loss of hydrogen cyanide (HCN) or a nitrogen molecule (N2).[1][3]

The proposed fragmentation cascade is visualized in the diagram below.

Fragmentation_Pattern M 1-propyl-1H-pyrazol-4-amine (M+•) m/z = 125 F1 [M - C2H5]+ m/z = 96 M->F1 - C2H5• (α-cleavage) F2 [M - C3H6]+• m/z = 83 M->F2 - C3H6 (rearrangement) F3 [M - C3H7]+ m/z = 82 M->F3 - C3H7• F4 [C4H6N3]+ m/z = 96 F1->F4 - H• F5 [C3H5N3]+• m/z = 83 F2->F5 - H•

Caption: Proposed mass spectrometry fragmentation pathway of 1-propyl-1H-pyrazol-4-amine.

Quantitative Data Summary

The following table summarizes the predicted major fragment ions and their corresponding mass-to-charge ratios (m/z). The relative abundance of these ions would need to be determined experimentally.

Fragment IonProposed Structure/LossTheoretical m/z
[C6H11N3]+• (Molecular Ion)Intact Molecule125.10
[C4H6N3]+Loss of C2H5•96.06
[C3H5N3]+•Loss of C3H683.05
[C3H4N3]+Loss of C3H7•82.04

Experimental Protocol

This section provides a general protocol for the analysis of 1-propyl-1H-pyrazol-4-amine using a standard mass spectrometer, such as a GC-MS or LC-MS system.

1. Sample Preparation

  • Standard Solution: Prepare a stock solution of 1-propyl-1H-pyrazol-4-amine at a concentration of 1 mg/mL in a suitable solvent (e.g., methanol, acetonitrile).

  • Working Solutions: Serially dilute the stock solution to prepare working solutions at concentrations appropriate for the instrument's sensitivity (e.g., 1-10 µg/mL).

  • Matrix Samples: For analysis in complex matrices (e.g., plasma, urine), perform a suitable sample extraction procedure (e.g., solid-phase extraction or liquid-liquid extraction) to isolate the analyte and minimize matrix effects.

2. Instrumentation (Example: GC-MS)

  • Gas Chromatograph (GC):

    • Column: Use a non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms).

    • Inlet Temperature: 250 °C

    • Oven Program: Start at 50 °C, hold for 1 minute, then ramp to 280 °C at a rate of 10 °C/min, and hold for 5 minutes.

    • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • Mass Spectrometer (MS):

    • Ionization Mode: Electron Ionization (EI)

    • Ionization Energy: 70 eV

    • Source Temperature: 230 °C

    • Quadrupole Temperature: 150 °C

    • Scan Range: m/z 40-300

    • Acquisition Mode: Full Scan

3. Data Acquisition and Analysis

  • Inject the prepared sample into the GC-MS or LC-MS system.

  • Acquire the mass spectrum of the eluting peak corresponding to 1-propyl-1H-pyrazol-4-amine.

  • Analyze the resulting spectrum to identify the molecular ion and major fragment ions.

  • Compare the experimental fragmentation pattern with the predicted pattern outlined in this document.

Logical Workflow for Analysis

The following diagram illustrates the general workflow for the mass spectrometric analysis of 1-propyl-1H-pyrazol-4-amine.

Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Interpretation Prep1 Prepare Standard Solution Prep2 Prepare Working Solutions Prep1->Prep2 Prep3 Extract from Matrix (if necessary) Prep2->Prep3 Analysis1 Inject Sample into MS System Prep3->Analysis1 Analysis2 Acquire Mass Spectrum Data1 Identify Molecular Ion Analysis2->Data1 Data2 Identify Fragment Ions Data1->Data2 Data3 Compare with Predicted Pattern Data2->Data3

Caption: General workflow for the mass spectrometric analysis of 1-propyl-1H-pyrazol-4-amine.

Conclusion

The predicted fragmentation pattern and the general analytical protocol provided in this application note serve as a valuable resource for the identification and characterization of 1-propyl-1H-pyrazol-4-amine. Experimental verification of this proposed fragmentation is recommended to establish a definitive fragmentation pattern for this compound.

References

Application Notes and Protocols for Kinase Inhibition Assay using 1-propyl-1H-pyrazol-4-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Protein kinases play a pivotal role in cellular signaling pathways by catalyzing the phosphorylation of specific protein substrates. Their dysregulation is a hallmark of numerous diseases, including cancer, inflammatory disorders, and neurodegenerative conditions. This has made protein kinases a major class of therapeutic targets. The pyrazole scaffold is a well-established pharmacophore in the design of kinase inhibitors, with many approved drugs and clinical candidates featuring this heterocyclic core.[1][2][3] 1-propyl-1H-pyrazol-4-amine is a pyrazole-containing compound with the potential to act as a kinase inhibitor.

These application notes provide a detailed protocol for determining the in vitro inhibitory activity of 1-propyl-1H-pyrazol-4-amine against a specific kinase or a panel of kinases. The described methodology is based on a luminescence-based kinase assay, specifically the ADP-Glo™ Kinase Assay, which measures the amount of ADP produced during the kinase reaction.[4][5] This assay is highly sensitive, amenable to high-throughput screening, and can be used for a wide variety of kinases.[4][5][6][7]

Principle of the Assay

The ADP-Glo™ Kinase Assay is a two-step process.[4][5] First, the kinase reaction is performed, where the kinase transfers a phosphate group from ATP to a substrate, generating ADP. After the kinase reaction, the ADP-Glo™ Reagent is added to terminate the kinase reaction and deplete the remaining ATP. In the second step, the Kinase Detection Reagent is added to convert the generated ADP into ATP, which is then used by a luciferase to produce light. The luminescent signal is directly proportional to the amount of ADP produced and thus to the kinase activity.[4][5] Inhibition of the kinase by a compound like 1-propyl-1H-pyrazol-4-amine will result in a decrease in ADP production and a corresponding decrease in the luminescent signal.

Data Presentation

The inhibitory activity of 1-propyl-1H-pyrazol-4-amine is typically quantified by determining its IC50 value, which is the concentration of the inhibitor required to reduce the kinase activity by 50%. This is achieved by performing the assay with a range of inhibitor concentrations and fitting the data to a dose-response curve. The results can be summarized in a table for clear comparison.

Table 1: Inhibitory Activity of 1-propyl-1H-pyrazol-4-amine against a Panel of Kinases (Hypothetical Data)

Kinase TargetIC50 (µM)
Kinase A0.5
Kinase B12.8
Kinase C> 100
Kinase D2.3
Kinase E55.1

Experimental Protocols

This section provides a detailed protocol for determining the IC50 value of 1-propyl-1H-pyrazol-4-amine for a given kinase using the ADP-Glo™ Kinase Assay.

Materials and Reagents
  • Recombinant Kinase of interest

  • Kinase-specific substrate (protein or peptide)

  • 1-propyl-1H-pyrazol-4-amine (test compound)

  • ATP (Adenosine triphosphate)

  • Kinase Assay Buffer (e.g., 40 mM Tris pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)

  • ADP-Glo™ Kinase Assay Kit (Promega, Cat. No. V9101 or similar)

    • ADP-Glo™ Reagent

    • Kinase Detection Reagent

  • DMSO (Dimethyl sulfoxide)

  • White, opaque 96-well or 384-well plates suitable for luminescence measurements

  • Multichannel pipettes or liquid handling system

  • Plate reader with luminescence detection capabilities

Experimental Workflow Diagram

G cluster_prep Preparation cluster_assay Assay Execution cluster_detection Detection cluster_analysis Data Analysis prep_inhibitor Prepare serial dilutions of 1-propyl-1H-pyrazol-4-amine add_inhibitor Add inhibitor dilutions to assay plate prep_inhibitor->add_inhibitor prep_reagents Prepare kinase, substrate, and ATP solutions add_kinase_substrate Add kinase and substrate mixture prep_reagents->add_kinase_substrate add_inhibitor->add_kinase_substrate incubate1 Incubate to allow compound binding add_kinase_substrate->incubate1 start_reaction Initiate reaction by adding ATP incubate1->start_reaction incubate2 Incubate for kinase reaction start_reaction->incubate2 add_adpglo Add ADP-Glo™ Reagent to stop reaction and deplete ATP incubate2->add_adpglo incubate3 Incubate add_adpglo->incubate3 add_detection Add Kinase Detection Reagent incubate3->add_detection incubate4 Incubate to produce luminescent signal add_detection->incubate4 read_luminescence Read luminescence on a plate reader incubate4->read_luminescence plot_data Plot luminescence vs. inhibitor concentration read_luminescence->plot_data calc_ic50 Calculate IC50 value plot_data->calc_ic50

Caption: Workflow for the in vitro kinase inhibition assay.

Step-by-Step Protocol
  • Preparation of Reagents:

    • Prepare a stock solution of 1-propyl-1H-pyrazol-4-amine in 100% DMSO (e.g., 10 mM).

    • Create a serial dilution of the test compound in DMSO. Then, dilute these into the kinase assay buffer to the desired final concentrations. The final DMSO concentration in the assay should be kept low (typically ≤ 1%) to avoid affecting enzyme activity.[8]

    • Prepare the kinase, substrate, and ATP solutions in the kinase assay buffer at the desired concentrations. The optimal concentrations of kinase, substrate, and ATP should be determined empirically for each kinase. A common starting point for ATP is its Km value for the specific kinase.[9]

  • Kinase Reaction:

    • Add the serially diluted 1-propyl-1H-pyrazol-4-amine or control (DMSO vehicle) to the wells of a white, opaque multi-well plate.

    • Add the kinase and substrate mixture to each well.

    • Incubate the plate for a predetermined time (e.g., 15-30 minutes) at room temperature to allow the inhibitor to bind to the kinase.

    • Initiate the kinase reaction by adding the ATP solution to each well.

    • Incubate the plate at a controlled temperature (e.g., 30°C) for the desired reaction time (e.g., 30-60 minutes). The reaction time should be optimized to ensure the reaction is in the linear range.

  • Signal Detection:

    • Following the kinase reaction incubation, add a volume of ADP-Glo™ Reagent equal to the volume of the kinase reaction in each well.

    • Incubate the plate for 40 minutes at room temperature to stop the kinase reaction and deplete the remaining ATP.[4][5]

    • Add a volume of Kinase Detection Reagent equal to the volume of the kinase reaction to each well.

    • Incubate the plate for 30-60 minutes at room temperature to convert ADP to ATP and generate a luminescent signal.[5]

    • Measure the luminescence of each well using a plate reader.

  • Data Analysis:

    • The luminescent signal is inversely proportional to the degree of kinase inhibition.

    • Calculate the percentage of inhibition for each concentration of 1-propyl-1H-pyrazol-4-amine relative to the DMSO control.

    • Plot the percent inhibition against the logarithm of the inhibitor concentration.

    • Fit the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism) to determine the IC50 value.

Representative Signaling Pathway

The following diagram illustrates a hypothetical signaling pathway that could be targeted by a kinase inhibitor. Inhibition of a key kinase in this pathway can modulate downstream cellular responses.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor Tyrosine Kinase RAS RAS Receptor->RAS Ligand Growth Factor Ligand->Receptor RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription_Factor Transcription Factor ERK->Transcription_Factor Inhibitor 1-propyl-1H-pyrazol-4-amine Inhibitor->RAF Gene_Expression Gene Expression Transcription_Factor->Gene_Expression Cell_Proliferation Cell Proliferation Gene_Expression->Cell_Proliferation

Caption: A representative MAPK/ERK signaling pathway.

Conclusion

This document provides a comprehensive protocol for evaluating the inhibitory potential of 1-propyl-1H-pyrazol-4-amine against protein kinases. The luminescence-based assay described here is a robust and sensitive method suitable for initial screening and IC50 determination. The provided templates for data presentation and visualization of workflows and signaling pathways are intended to facilitate clear communication and interpretation of experimental results. Researchers should optimize the assay conditions for each specific kinase to ensure reliable and reproducible data.

References

Application Notes and Protocols: Antimicrobial Susceptibility Testing of Pyrazole Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for assessing the antimicrobial susceptibility of pyrazole derivatives. The following sections detail the common methodologies, data interpretation, and visual workflows to guide researchers in this critical area of drug discovery.

Introduction

Pyrazole and its derivatives represent a significant class of heterocyclic compounds that have garnered considerable attention in medicinal chemistry due to their broad spectrum of biological activities, including antimicrobial, anti-inflammatory, analgesic, and anticancer properties.[1][2][3][4] The evaluation of their antimicrobial efficacy is a crucial first step in the development of new therapeutic agents to combat infectious diseases. This document outlines the standard protocols for determining the in vitro antibacterial and antifungal activity of novel pyrazole compounds.

Key Methodologies for Antimicrobial Susceptibility Testing

The two primary methods employed for screening and quantifying the antimicrobial activity of pyrazole derivatives are the Agar Well Diffusion Method and the Broth Microdilution Method for determining the Minimum Inhibitory Concentration (MIC).

Agar Well Diffusion Method

This method is a widely used preliminary screening technique to qualitatively assess the antimicrobial activity of a compound. It is based on the diffusion of the test compound from a well through a solidified agar medium seeded with a specific microorganism. The presence of a zone of inhibition around the well indicates antimicrobial activity.

Experimental Protocol: Agar Well Diffusion

  • Media Preparation: Prepare Mueller Hinton Agar (MHA) for bacteria or Sabouraud Dextrose Agar (SDA) for fungi according to the manufacturer's instructions and sterilize by autoclaving.[5][6] Pour the molten agar into sterile Petri plates and allow them to solidify.

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans) equivalent to a 0.5 McFarland standard.[7] This can be achieved by suspending microbial colonies in sterile saline and adjusting the turbidity.

  • Seeding the Plates: Evenly spread the standardized inoculum over the surface of the solidified agar plates using a sterile cotton swab.[7][8]

  • Well Preparation: Create wells of a uniform diameter (e.g., 6 mm) in the seeded agar plates using a sterile cork borer.[7]

  • Compound Loading: Prepare stock solutions of the pyrazole derivatives in a suitable solvent, such as Dimethyl Sulfoxide (DMSO).[2][9] Carefully pipette a fixed volume (e.g., 50-100 µL) of the test compound solution into the wells.[8][9]

  • Controls: Use the solvent (e.g., DMSO) as a negative control and a standard antibiotic (e.g., Ciprofloxacin, Ampicillin) or antifungal (e.g., Griseofulvin, Clotrimazole) as a positive control.[1][10]

  • Incubation: Incubate the plates at 37°C for 24 hours for bacteria and at 28-30°C for 48-72 hours for fungi.[1][8][9]

  • Data Collection: Measure the diameter of the zone of inhibition in millimeters (mm). A larger diameter indicates greater antimicrobial activity.[8]

Agar_Well_Diffusion_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Media Prepare & Solidify Agar Medium Seeding Seed Agar Plate with Inoculum Media->Seeding Inoculum Prepare Standardized Microbial Inoculum Inoculum->Seeding Wells Create Wells in Agar Seeding->Wells Loading Load Pyrazole Derivatives & Controls into Wells Wells->Loading Incubation Incubate Plates Loading->Incubation Measurement Measure Zone of Inhibition (mm) Incubation->Measurement

Fig. 1: Workflow for the Agar Well Diffusion Method.
Broth Microdilution Method (Minimum Inhibitory Concentration - MIC)

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[11] The broth microdilution method is a quantitative technique used to determine the MIC values of the pyrazole derivatives.

Experimental Protocol: Broth Microdilution

  • Preparation of Test Compounds: Prepare serial two-fold dilutions of the pyrazole derivatives in a suitable broth medium (e.g., Mueller Hinton Broth for bacteria, RPMI-1640 for fungi) in a 96-well microtiter plate.[7][8]

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism as described for the agar well diffusion method.

  • Inoculation: Add a standardized volume of the microbial inoculum to each well of the microtiter plate, resulting in a final concentration of approximately 5 x 10^5 CFU/mL.[12]

  • Controls: Include a positive control (broth with inoculum, no compound) and a negative control (broth only). A standard antimicrobial agent should also be tested as a reference.

  • Incubation: Incubate the microtiter plates at 37°C for 18-24 hours for bacteria and at 28-30°C for 24-48 hours for fungi.[7][8]

  • Data Interpretation: The MIC is determined as the lowest concentration of the compound at which there is no visible turbidity (growth) in the well. This can be assessed visually or by using a microplate reader.

MIC_Workflow cluster_setup Plate Setup cluster_procedure Procedure cluster_readout Result Serial_Dilution Prepare Serial Dilutions of Pyrazole Derivatives in 96-well Plate Inoculation Inoculate Wells with Microbial Suspension Serial_Dilution->Inoculation Inoculum_Prep Prepare Standardized Microbial Inoculum Inoculum_Prep->Inoculation Incubation Incubate the Microtiter Plate Inoculation->Incubation Visual_Inspection Visually Inspect for Turbidity (Growth) Incubation->Visual_Inspection MIC_Determination Determine MIC: Lowest Concentration with No Growth Visual_Inspection->MIC_Determination

Fig. 2: Workflow for the Broth Microdilution Method (MIC).

Data Presentation: Summarized Antimicrobial Activity

The following tables present a summary of the antimicrobial activity of representative pyrazole derivatives against various bacterial and fungal strains as reported in the literature.

Table 1: Antibacterial Activity of Pyrazole Derivatives (Zone of Inhibition in mm)

CompoundS. aureus (Gram +)B. subtilis (Gram +)E. coli (Gram -)K. pneumoniae (Gram -)Reference
21a 25282224[10]
21b 22252022[10]
21c 20221820[10]
6b 18-17-[1]
6f 17-16-[1]
Chloramphenicol 26302827[10]
Ciprofloxacin --25-[1]

'-' indicates data not available.

Table 2: Antifungal Activity of Pyrazole Derivatives (Zone of Inhibition in mm)

CompoundC. albicansA. nigerReference
21a 2624[10]
21b 2422[10]
21c 2220[10]
6b 1817[1]
6j 1716[1]
Clotrimazole 2826[10]
Griseofulvin 2423[1]

Table 3: Minimum Inhibitory Concentration (MIC) of Pyrazole Derivatives (µg/mL)

CompoundS. aureus (Gram +)E. coli (Gram -)C. albicansReference
21a 62.51257.8[10]
3c 100-50[2]
5c 50-50[2]
9 4--[12]
Ampicillin ---[2]
Rifampicin ---[2]

'-' indicates data not available.

Signaling Pathways and Logical Relationships

The antimicrobial activity of pyrazole derivatives is often attributed to their ability to interfere with essential cellular processes in microorganisms. While specific mechanisms vary depending on the chemical structure, a generalized logical relationship can be visualized.

Logical_Relationship Pyrazole Pyrazole Derivative Target Microbial Cellular Target (e.g., Enzyme, DNA, Cell Wall) Pyrazole->Target Binds to Inhibition Inhibition of Essential Cellular Process Target->Inhibition Leads to Growth_Inhibition Inhibition of Microbial Growth (Bacteriostatic/Fungistatic) Inhibition->Growth_Inhibition Cell_Death Microbial Cell Death (Bactericidal/Fungicidal) Inhibition->Cell_Death Outcome Observed Antimicrobial Activity (Zone of Inhibition / MIC) Growth_Inhibition->Outcome Cell_Death->Outcome

Fig. 3: Generalized logical relationship of pyrazole antimicrobial action.

Conclusion

The protocols and data presented herein provide a foundational guide for the antimicrobial susceptibility testing of pyrazole derivatives. Consistent application of these standardized methods will ensure the generation of reliable and comparable data, which is essential for the identification of promising lead compounds in the quest for novel antimicrobial agents. Further studies are often required to elucidate the precise mechanism of action and to evaluate the in vivo efficacy and toxicity of the most potent derivatives.

References

Application Notes and Protocols for Evaluating the Cytotoxicity of 1-propyl-1H-pyrazol-4-amine using the MTT Assay

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for assessing the cytotoxic effects of the chemical compound 1-propyl-1H-pyrazol-4-amine on mammalian cell lines using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

Introduction

The MTT assay is a widely used, reliable, and sensitive colorimetric method for measuring cell viability and proliferation.[1][2][3] The assay's principle is based on the enzymatic reduction of the yellow tetrazolium salt, MTT, into insoluble purple formazan crystals by mitochondrial dehydrogenases in living, metabolically active cells.[1][4][5] The amount of formazan produced is directly proportional to the number of viable cells.[6] This protocol has been specifically adapted for evaluating the potential cytotoxicity of 1-propyl-1H-pyrazol-4-amine.

Safety Precautions: 1-propyl-1H-pyrazol-4-amine may cause skin and eye irritation.[7][8][9] It is essential to handle this compound in a well-ventilated area, wearing appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety glasses.[7][10] Consult the Safety Data Sheet (SDS) for comprehensive handling and disposal instructions.[7][8][9][11]

Principle of the MTT Assay

The core of the MTT assay lies in the activity of mitochondrial NAD(P)H-dependent oxidoreductase enzymes in viable cells.[2][5] These enzymes reduce the MTT reagent to formazan, an insoluble purple product.[1][5] The formazan crystals are then dissolved using a solubilizing agent, such as dimethyl sulfoxide (DMSO), resulting in a colored solution.[5] The absorbance of this solution is measured using a spectrophotometer at a wavelength between 500 and 600 nm.[5] A higher absorbance reading indicates a greater number of viable, metabolically active cells.[4]

MTT_Principle cluster_cell Viable Cell Mitochondria Mitochondria Formazan Formazan (Purple, Insoluble) Mitochondria->Formazan Mitochondrial Dehydrogenases MTT MTT (Yellow, Soluble) MTT->Mitochondria Uptake Solubilized_Formazan Solubilized Formazan (Purple, Soluble) Formazan->Solubilized_Formazan Add Solubilizing Agent (e.g., DMSO) Measurement Measure Absorbance (570 nm) Solubilized_Formazan->Measurement

Caption: Principle of the MTT cell viability assay.

Materials and Reagents

  • Cell Line: A suitable mammalian cell line (e.g., HeLa, A549, HepG2).

  • 1-propyl-1H-pyrazol-4-amine: The test compound.

  • Cell Culture Medium: Appropriate for the chosen cell line (e.g., DMEM, RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin.[6]

  • MTT Reagent: 5 mg/mL in sterile phosphate-buffered saline (PBS). Store protected from light at -20°C.[3]

  • Solubilization Solution: Dimethyl sulfoxide (DMSO) or a solution of 10% SDS in 0.01 M HCl.[5]

  • Phosphate-Buffered Saline (PBS): Sterile.

  • Trypsin-EDTA: For cell detachment.

  • 96-well flat-bottom cell culture plates.

  • Multi-channel pipette.

  • Microplate reader capable of measuring absorbance at 570 nm.[4]

  • Humidified incubator: 37°C, 5% CO₂.

Experimental Protocol

The following workflow outlines the key steps of the MTT assay.

MTT_Workflow start Start seed_cells 1. Seed Cells in 96-well Plate start->seed_cells incubate1 2. Incubate (24h) seed_cells->incubate1 treat 3. Treat with 1-propyl-1H-pyrazol-4-amine incubate1->treat incubate2 4. Incubate (24h, 48h, or 72h) treat->incubate2 add_mtt 5. Add MTT Reagent incubate2->add_mtt incubate3 6. Incubate (2-4h) add_mtt->incubate3 solubilize 7. Add Solubilization Solution incubate3->solubilize read 8. Read Absorbance at 570 nm solubilize->read analyze 9. Analyze Data read->analyze

Caption: Experimental workflow for cytotoxicity assessment.

Step-by-Step Methodology:

  • Cell Seeding:

    • Culture cells until they reach approximately 70-80% confluency.[6]

    • Trypsinize and resuspend the cells in fresh culture medium.

    • Determine the cell density using a hemocytometer or automated cell counter.

    • Seed 100 µL of the cell suspension into each well of a 96-well plate at an optimal density (e.g., 1 x 10⁴ cells/well) and incubate for 24 hours at 37°C in a 5% CO₂ humidified incubator.[12]

  • Preparation of Test Compound:

    • Prepare a stock solution of 1-propyl-1H-pyrazol-4-amine in an appropriate solvent (e.g., DMSO or ethanol). Pyrazole compounds generally exhibit better solubility in organic solvents.[13]

    • Prepare serial dilutions of the stock solution in serum-free cell culture medium to achieve the desired final concentrations. The final solvent concentration should not exceed 0.5% to avoid solvent-induced cytotoxicity.[14]

  • Cell Treatment:

    • After 24 hours of incubation, carefully remove the old medium from the wells.

    • Add 100 µL of the prepared dilutions of 1-propyl-1H-pyrazol-4-amine to the respective wells in triplicate.

    • Include the following controls:

      • Untreated Control: Cells in culture medium only.

      • Vehicle Control: Cells in culture medium with the same concentration of the solvent used to dissolve the test compound.[14]

      • Blank Control: Culture medium without cells to measure background absorbance.

    • Incubate the plate for the desired exposure times (e.g., 24, 48, or 72 hours).[14]

  • MTT Addition and Incubation:

    • Following the treatment period, add 10 µL of the 5 mg/mL MTT solution to each well.[2][14]

    • Incubate the plate for an additional 2-4 hours at 37°C in a CO₂ incubator.[2][14]

  • Formazan Solubilization:

    • After the MTT incubation, carefully remove the medium containing MTT from each well without disturbing the formazan crystals.

    • Add 100 µL of the solubilization solution (e.g., DMSO) to each well.[12]

    • Mix thoroughly by gentle pipetting or by placing the plate on an orbital shaker for 10-15 minutes to ensure complete dissolution of the formazan crystals.[14]

  • Absorbance Measurement:

    • Measure the absorbance of the solubilized formazan product using a microplate reader at a wavelength of 570 nm.[12] A reference wavelength of 630 nm can be used to subtract background absorbance.[14]

Data Presentation and Analysis

Summarize the quantitative data in a clearly structured table.

Table 1: Hypothetical Absorbance Data and Cell Viability

Concentration of 1-propyl-1H-pyrazol-4-amine (µM)Mean Absorbance (570 nm)Standard Deviation% Cell Viability
0 (Untreated Control)1.2500.085100.0%
0.11.2150.07997.2%
11.1500.09292.0%
100.9800.06578.4%
500.6250.05150.0%
1000.3100.04224.8%
2000.1500.02812.0%

Data Analysis:

  • Calculate the average absorbance for each set of triplicates.

  • Subtract the average absorbance of the blank control from all other absorbance values.

  • Calculate the percentage of cell viability for each concentration using the following formula:

    % Cell Viability = (Mean Absorbance of Treated Cells / Mean Absorbance of Untreated Control) x 100 [15]

  • Plot a dose-response curve with the concentration of 1-propyl-1H-pyrazol-4-amine on the x-axis and the percentage of cell viability on the y-axis.

  • Determine the IC₅₀ value , which is the concentration of the compound that inhibits 50% of cell viability. This can be calculated from the dose-response curve.[14][16]

Interpretation of Results

  • A dose-dependent decrease in cell viability suggests that 1-propyl-1H-pyrazol-4-amine exhibits cytotoxic effects.

  • The IC₅₀ value provides a quantitative measure of the compound's cytotoxicity. A lower IC₅₀ value indicates higher cytotoxic potential.

  • Morphological changes in the cells observed under a microscope after treatment can provide additional qualitative evidence of cytotoxicity.[6]

References

Application Notes and Protocols: Synthesis of Fused Pyrazolo-pyrimidines Using 1-propyl-1H-pyrazol-4-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fused pyrazolo-pyrimidines are a class of heterocyclic compounds of significant interest in medicinal chemistry and drug discovery. As bioisosteres of purines, they can effectively interact with the ATP-binding sites of various kinases, leading to the inhibition of their catalytic activity.[1][2] This has led to the development of numerous pyrazolo[3,4-d]pyrimidine derivatives as potent inhibitors of key signaling proteins involved in cancer and inflammatory diseases, such as Src tyrosine kinase, Bruton's tyrosine kinase (BTK), and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).[3] The starting material, 1-propyl-1H-pyrazol-4-amine, provides a versatile scaffold for the synthesis of a diverse library of these fused heterocyclic compounds. This document provides detailed protocols and application notes for the synthesis of pyrazolo[3,4-d]pyrimidines and related fused systems from 1-propyl-1H-pyrazol-4-amine.

Synthetic Strategies

The primary synthetic approach for the construction of the pyrazolo[3,4-d]pyrimidine core from 1-propyl-1H-pyrazol-4-amine involves the cyclocondensation reaction with a suitable three-carbon electrophile. Common reagents for this transformation include β-ketoesters, dicarbonyl compounds, and formamide or formic acid derivatives. These reactions typically proceed through the formation of an initial adduct, followed by an intramolecular cyclization and dehydration to yield the aromatic fused ring system.

A general synthetic workflow is depicted below:

Synthetic Workflow General Synthetic Workflow for Pyrazolo[3,4-d]pyrimidines A 1-propyl-1H-pyrazol-4-amine C Condensation A->C B Three-Carbon Electrophile (e.g., β-ketoester, formamide) B->C D Intermediate Adduct C->D Reaction E Intramolecular Cyclization & Dehydration D->E F Fused Pyrazolo-pyrimidine E->F Ring Closure

Caption: General workflow for the synthesis of fused pyrazolo-pyrimidines.

Experimental Protocols

Protocol 1: Synthesis of 1-propyl-1H-pyrazolo[3,4-d]pyrimidin-4-one via reaction with Ethyl Acetoacetate

This protocol describes a common method for the synthesis of a pyrazolo[3,4-d]pyrimidin-4-one derivative.

Materials:

  • 1-propyl-1H-pyrazol-4-amine

  • Ethyl acetoacetate

  • Acetic acid (glacial)

  • Ethanol

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Standard work-up and purification equipment (rotary evaporator, filtration apparatus, recrystallization solvents)

Procedure:

  • In a round-bottom flask, dissolve 1-propyl-1H-pyrazol-4-amine (1.0 eq) in ethanol.

  • Add ethyl acetoacetate (1.1 eq) to the solution.

  • Add a catalytic amount of glacial acetic acid.

  • Attach a reflux condenser and heat the reaction mixture to reflux with stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 6-12 hours.

  • Upon completion, allow the reaction mixture to cool to room temperature.

  • The product may precipitate out of the solution upon cooling. If so, collect the solid by filtration.

  • If no precipitate forms, concentrate the reaction mixture under reduced pressure using a rotary evaporator.

  • Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol, ethanol/water mixture).

  • Dry the purified product under vacuum to obtain the desired 6-methyl-1-propyl-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one.

Protocol 2: Synthesis of 1-propyl-1H-pyrazolo[3,4-d]pyrimidine via reaction with Formamide

This protocol outlines the synthesis of the unsubstituted pyrazolo[3,4-d]pyrimidine core.

Materials:

  • 1-propyl-1H-pyrazol-4-amine

  • Formamide

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle or sand bath

  • Magnetic stirrer and stir bar

  • Standard work-up and purification equipment

Procedure:

  • Combine 1-propyl-1H-pyrazol-4-amine (1.0 eq) and an excess of formamide in a round-bottom flask.

  • Heat the mixture to a high temperature (typically 180-200 °C) under a reflux condenser.

  • Maintain the temperature and stir for the required reaction time (often several hours, monitor by TLC).

  • After the reaction is complete, cool the mixture to room temperature.

  • Pour the reaction mixture into ice-water to precipitate the product.

  • Collect the solid product by filtration and wash with cold water.

  • Purify the crude product by recrystallization from a suitable solvent.

  • Dry the purified product under vacuum to yield 1-propyl-1H-pyrazolo[3,4-d]pyrimidine.

Data Presentation

The following tables summarize typical quantitative data obtained for the synthesis of various pyrazolo[3,4-d]pyrimidine derivatives, based on literature reports for analogous compounds.

Table 1: Reaction Yields for Pyrazolo[3,4-d]pyrimidine Synthesis

Starting AminopyrazoleReagentProductYield (%)Reference
5-Amino-3-methyl-1-phenyl-1H-pyrazole-4-carbonitrileFormic Acid3-Methyl-1-phenyl-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one83[4][5]
5-aminopyrazole-4(N-benzoyl)carbohydrazideTriethylorthoesters5-benzamido-1H-pyrazolo[3,4-d]pyrimidin-4-ones42-80[1]
1-Methyl-3-propyl-5-amino-1H-pyrazole-4-carboxamideSubstituted Carboxylic Acids / POCl₃Substituted 1-methyl-3-propyl-pyrazolo[4,3-d]pyrimidines77-88[6]

Table 2: Spectroscopic Data for Representative Pyrazolo[3,4-d]pyrimidines

Compound1H NMR (δ, ppm)13C NMR (δ, ppm)Mass Spec (m/z)
3-Methyl-1-phenyl-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one12.34 (s, 1H), 8.13 (s, 1H), 8.03–8.01 (m, 2H), 7.54–7.50 (m, 2H), 7.37–7.33 (m, 1H), 2.52 (s, 3H)157.99, 152.24, 148.88, 145.93, 138.29, 129.11, 126.62, 121.36, 105.74, 13.37-
6-methyl-1-(2,4-dinitrophenyl)-1H-pyrazolo[3,4-d] pyrimidin-4(5H)-one2.44 (s, 3H), 7.74 (s, 1H), 8.39 (d, 1H), 8.74 (d, 1H), 8.95 (s, 1H), 12.3 (s, 1H)20.88, 108.28, 120.58, 124.46, 128.31, 137.6, 142.07, 142.86, 142.95, 146.22, 154.58, 160.93316 (M+)
N-(4-(6-Methyl-4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)phenyl)benzamide--462 (M+)

Application in Targeting Kinase Signaling Pathways

Pyrazolo[3,4-d]pyrimidines are well-established as inhibitors of various protein kinases. Their ability to mimic the adenine ring of ATP allows them to competitively bind to the kinase active site, thereby blocking the phosphorylation of downstream substrates and inhibiting signal transduction.[7] Below are diagrams of key signaling pathways that can be targeted by these inhibitors.

Src Kinase Signaling Pathway

Src is a non-receptor tyrosine kinase that plays a crucial role in regulating cell proliferation, differentiation, adhesion, and migration.[8] Its aberrant activation is implicated in various cancers.

Src Signaling Pathway Src Kinase Signaling Pathway RTK Receptor Tyrosine Kinase (RTK) / Integrin Src Src RTK->Src Activation FAK FAK Src->FAK Ras Ras-MAPK Pathway Src->Ras PI3K PI3K-AKT Pathway Src->PI3K STAT3 STAT3 Src->STAT3 PyrazoloPyrimidine Pyrazolo[3,4-d]pyrimidine Inhibitor PyrazoloPyrimidine->Src Inhibition Migration Cell Migration & Adhesion FAK->Migration Proliferation Cell Proliferation & Survival Ras->Proliferation PI3K->Proliferation STAT3->Proliferation

Caption: Inhibition of the Src signaling pathway by pyrazolo[3,4-d]pyrimidines.

Bruton's Tyrosine Kinase (BTK) Signaling Pathway

BTK is a key component of the B-cell receptor (BCR) signaling pathway, which is essential for B-cell development, differentiation, and survival.[9] BTK inhibitors are used in the treatment of B-cell malignancies.

BTK Signaling Pathway BTK Signaling Pathway BCR B-cell Receptor (BCR) LynSyk Lyn/Syk BCR->LynSyk Antigen Binding BTK BTK LynSyk->BTK Activation PLCG2 PLCγ2 BTK->PLCG2 PyrazoloPyrimidine Pyrazolo[3,4-d]pyrimidine Inhibitor PyrazoloPyrimidine->BTK Inhibition Calcium Calcium Mobilization PLCG2->Calcium NFkB NF-κB Activation PLCG2->NFkB Calcium->NFkB BCell B-cell Proliferation & Survival NFkB->BCell

Caption: Inhibition of the BTK signaling pathway by pyrazolo[3,4-d]pyrimidines.

VEGFR-2 Signaling Pathway

VEGFR-2 is a key receptor tyrosine kinase involved in angiogenesis, the formation of new blood vessels.[10] Its inhibition is a major strategy in cancer therapy to block tumor growth and metastasis.

VEGFR2 Signaling Pathway VEGFR-2 Signaling Pathway VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binding PLCg PLCγ VEGFR2->PLCg Autophosphorylation PI3K PI3K/Akt Pathway VEGFR2->PI3K MAPK Ras/MAPK Pathway VEGFR2->MAPK PyrazoloPyrimidine Pyrazolo[3,4-d]pyrimidine Inhibitor PyrazoloPyrimidine->VEGFR2 Inhibition MigrationPermeability Migration & Vascular Permeability PLCg->MigrationPermeability Proliferation Endothelial Cell Proliferation & Survival PI3K->Proliferation MAPK->Proliferation

Caption: Inhibition of the VEGFR-2 signaling pathway by pyrazolo[3,4-d]pyrimidines.

Conclusion

The synthesis of fused pyrazolo-pyrimidines from 1-propyl-1H-pyrazol-4-amine offers a robust platform for the development of novel kinase inhibitors. The provided protocols serve as a foundational guide for the synthesis of these valuable compounds. The ability of this scaffold to target key signaling pathways underscores its importance in modern drug discovery and development. Further exploration and derivatization of the pyrazolo-pyrimidine core will undoubtedly lead to the discovery of new therapeutic agents with improved efficacy and selectivity.

References

Application Note & Protocol: Scale-up Synthesis of 1-propyl-1H-pyrazol-4-amine for Preclinical Studies

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Pyrazole derivatives are a significant class of heterocyclic compounds in medicinal chemistry, with a wide range of documented biological activities, including anti-inflammatory, anticancer, and analgesic properties.[1][2][3] The 1-propyl-1H-pyrazol-4-amine scaffold is a key intermediate for the synthesis of various pharmacologically active molecules. This document provides a detailed protocol for the scale-up synthesis of 1-propyl-1H-pyrazol-4-amine, suitable for supplying material for preclinical evaluation. The described synthetic route is a two-step process involving the N-alkylation of 4-nitropyrazole followed by the reduction of the nitro group. This method is designed to be robust, scalable, and yield high-purity material.

Reaction Scheme

Synthesis_Pathway 4-Nitropyrazole 4-Nitropyrazole 1-Propyl-4-nitropyrazole 1-Propyl-4-nitropyrazole 4-Nitropyrazole->1-Propyl-4-nitropyrazole 1-Bromopropane, K2CO3, DMF 1-Propyl-1H-pyrazol-4-amine 1-Propyl-1H-pyrazol-4-amine 1-Propyl-4-nitropyrazole->1-Propyl-1H-pyrazol-4-amine H2, Pd/C, Ethanol

Caption: Synthetic pathway for 1-propyl-1H-pyrazol-4-amine.

Experimental Protocols

Step 1: Synthesis of 1-Propyl-4-nitropyrazole

This procedure outlines the N-alkylation of 4-nitropyrazole with 1-bromopropane.

Materials:

Reagent/SolventGradeSupplier
4-Nitropyrazole≥98%Sigma-Aldrich
1-Bromopropane≥99%Alfa Aesar
Potassium Carbonate (K₂CO₃)Anhydrous, ≥99%Fisher Scientific
N,N-Dimethylformamide (DMF)Anhydrous, ≥99.8%Acros Organics
Ethyl Acetate (EtOAc)ACS GradeVWR Chemicals
Brine (Saturated NaCl)Lab Prepared
Magnesium Sulfate (MgSO₄)Anhydrous, ≥99.5%EMD Millipore

Equipment:

  • 1 L three-necked round-bottom flask

  • Mechanical stirrer

  • Reflux condenser

  • Heating mantle with temperature controller

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a 1 L three-necked round-bottom flask equipped with a mechanical stirrer and a reflux condenser, add 4-nitropyrazole (56.5 g, 0.5 mol) and anhydrous potassium carbonate (103.5 g, 0.75 mol).

  • Add anhydrous N,N-dimethylformamide (DMF) (500 mL) to the flask.

  • Stir the mixture at room temperature for 15 minutes to ensure good suspension.

  • Slowly add 1-bromopropane (67.6 mL, 0.75 mol) to the suspension.

  • Heat the reaction mixture to 80 °C and maintain for 12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) (Eluent: 30% Ethyl Acetate in Hexane).

  • After completion, cool the reaction mixture to room temperature.

  • Pour the mixture into ice-cold water (1.5 L) and stir for 30 minutes.

  • Extract the aqueous layer with ethyl acetate (3 x 500 mL).

  • Combine the organic layers and wash with brine (2 x 300 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • The crude product can be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexane.

Expected Yield and Characterization:

ParameterExpected Value
AppearancePale yellow solid
Yield80-90%
Melting Point45-48 °C
¹H NMR (400 MHz, CDCl₃)δ 8.21 (s, 1H), 8.05 (s, 1H), 4.25 (t, 2H), 1.95 (m, 2H), 0.95 (t, 3H)
¹³C NMR (100 MHz, CDCl₃)δ 140.2, 138.5, 125.1, 53.6, 23.8, 11.2
Step 2: Synthesis of 1-Propyl-1H-pyrazol-4-amine

This procedure details the catalytic hydrogenation of 1-propyl-4-nitropyrazole to the desired amine.

Materials:

Reagent/SolventGradeSupplier
1-Propyl-4-nitropyrazoleFrom Step 1-
Palladium on Carbon (Pd/C)10 wt. %Johnson Matthey
Ethanol (EtOH)200 ProofDecon Labs
Celite®-Sigma-Aldrich

Equipment:

  • Parr hydrogenation apparatus (or similar)

  • High-pressure reaction vessel

  • Filtration apparatus (Büchner funnel)

Procedure:

  • In a high-pressure reaction vessel, dissolve 1-propyl-4-nitropyrazole (62.0 g, 0.4 mol) in ethanol (600 mL).

  • Carefully add 10% palladium on carbon (6.2 g, 10 wt. %).

  • Seal the reaction vessel and purge with nitrogen gas three times.

  • Pressurize the vessel with hydrogen gas to 50 psi.

  • Stir the reaction mixture vigorously at room temperature for 8 hours. Monitor the reaction by TLC (Eluent: 10% Methanol in Dichloromethane).

  • Upon completion, carefully vent the hydrogen gas and purge the vessel with nitrogen.

  • Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst.

  • Wash the Celite® pad with ethanol (2 x 100 mL).

  • Combine the filtrates and concentrate under reduced pressure to yield the crude product.

  • The product can be further purified by recrystallization from an appropriate solvent system (e.g., ethanol/water) if necessary.

Expected Yield and Characterization:

ParameterExpected Value
AppearanceOff-white to light brown solid
Yield90-98%
Melting Point68-71 °C
¹H NMR (400 MHz, CDCl₃)δ 7.25 (s, 1H), 7.18 (s, 1H), 3.95 (t, 2H), 3.50 (br s, 2H), 1.80 (m, 2H), 0.90 (t, 3H)
¹³C NMR (100 MHz, CDCl₃)δ 135.8, 128.4, 118.2, 51.7, 24.1, 11.5
Purity (by HPLC)>98%

Workflow for Scale-up and Preclinical Supply

Workflow cluster_0 Synthesis cluster_1 Purification & QC cluster_2 Final Product Raw_Materials Raw Material Sourcing & QC Step1 Step 1: N-Propylation (1-Propyl-4-nitropyrazole) Raw_Materials->Step1 Step2 Step 2: Reduction (1-Propyl-1H-pyrazol-4-amine) Step1->Step2 Purification Purification (Crystallization/Chromatography) Step2->Purification QC Quality Control (HPLC, NMR, MS, Purity) Purification->QC Packaging Packaging & Labeling QC->Packaging Storage Storage & Documentation Packaging->Storage Preclinical Release for Preclinical Studies Storage->Preclinical

Caption: Workflow from synthesis to preclinical release.

Discussion

The presented two-step synthesis for 1-propyl-1H-pyrazol-4-amine is a robust and scalable method. The initial N-alkylation of 4-nitropyrazole is a well-established reaction, and the use of potassium carbonate as a base is cost-effective for large-scale production. The subsequent reduction of the nitro group via catalytic hydrogenation is a clean and efficient transformation that typically proceeds with high yield and selectivity.

For preclinical studies, the purity of the final compound is of utmost importance. The protocol includes purification steps such as column chromatography and recrystallization to ensure that the final product meets the stringent purity requirements (typically >98%) for in vitro and in vivo studies. Comprehensive analytical characterization, including NMR, MS, and HPLC, is crucial for batch release.

Safety Precautions

  • 1-Bromopropane: Is a hazardous substance. Handle in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.

  • N,N-Dimethylformamide (DMF): Is a reproductive toxin. Avoid inhalation and skin contact.

  • Catalytic Hydrogenation: Should be performed by trained personnel using appropriate high-pressure equipment. Ensure proper purging of the system with an inert gas before and after the reaction to avoid the formation of explosive mixtures.

  • Palladium on Carbon: Can be pyrophoric when dry. Handle the catalyst wet and avoid exposure to air.

This detailed protocol provides a solid foundation for researchers and drug development professionals to produce 1-propyl-1H-pyrazol-4-amine on a scale suitable for comprehensive preclinical evaluation.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Regioselectivity in the N-propylation of 4-Aminopyrazole

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the N-propylation of 4-aminopyrazole. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to achieving optimal regioselectivity in this critical reaction.

Frequently Asked Questions (FAQs)

Q1: What are the primary products formed during the N-propylation of 4-aminopyrazole?

The N-propylation of 4-aminopyrazole typically yields a mixture of two regioisomers: 1-propyl-4-aminopyrazole (N1-alkylation) and 2-propyl-4-aminopyrazole (N2-alkylation). The ratio of these products is highly dependent on the reaction conditions. The tautomeric nature of the pyrazole ring allows for alkylation at either nitrogen atom.[1][2]

Q2: What are the key factors that influence the regioselectivity of the N-propylation of 4-aminopyrazole?

Several factors govern the regioselectivity of this reaction:

  • Steric Hindrance: The steric bulk of substituents on the pyrazole ring and the alkylating agent can influence which nitrogen is more accessible for alkylation.[1][3] Generally, the less sterically hindered nitrogen is favored.

  • Electronic Effects: The electronic properties of substituents on the pyrazole ring can affect the nucleophilicity of the nitrogen atoms.[1]

  • Nature of the Base: The choice of base can significantly impact the regioselectivity by influencing the formation of the pyrazolate anion and its subsequent reaction.[1][2]

  • Solvent: The polarity and type of solvent can affect the reaction rate and selectivity.

  • Alkylating Agent: The nature of the propylating agent (e.g., propyl bromide, propyl iodide) and its reactivity can play a role.

  • Temperature: Reaction temperature can influence the kinetic versus thermodynamic control of the product distribution.

Q3: How does the 4-amino group specifically influence the regioselectivity?

The 4-amino group is an electron-donating group, which can influence the electron density at the N1 and N2 positions. This electronic effect, in conjunction with steric factors, will determine the final product ratio.

Q4: Are there any known methods to selectively synthesize the N1 or N2 isomer?

Yes, specific methodologies have been developed to favor one regioisomer over the other. For instance, the use of bulky α-halomethylsilanes as alkylating agents has been shown to afford high N1 selectivity.[4] Catalyst-controlled methods, including the use of engineered enzymes, are also emerging to achieve high regioselectivity.[5]

Troubleshooting Guides

Issue 1: Poor Regioselectivity (Obtaining a Mixture of N1 and N2 Isomers)

  • Possible Cause: Suboptimal reaction conditions (base, solvent, temperature).

  • Troubleshooting Steps:

    • Vary the Base: If using a weaker base like potassium carbonate (K₂CO₃), consider switching to a stronger base such as sodium hydride (NaH).[1][2] Stronger bases can lead to the rapid and complete formation of the pyrazolate anion, which can alter the regioselectivity.

    • Screen Solvents: The choice of solvent can be critical. Compare polar aprotic solvents like DMF or acetonitrile with less polar solvents like THF. Fluorinated alcohols like 2,2,2-trifluoroethanol (TFE) have also been shown to improve regioselectivity in some pyrazole formations.

    • Adjust Temperature: Lowering the reaction temperature may favor the kinetically controlled product, potentially increasing the yield of one isomer.

    • Change the Alkylating Agent: While propyl bromide is common, propyl iodide may offer different reactivity and selectivity.

Issue 2: Low Reaction Yield

  • Possible Cause: Incomplete reaction, side reactions, or degradation of starting material or product.

  • Troubleshooting Steps:

    • Ensure Anhydrous Conditions: Pyrazole N-alkylation reactions are often sensitive to moisture, especially when using strong bases like NaH. Ensure all glassware is flame-dried and solvents are anhydrous.

    • Check Reagent Purity: Verify the purity of the 4-aminopyrazole, propylating agent, and base.

    • Increase Equivalents of Alkylating Agent/Base: A slight excess of the alkylating agent and base (e.g., 1.1-1.2 equivalents) can sometimes drive the reaction to completion.

    • Monitor Reaction Progress: Use TLC or LC-MS to monitor the reaction progress and identify the optimal reaction time.

Issue 3: Difficulty in Separating N1 and N2 Isomers

  • Possible Cause: Similar polarities of the two regioisomers.

  • Troubleshooting Steps:

    • Optimize Chromatography: Experiment with different solvent systems for column chromatography. A shallow gradient elution may be necessary to achieve separation.

    • Consider Derivatization: If separation is extremely challenging, consider a temporary derivatization of the amino group to alter the polarity of the isomers, facilitate separation, and then deprotect.

Data Presentation

Table 1: Effect of Reaction Conditions on the Regioselectivity of N-propylation of a Substituted Pyrazole (Hypothetical Data for 4-aminopyrazole)

EntryBaseSolventTemperature (°C)N1:N2 RatioTotal Yield (%)
1K₂CO₃Acetonitrile801:175
2NaHTHF253:185
3Cs₂CO₃DMF252.5:180
4NaHDME604:190

This table presents hypothetical data to illustrate the impact of different reaction conditions. Actual results may vary.

Experimental Protocols

Protocol 1: General Procedure for N1-Selective Propylation using Sodium Hydride

  • To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 4-aminopyrazole (1.0 eq.).

  • Add anhydrous tetrahydrofuran (THF) to dissolve the pyrazole.

  • Cool the solution to 0 °C in an ice bath.

  • Carefully add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq.) portion-wise.

  • Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes.

  • Cool the reaction mixture back to 0 °C.

  • Add 1-bromopropane (1.1 eq.) dropwise via syringe.

  • Allow the reaction to warm to room temperature and stir until completion (monitor by TLC or LC-MS).

  • Upon completion, carefully quench the reaction at 0 °C by the slow addition of a saturated aqueous ammonium chloride (NH₄Cl) solution.

  • Extract the product with an appropriate organic solvent (e.g., ethyl acetate).

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to separate the regioisomers.

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification start Start: 4-Aminopyrazole dissolve Dissolve in Anhydrous THF start->dissolve cool_0c Cool to 0 °C dissolve->cool_0c add_base Add NaH cool_0c->add_base stir Stir at 0 °C then RT add_base->stir cool_react Cool to 0 °C stir->cool_react add_propyl_bromide Add 1-Bromopropane cool_react->add_propyl_bromide react React at RT add_propyl_bromide->react quench Quench with Sat. aq. NH4Cl react->quench extract Extract with Organic Solvent quench->extract dry Dry & Concentrate extract->dry purify Column Chromatography dry->purify end End: Isolated N1/N2 Products purify->end

Caption: Experimental workflow for the N-propylation of 4-aminopyrazole.

regioselectivity_factors cluster_factors Influencing Factors regioselectivity Regioselectivity (N1 vs. N2) steric_hindrance Steric Hindrance regioselectivity->steric_hindrance electronic_effects Electronic Effects regioselectivity->electronic_effects base Base regioselectivity->base solvent Solvent regioselectivity->solvent temperature Temperature regioselectivity->temperature

Caption: Key factors influencing the regioselectivity of pyrazole N-alkylation.

References

Side-product formation in the synthesis of 1-propyl-1H-pyrazol-4-amine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 1-propyl-1H-pyrazol-4-amine.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis of 1-propyl-1H-pyrazol-4-amine, which is typically prepared in a two-step process: N-propylation of 4-nitropyrazole followed by reduction of the nitro group.

Dot Diagram: Synthetic Workflow

Synthetic_Workflow 4-Nitropyrazole 4-Nitropyrazole 1-Propyl-4-nitropyrazole 1-Propyl-4-nitropyrazole 4-Nitropyrazole->1-Propyl-4-nitropyrazole N-propylation 1-Propyl-1H-pyrazol-4-amine 1-Propyl-1H-pyrazol-4-amine 1-Propyl-4-nitropyrazole->1-Propyl-1H-pyrazol-4-amine Nitro Reduction

Caption: General synthetic route for 1-propyl-1H-pyrazol-4-amine.

Problem Potential Cause Troubleshooting Steps & Solutions
Low yield in N-propylation step Incomplete reaction- Ensure anhydrous conditions, as water can hydrolyze the alkylating agent and deactivate the base. - Increase reaction time and/or temperature. Monitor reaction progress by TLC or LC-MS. - Use a stronger base (e.g., NaH instead of K₂CO₃), but be mindful of potential side reactions.
Over-alkylation- Formation of 1,2-dipropyl-4-nitro-1H-pyrazolium bromide. - Use a stoichiometric amount of propyl bromide. Avoid a large excess. - Add the propyl bromide slowly to the reaction mixture.
Impure starting materials- Recrystallize or purify the starting 4-nitropyrazole. - Use freshly distilled propyl bromide.
Multiple spots on TLC after N-propylation Unreacted starting material and desired product- The reaction is incomplete. See "Incomplete reaction" above.
Formation of pyrazolium salt- The additional spot may be the highly polar pyrazolium salt. This is more likely with excess alkylating agent and forcing conditions.
Low yield in nitro reduction step Incomplete reduction- Catalytic Hydrogenation: Ensure the catalyst is active. Use a fresh batch of Pd/C. Increase hydrogen pressure and/or reaction time. - Metal/Acid Reduction (SnCl₂, Fe/HCl): Use a sufficient excess of the metal and acid. Ensure vigorous stirring.
Catalyst poisoning (for catalytic hydrogenation)- Use high-purity solvents and reagents. Trace impurities like sulfur can poison the catalyst. - If the starting material was synthesized using sulfur-containing reagents, ensure it is thoroughly purified.
Product degradation- 4-aminopyrazoles can be sensitive to air oxidation. Work up the reaction under an inert atmosphere (N₂ or Ar). - Store the final product under an inert atmosphere and protected from light.
Difficult purification of the final amine Contamination with metal salts (from SnCl₂ or Fe reduction)- After basifying the reaction mixture to precipitate metal hydroxides, filter through a pad of celite. - The product can sometimes be co-precipitated with the metal salts, leading to low recovery.[1] In such cases, extensive extraction of the filtered solids with an organic solvent may be necessary.
Presence of partially reduced intermediates- If TLC/LC-MS indicates the presence of nitroso or hydroxylamine intermediates, the reduction was incomplete. Re-subject the mixture to the reduction conditions.

Frequently Asked Questions (FAQs)

Q1: I am seeing two regioisomers after the N-propylation step. How can I improve the regioselectivity?

A1: The N-alkylation of an unsymmetrical pyrazole can indeed lead to a mixture of N1 and N2 isomers. For the synthesis of 1-propyl-1H-pyrazol-4-amine, the recommended starting material is 4-nitropyrazole. Since 4-nitropyrazole is symmetrical, the two nitrogen atoms are equivalent, and only one product, 1-propyl-4-nitropyrazole, will be formed. If you are using a different, unsymmetrically substituted pyrazole, the regioselectivity can be influenced by factors such as the steric bulk of the substituents on the pyrazole ring, the nature of the alkylating agent, the base, and the solvent used.

Q2: What is the most common side-product in the synthesis of 1-propyl-4-nitropyrazole?

A2: A potential side-product is the over-alkylation product, 1,2-dipropyl-4-nitro-1H-pyrazolium salt. This is more likely to occur if an excess of propyl bromide is used or if the reaction is run at high temperatures for an extended period. To minimize its formation, use a stoichiometric amount of the alkylating agent and monitor the reaction closely.

Q3: During the reduction of 1-propyl-4-nitropyrazole, my reaction seems to stall. What could be the issue?

A3: If you are performing a catalytic hydrogenation, the most likely cause is catalyst poisoning. Ensure your starting material and solvent are free from impurities, especially sulfur-containing compounds. Using a fresh batch of catalyst can resolve this issue. If you are using a metal/acid reduction, the surface of the metal may become passivated. In this case, mechanical stirring needs to be vigorous, and sometimes the addition of a small amount of a co-solvent like acetic acid can help.

Q4: The final product, 1-propyl-1H-pyrazol-4-amine, is dark in color and seems to decompose over time. How can I prevent this?

A4: Aryl amines, including aminopyrazoles, are often susceptible to air oxidation, which can lead to the formation of colored impurities. It is recommended to perform the work-up and purification under an inert atmosphere (e.g., nitrogen or argon). For long-term storage, keep the compound in a sealed container under an inert atmosphere, protected from light, and at a low temperature.

Dot Diagram: Side-Product Formation in Nitro Reduction

Nitro_Reduction_Side_Products cluster_main Main Reaction cluster_side Incomplete Reduction Side-Products 1-Propyl-4-nitropyrazole 1-Propyl-4-nitropyrazole 1-Propyl-1H-pyrazol-4-amine 1-Propyl-1H-pyrazol-4-amine 1-Propyl-4-nitropyrazole->1-Propyl-1H-pyrazol-4-amine Complete Reduction 1-Propyl-4-nitroso-1H-pyrazole 1-Propyl-4-nitroso-1H-pyrazole 1-Propyl-4-nitropyrazole->1-Propyl-4-nitroso-1H-pyrazole Partial Reduction N-(1-Propyl-1H-pyrazol-4-yl)hydroxylamine N-(1-Propyl-1H-pyrazol-4-yl)hydroxylamine 1-Propyl-4-nitroso-1H-pyrazole->N-(1-Propyl-1H-pyrazol-4-yl)hydroxylamine Further Partial Reduction

References

Stability issues of aminopyrazoles under acidic or basic conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the stability of aminopyrazole compounds under acidic and basic conditions. Find answers to frequently asked questions, troubleshoot common experimental issues, and access standardized protocols for stability testing.

Frequently Asked Questions (FAQs)

Q1: What are aminopyrazoles and why is their stability a concern?

Aminopyrazoles are a class of heterocyclic compounds featuring a pyrazole ring substituted with an amino group. This scaffold is prevalent in many clinically used drugs for treating a range of conditions, including cancer and inflammatory diseases.[1] The pyrazole ring contains both a "pyrrole-like" and a "pyridine-like" nitrogen atom, allowing it to react with both acids and bases.[1] This reactivity, combined with the presence of the amino group, can make the molecule susceptible to degradation under certain pH conditions, impacting its purity, potency, and safety during synthesis, formulation, and storage.[2]

Q2: Are aminopyrazoles generally stable under acidic conditions?

The stability of aminopyrazoles in acidic conditions can vary significantly depending on the molecule's specific structure, substituents, and the strength of the acid. The nitrogen atoms in the pyrazole ring can be protonated, which may alter the electron distribution and potentially make the ring more susceptible to nucleophilic attack, such as hydrolysis. Some synthetic procedures for related compounds even utilize acidic conditions for cyclization or deprotection steps.[3][4] Therefore, stability must be evaluated on a case-by-case basis.

Q3: How do basic conditions affect the stability of aminopyrazoles?

Under basic conditions, the primary concern is often the deprotonation of a ring nitrogen (N-H) or the exocyclic amino group. This can increase the molecule's nucleophilicity and potentially lead to different degradation pathways. Some synthetic routes for aminopyrazoles are conducted under basic conditions to achieve specific regioselectivity, highlighting that the outcome is highly dependent on the specific molecular structure and reaction environment.[3][5] Hydrolytic deamination has been observed in other N-heteroaromatic amines in alkaline solutions.[6]

Q4: What are the common degradation pathways for aminopyrazoles?

Forced degradation studies are essential to identify likely degradation products and establish degradation pathways.[7][8] Common pathways for compounds with amine and amide functionalities include hydrolysis, which would cleave the amino group or other susceptible bonds in the molecule. The specific pathway is determined by the molecule's structure and the stress conditions (pH, temperature, light).[9]

Q5: How can I monitor the degradation of my aminopyrazole compound?

The most common and effective method for monitoring stability and quantifying degradation products is High-Performance Liquid Chromatography (HPLC), particularly using a validated stability-indicating method.[10][11] A stability-indicating method is one that can separate the intact drug from its degradation products, allowing for accurate quantification of the remaining active pharmaceutical ingredient (API).[2] Techniques like LC-MS (Liquid Chromatography-Mass Spectrometry) are also invaluable for identifying the structures of the degradation products.[11]

Troubleshooting Guide

Issue 1: My aminopyrazole compound is degrading in the acidic mobile phase during HPLC analysis.

  • Possible Cause: The pH of your mobile phase may be too low, causing acid-catalyzed hydrolysis or other degradation during the analytical run.

  • Troubleshooting Steps:

    • Increase Mobile Phase pH: Adjust the pH of the mobile phase to a less acidic value (e.g., from pH 2.0 to pH 3.5) and check if the degradation is reduced. Ensure the new pH is still compatible with your column and provides good chromatography.

    • Change Buffer: Switch to a different buffer system that may be less reactive with your compound.

    • Reduce Analysis Time: Optimize your HPLC method to shorten the run time, minimizing the compound's exposure to the acidic conditions.

    • Lower Temperature: Run the analysis at a lower temperature (e.g., refrigerated autosampler and column compartment) to slow down the rate of degradation.

Issue 2: I am observing a mixture of 3-aminopyrazole and 5-aminopyrazole regioisomers in my reaction product. Is this a stability issue?

  • Possible Cause: This is typically a regioselectivity issue during synthesis rather than a stability problem. The formation of 3-amino vs. 5-aminopyrazole isomers is highly dependent on reaction conditions, which control whether the reaction is under kinetic or thermodynamic control.[12]

  • Troubleshooting Steps:

    • For the 5-aminopyrazole (Thermodynamic Product): Use neutral or acidic conditions (e.g., refluxing in ethanol or with catalytic acetic acid) at higher temperatures. This allows the reaction intermediates to equilibrate and form the more stable product.[12]

    • For the 3-aminopyrazole (Kinetic Product): Use strong basic conditions (e.g., sodium ethoxide) at low temperatures (e.g., 0 °C). This traps the initially formed, less stable Michael adduct before it can rearrange.[12]

Issue 3: After a basic aqueous workup, the recovery of my aminopyrazole is very low.

  • Possible Cause 1: Degradation. The compound may be unstable at the high pH of the workup, leading to chemical degradation.

  • Possible Cause 2: Solubility Issues. Changes in pH can significantly alter the solubility of your compound. It may be precipitating out of the organic phase or becoming trapped in the aqueous phase if it forms a salt.

  • Troubleshooting Steps:

    • Use Milder Base: If possible, use a milder base for the workup (e.g., saturated sodium bicarbonate instead of sodium hydroxide).

    • Minimize Contact Time: Perform the extraction and phase separation as quickly as possible to reduce the exposure time to the basic solution.

    • Check Both Phases: Analyze a sample from both the organic and aqueous layers by TLC or HPLC to determine if your compound is lost to the aqueous phase.

    • Avoid Aqueous Workup: Consider alternative purification methods that do not require a basic wash, such as direct crystallization or silica gel chromatography with a neutral solvent system.

Quantitative Data Summary

Forced degradation studies are designed to intentionally degrade a drug substance to understand its stability profile.[7] The table below presents illustrative data for a hypothetical aminopyrazole compound to demonstrate how results from such a study might be summarized.

Table 1: Illustrative Stability of a Model Aminopyrazole Under Forced Degradation Conditions

Stress ConditionTemperatureTime (hours)% DegradationMajor Degradation Products
0.1 M HCl60 °C2415.2%Hydrolysis Product A
0.1 M NaOH60 °C825.8%Hydrolysis Product B, Deamination Product C
3% H₂O₂ (Oxidative)25 °C488.5%N-Oxide D
Water (Hydrolysis)80 °C725.1%Hydrolysis Product A

Experimental Protocols

Protocol: Forced Hydrolysis Study (Acidic and Basic Conditions)

This protocol outlines a general procedure for assessing the stability of an aminopyrazole compound to acid and base-catalyzed hydrolysis, in line with ICH guidelines.[8]

Objective: To determine the degradation susceptibility of an aminopyrazole API under acidic and basic stress conditions.

Materials:

  • Aminopyrazole compound (API)

  • Methanol or Acetonitrile (HPLC grade)

  • Purified Water (HPLC grade)

  • 0.1 M Hydrochloric Acid (HCl)

  • 0.1 M Sodium Hydroxide (NaOH)

  • Volumetric flasks, pipettes, and vials

  • pH meter

  • HPLC system with a validated stability-indicating method

Procedure:

  • Stock Solution Preparation:

    • Accurately weigh and dissolve the aminopyrazole API in a suitable solvent (e.g., Methanol or Acetonitrile) to prepare a stock solution of known concentration (e.g., 1 mg/mL).

  • Stress Sample Preparation:

    • Acid Hydrolysis: Pipette a known volume of the stock solution into a volumetric flask. Add an equal volume of 0.1 M HCl. Dilute with a 50:50 mixture of solvent and 0.1 M HCl to the final target concentration (e.g., 100 µg/mL).

    • Base Hydrolysis: Pipette a known volume of the stock solution into a separate volumetric flask. Add an equal volume of 0.1 M NaOH. Dilute with a 50:50 mixture of solvent and 0.1 M NaOH to the final target concentration.

    • Control Sample: Prepare a control sample by diluting the stock solution with a 50:50 mixture of solvent and purified water to the same final concentration.

  • Incubation:

    • Place all flasks (acid, base, and control) in a temperature-controlled environment (e.g., a 60 °C water bath or oven).

    • Monitor the samples over a set time course (e.g., 2, 4, 8, 12, 24 hours). The goal is to achieve 10-30% degradation to ensure that the primary degradation products are formed without complete destruction of the molecule.

  • Sample Quenching and Analysis:

    • At each time point, withdraw an aliquot from each flask.

    • Crucially, neutralize the acid and base samples before analysis. For the acid-stressed sample, add an equivalent amount of 0.1 M NaOH. For the base-stressed sample, add an equivalent amount of 0.1 M HCl.

    • Inject the neutralized samples and the control sample into the HPLC system.

  • Data Analysis:

    • Calculate the percentage of the remaining aminopyrazole API in the stressed samples relative to the control.

    • Determine the percentage of degradation by subtracting the remaining API percentage from 100%.

    • Analyze the chromatograms for the appearance of new peaks, which represent degradation products. If using LC-MS, characterize these new peaks.

Visualizations

G General Degradation Pathways for Aminopyrazoles cluster_acid Acidic Conditions cluster_base Basic Conditions A Aminopyrazole H_plus H+ Protonated Protonated Intermediate H_plus->Protonated Protonation H2O_A H₂O (Nucleophile) Deg_A Hydrolysis / Degradation Products H2O_A->Deg_A Nucleophilic Attack B Aminopyrazole OH_minus OH⁻ Deprotonated Anionic Intermediate OH_minus->Deprotonated Deprotonation H2O_B H₂O / Electrophile Deg_B Hydrolysis / Deamination Products H2O_B->Deg_B Reaction

Caption: General degradation pathways under acidic and basic conditions.

G Experimental Workflow for Stability Testing prep 1. Prepare API Stock Solution stress 2. Prepare Stressed Samples (Acid, Base, Oxidative, etc.) and Control Sample prep->stress incubate 3. Incubate at Controlled Temperature stress->incubate timepoint 4. Withdraw Aliquots at Defined Time Points incubate->timepoint quench 5. Neutralize (Quench) Acid/Base Samples timepoint->quench analyze 6. Analyze by Stability- Indicating HPLC/LC-MS quench->analyze data 7. Calculate % Degradation & Identify Products analyze->data G Troubleshooting Logic for Aminopyrazole Degradation cluster_context Identify Context cluster_solutions Potential Solutions start Unexpected Degradation or Poor Recovery Observed context When does it occur? start->context hplc Is Mobile Phase Acidic/Basic? context->hplc During HPLC Analysis workup Is pH Extreme (High or Low)? context->workup During Aqueous Workup storage Is the Sample in an Unbuffered Solution? context->storage During Storage in Solution sol_hplc Modify HPLC Method: - Adjust pH - Change Buffer - Lower Temperature sol_workup Modify Workup: - Use Milder Reagent - Minimize Time - Check All Phases sol_storage Modify Storage: - Check pH of Solution - Store at Lower Temp - Protect from Light hplc->sol_hplc Yes workup->sol_workup Yes storage->sol_storage Yes

References

Preventing degradation of 1-propyl-1H-pyrazol-4-amine during storage

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance on the proper storage and handling of 1-propyl-1H-pyrazol-4-amine to prevent its degradation. The following information is intended for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for solid 1-propyl-1H-pyrazol-4-amine and its hydrochloride salt?

A1: To ensure the long-term stability of 1-propyl-1H-pyrazol-4-amine and its salts, it is crucial to store them under appropriate conditions. For the hydrochloride salt, specific temperature recommendations are available. For the free base, general best practices for aminopyrazoles should be followed.

Compound FormStorage DurationRecommended TemperatureAdditional Recommendations
1-Propyl-1H-pyrazol-4-amine Hydrochloride Short-term (1-2 weeks)-4°CTightly sealed container, protected from light and moisture.
Long-term (1-2 years)-20°C[1]Tightly sealed container, protected from light and moisture.[1]
1-Propyl-1H-pyrazol-4-amine (Free Base) General StorageCool, dry, well-ventilated areaTightly sealed container, protected from light and moisture.[2][3] For maximum stability, consider storage under an inert atmosphere (e.g., Argon or Nitrogen).[3]

Q2: What are the primary factors that can cause the degradation of 1-propyl-1H-pyrazol-4-amine?

A2: Several factors can contribute to the degradation of 1-propyl-1H-pyrazol-4-amine. These include:

  • Atmospheric Oxygen: The amine group in the molecule can be susceptible to oxidation.

  • Moisture: The presence of water can facilitate hydrolytic degradation, particularly if the compound is in solution or stored in a humid environment.

  • Light: Exposure to UV or visible light can induce photolytic degradation.

  • Elevated Temperatures: High temperatures can accelerate the rate of all degradation pathways.[3]

  • pH: In solution, the stability of the compound can be significantly influenced by the pH. Both acidic and basic conditions can potentially catalyze degradation.

Q3: I've observed a change in the color of my 1-propyl-1H-pyrazol-4-amine sample. What could be the cause?

A3: A change in color, such as turning brownish, is a common indicator of degradation, particularly oxidation.[4] It is recommended to re-analyze the purity of the sample before use. To prevent this, always store the compound under the recommended conditions, minimizing its exposure to air and light.

Q4: How can I monitor the purity and detect degradation of my 1-propyl-1H-pyrazol-4-amine sample?

A4: The most common and effective method for monitoring the purity and detecting degradation products is High-Performance Liquid Chromatography (HPLC), specifically Reversed-Phase HPLC (RP-HPLC). This technique can separate the parent compound from its impurities and degradation products. Other useful analytical techniques include:

  • Mass Spectrometry (MS): To identify the mass of potential degradation products.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: To confirm the structure of the parent compound and characterize any significant degradation products.

Troubleshooting Guide

Observed Issue Potential Cause Recommended Action
Change in physical appearance (e.g., color change, clumping) Oxidation, hygroscopicity, or degradation.Re-test the purity of the material using a suitable analytical method like HPLC. If degraded, discard the sample. Ensure future storage is in a tightly sealed container, protected from light and moisture, and consider storing under an inert atmosphere.
Unexpected or inconsistent experimental results Degradation of the starting material.Verify the purity of the 1-propyl-1H-pyrazol-4-amine sample before proceeding with further experiments. Run a fresh sample from a properly stored batch if degradation is suspected.
Appearance of new peaks in HPLC chromatogram Formation of degradation products.Characterize the new peaks using techniques like LC-MS to identify potential degradation products. Review storage and handling procedures to identify the cause of degradation.
Precipitation of the compound from a solution Poor solubility in the chosen solvent or potential degradation leading to less soluble products.Confirm the solubility of the compound in the specific solvent. If solubility is not the issue, analyze the precipitate and supernatant to check for degradation.

Experimental Protocols

To investigate the stability of 1-propyl-1H-pyrazol-4-amine and identify potential degradation pathways, a forced degradation study can be performed. This involves subjecting the compound to various stress conditions.

Forced Degradation Protocol

  • Preparation of Stock Solution: Prepare a stock solution of 1-propyl-1H-pyrazol-4-amine in a suitable solvent (e.g., methanol or acetonitrile) at a known concentration (e.g., 1 mg/mL).

  • Stress Conditions:

    • Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 M HCl. Keep at room temperature and/or elevated temperature (e.g., 60°C) for a defined period (e.g., 24, 48, 72 hours). Neutralize the solution before analysis.

    • Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 M NaOH. Keep at room temperature and/or elevated temperature (e.g., 60°C) for a defined period. Neutralize the solution before analysis.

    • Oxidative Degradation: Mix the stock solution with an equal volume of a solution of hydrogen peroxide (e.g., 3% H₂O₂). Keep at room temperature for a defined period.

    • Thermal Degradation: Store the solid compound and the stock solution at an elevated temperature (e.g., 70°C) for a defined period.

    • Photolytic Degradation: Expose the solid compound and the stock solution to a light source that provides both UV and visible light (as per ICH Q1B guidelines) for a defined period.

  • Sample Analysis: Analyze the stressed samples at different time points using a validated stability-indicating HPLC method. A control sample, protected from stress conditions, should be analyzed concurrently.

HPLC Method for Purity Assessment

  • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm).

  • Mobile Phase: A gradient or isocratic mixture of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile or methanol).

  • Flow Rate: Typically 1.0 mL/min.

  • Detection: UV detector at a wavelength where the compound has maximum absorbance.

  • Injection Volume: 10-20 µL.

Visualizations

Degradation_Pathways cluster_storage Storage Conditions cluster_compound Compound State cluster_degradation Degradation Products Optimal_Storage Optimal Storage - Tightly Sealed - Cool & Dry - Protected from Light - Inert Atmosphere Analyte 1-propyl-1H-pyrazol-4-amine Optimal_Storage->Analyte Prevents Oxidized Oxidized Products (e.g., N-oxides) Analyte->Oxidized Oxygen Hydrolyzed Hydrolyzed Products Analyte->Hydrolyzed Moisture Photodegraded Photolytic Products Analyte->Photodegraded Light

Caption: Potential degradation pathways for 1-propyl-1H-pyrazol-4-amine.

Troubleshooting_Workflow Start Inconsistent Experimental Results or Visual Change Check_Purity Check Purity by HPLC Start->Check_Purity Decision Is Purity >95%? Check_Purity->Decision Proceed Proceed with Experiment Decision->Proceed Yes Stop Discard Sample & Review Storage/Handling Procedures Decision->Stop No New_Sample Use a Fresh Sample from Properly Stored Stock Stop->New_Sample

Caption: Troubleshooting workflow for suspected compound degradation.

References

Technical Support Center: Troubleshooting Pyrazole Cyclization Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during pyrazole cyclization reactions, with a focus on improving reaction yields.

Frequently Asked Questions (FAQs)

Q1: Why is my pyrazole cyclization yield consistently low?

Low yields in pyrazole synthesis are a common issue and can be attributed to several factors. The primary reasons often involve incomplete reactions, the formation of side products, or suboptimal reaction conditions.[1]

Key areas to investigate include:

  • Reaction Time and Temperature: The reaction may not have reached completion. Increasing the reaction time or temperature can often drive the reaction forward. Monitoring the reaction's progress via Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) is crucial to determine the optimal reaction duration.[1] For many condensation reactions, heating, sometimes to reflux, is necessary.[1]

  • Catalyst: The choice and concentration of the catalyst are critical. For Knorr-type syntheses, a catalytic amount of a protic acid like acetic acid is often used to facilitate the initial condensation.[1]

  • Reactant Purity and Stoichiometry: The purity of the starting materials, particularly the 1,3-dicarbonyl compound and the hydrazine derivative, is paramount. Impurities can lead to unwanted side reactions. Hydrazine derivatives can also degrade over time, so using a fresh batch is recommended. Additionally, ensuring the correct stoichiometric ratio of reactants is essential; sometimes, a slight excess of the hydrazine can improve yields.

  • Solvent Choice: The solvent can significantly influence the reaction outcome. For instance, in certain cases, using fluorinated alcohols as solvents has been shown to dramatically improve regioselectivity and yield.

Q2: I am observing the formation of multiple products. What are the likely side reactions?

The formation of multiple products is a frequent challenge in pyrazole synthesis. Common side products include:

  • Regioisomers: When using unsymmetrical 1,3-dicarbonyl compounds or substituted hydrazines, the initial nucleophilic attack of the hydrazine can occur at two different carbonyl carbons, leading to the formation of a mixture of two regioisomeric pyrazoles.[2] The regioselectivity is influenced by both steric and electronic factors of the substituents on the reactants.

  • Pyrazoline Intermediates: Incomplete aromatization of the cyclized intermediate can result in the formation of pyrazoline byproducts. In some cases, the pyrazoline may be the primary product, requiring a subsequent oxidation step to be converted to the desired pyrazole.

  • Hydrazone Intermediate: The reaction may stall after the initial condensation step, leading to an accumulation of the hydrazone intermediate. This can often be addressed by adjusting the reaction temperature or catalyst.[1][3]

Q3: How can I improve the regioselectivity of my pyrazole synthesis?

Controlling regioselectivity is a key challenge when working with unsymmetrical substrates. Here are some strategies to improve it:

  • Solvent Effects: The choice of solvent can have a profound impact on regioselectivity. Studies have shown that using fluorinated alcohols, such as 2,2,2-trifluoroethanol (TFE) or 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP), can significantly favor the formation of one regioisomer over the other.[4]

  • Reaction Temperature: Temperature can influence the kinetic versus thermodynamic control of the reaction, thereby affecting the ratio of regioisomers. Systematic temperature screening is recommended.

  • Catalyst Selection: The nature of the acid or base catalyst can influence the site of the initial nucleophilic attack.

  • Protecting Groups: In some cases, strategically employing protecting groups on one of the carbonyls of the 1,3-dicarbonyl compound can direct the reaction towards a single regioisomer.

Q4: Can microwave-assisted synthesis improve my pyrazole cyclization?

Yes, microwave-assisted organic synthesis (MAOS) has emerged as a powerful technique for pyrazole synthesis.[5] Key advantages include:

  • Reduced Reaction Times: Microwave heating can dramatically reduce reaction times from hours to minutes.[5][6]

  • Improved Yields: The rapid and efficient heating provided by microwaves often leads to higher reaction yields and cleaner reaction profiles.[5][6]

  • Enhanced Regioselectivity: In some cases, microwave irradiation can improve the regioselectivity of the reaction.

Troubleshooting Guide

This guide provides a systematic approach to diagnosing and resolving low yields in pyrazole cyclization reactions.

Diagram: Troubleshooting Workflow for Low Pyrazole Yield

TroubleshootingWorkflow Troubleshooting Low Pyrazole Yield start Low Yield Observed check_reaction Monitor Reaction Progress (TLC/LC-MS) start->check_reaction incomplete_reaction Incomplete Reaction? check_reaction->incomplete_reaction side_products Side Products Observed? incomplete_reaction->side_products No optimize_conditions Optimize Reaction Conditions incomplete_reaction->optimize_conditions Yes identify_byproducts Identify Byproducts (NMR, MS) side_products->identify_byproducts Yes check_purity Check Starting Material Purity side_products->check_purity No increase_time_temp Increase Reaction Time/Temperature optimize_conditions->increase_time_temp change_catalyst Change/Optimize Catalyst optimize_conditions->change_catalyst microwave Consider Microwave Synthesis optimize_conditions->microwave end Improved Yield increase_time_temp->end change_catalyst->end microwave->end regioisomers Regioisomers identify_byproducts->regioisomers pyrazolines Pyrazolines identify_byproducts->pyrazolines optimize_regioselectivity Optimize for Regioselectivity regioisomers->optimize_regioselectivity add_oxidation_step Add Oxidation Step pyrazolines->add_oxidation_step optimize_regioselectivity->end add_oxidation_step->end adjust_stoichiometry Adjust Stoichiometry check_purity->adjust_stoichiometry adjust_stoichiometry->optimize_conditions

Caption: A logical workflow for troubleshooting low yield in pyrazole synthesis.

Data Presentation: Impact of Reaction Conditions on Yield

The following tables summarize quantitative data on how different reaction parameters can affect the yield of pyrazole synthesis.

Table 1: Effect of Solvent on Regioselectivity and Yield

Entry1,3-Dicarbonyl CompoundSolventRegioisomeric Ratio (A:B)Total Yield (%)
11-(4-fluorophenyl)-1,3-butanedioneEthanol1 : 1.285
21-(4-fluorophenyl)-1,3-butanedioneTFE8 : 190
31-(4-fluorophenyl)-1,3-butanedioneHFIP97 : 392
4Ethyl 4-(2-furyl)-2,4-dioxobutanoateEthanol1 : 1.388
5Ethyl 4-(2-furyl)-2,4-dioxobutanoateTFE15 : 191
6Ethyl 4-(2-furyl)-2,4-dioxobutanoateHFIP>99 : 194

Data adapted from studies on regioselective pyrazole formation.[4] TFE = 2,2,2-trifluoroethanol; HFIP = 1,1,1,3,3,3-hexafluoro-2-propanol. Regioisomer A is the desired product.

Table 2: Comparison of Conventional Heating vs. Microwave-Assisted Synthesis

EntryReactionMethodTemperature (°C)TimeYield (%)
1Chalcone + PhenylhydrazineConventionalReflux4 h75
2Chalcone + PhenylhydrazineMicrowave1205 min92
31,3-Diketone + Hydrazine HydrateConventional1002 h80
41,3-Diketone + Hydrazine HydrateMicrowave14010 min95
5Multi-component reactionConventional808 h65
6Multi-component reactionMicrowave12015 min88

Data compiled from various sources on microwave-assisted pyrazole synthesis.[5][6]

Experimental Protocols

Protocol 1: Classical Knorr Pyrazole Synthesis (Conventional Heating)

This protocol describes the synthesis of a pyrazolone from a β-ketoester and hydrazine hydrate.

Materials:

  • Ethyl benzoylacetate (1 equivalent)

  • Hydrazine hydrate (2 equivalents)

  • 1-Propanol

  • Glacial acetic acid (catalytic amount)

  • Water

Procedure:

  • In a 20-mL scintillation vial, combine ethyl benzoylacetate (3 mmol) and hydrazine hydrate (6 mmol).[7]

  • Add 1-propanol (3 mL) and 3 drops of glacial acetic acid to the mixture.[3][7]

  • Heat the reaction mixture on a hot plate with stirring at approximately 100°C for 1 hour.[3][7]

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) using a mobile phase of 30% ethyl acetate/70% hexane.[3][7]

  • Once the starting material is consumed, add water (10 mL) to the hot reaction mixture with stirring.[7]

  • Turn off the heat and allow the reaction to cool slowly while stirring for 30 minutes to facilitate precipitation.[7]

  • Collect the solid product by vacuum filtration, rinse with a small amount of cold water, and air dry.[7]

  • The crude product can be further purified by recrystallization from ethanol.

Diagram: Knorr Pyrazole Synthesis Workflow

KnorrWorkflow Knorr Pyrazole Synthesis Workflow start Start mix_reactants Mix 1,3-Dicarbonyl and Hydrazine start->mix_reactants add_solvent_catalyst Add Solvent and Catalyst mix_reactants->add_solvent_catalyst heat_reaction Heat Reaction Mixture (e.g., 100°C) add_solvent_catalyst->heat_reaction monitor_reaction Monitor Progress (TLC) heat_reaction->monitor_reaction reaction_complete Reaction Complete? monitor_reaction->reaction_complete reaction_complete->heat_reaction No workup Workup: Add Water reaction_complete->workup Yes cool_precipitate Cool to Precipitate workup->cool_precipitate isolate_product Isolate Product (Filtration) cool_precipitate->isolate_product purify Purify (Recrystallization) isolate_product->purify end Pure Pyrazole purify->end MicrowaveWorkflow Microwave-Assisted Pyrazole Synthesis Workflow start Start combine_reagents Combine Reagents in Microwave Vial start->combine_reagents seal_vial Seal Vial combine_reagents->seal_vial irradiate Microwave Irradiation (e.g., 300W, 1-5 min) seal_vial->irradiate cool Cool to Room Temp. irradiate->cool precipitate Precipitate in Ice Water cool->precipitate filter Filter Product precipitate->filter purify Recrystallize filter->purify end Pure Pyrazole purify->end

References

Technical Support Center: Column Chromatography for Polar Aminopyrazole Purification

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working on the purification of polar aminopyrazoles using column chromatography.

Frequently Asked Questions (FAQs)

Q1: Why is the purification of polar aminopyrazoles by column chromatography often challenging?

A1: The purification of polar aminopyrazoles can be difficult due to their inherent chemical properties. These compounds often exhibit strong interactions with the stationary phase in normal-phase chromatography, leading to poor elution and peak tailing. Conversely, in reversed-phase chromatography, their high polarity can cause them to elute too quickly with the solvent front, resulting in inadequate separation.[1][2] The basic nature of the amino group can also lead to strong interactions with acidic silica surfaces, further complicating purification.

Q2: What are the recommended starting points for choosing a chromatography technique for polar aminopyrazoles?

A2: For highly polar aminopyrazoles, Hydrophilic Interaction Liquid Chromatography (HILIC) is often a more successful technique than traditional normal-phase or reversed-phase chromatography.[1][2][3][4] HILIC utilizes a polar stationary phase and a mobile phase with a high organic content, which effectively retains and separates polar compounds.[3][4] For less polar aminopyrazoles, normal-phase or reversed-phase chromatography may be suitable with careful optimization of the mobile phase.

Q3: How can I improve the peak shape and reduce tailing when purifying aminopyrazoles on silica gel?

A3: Peak tailing is a common issue when purifying basic compounds like aminopyrazoles on silica gel. This is often due to the interaction of the basic amine with acidic silanol groups on the silica surface. To mitigate this, consider the following:

  • Addition of a Basic Modifier: Incorporating a small amount of a basic additive into your mobile phase can significantly improve peak shape.[5] Common additives include triethylamine (TEA), diethylamine (DEA), or a solution of ammonia in methanol. A typical concentration is 0.1-1% of the total mobile phase volume.

  • Use of Deactivated Silica: For particularly sensitive compounds, using a deactivated silica gel can reduce the acidity of the stationary phase and minimize unwanted interactions.[6]

  • Alternative Stationary Phases: Consider using alternative polar stationary phases like alumina, which is less acidic than silica, or bonded phases such as diol or amino columns.[2][7]

Q4: My polar aminopyrazole is not retaining on a C18 reversed-phase column. What can I do?

A4: Poor retention on C18 columns is a common problem for highly polar compounds.[2][7] Here are some strategies to address this:

  • Use a Highly Aqueous Mobile Phase: Increasing the water content in the mobile phase can enhance retention. However, this may not be sufficient for very polar compounds.

  • Employ a Polar-Embedded or Polar-Endcapped Column: These types of reversed-phase columns are designed to be more compatible with polar analytes and highly aqueous mobile phases, offering better retention.[3]

  • Switch to HILIC: As mentioned, HILIC is specifically designed for the separation of polar compounds and is an excellent alternative when reversed-phase chromatography fails.[1][2][8]

Troubleshooting Guide

Problem 1: My compound is stuck on the silica gel column and won't elute.

  • Possible Cause: The mobile phase is not polar enough to elute your highly polar aminopyrazole.

  • Solution:

    • Gradually increase the polarity of your mobile phase. For example, if you are using a hexane/ethyl acetate system, increase the percentage of ethyl acetate.

    • If increasing the polarity of the initial solvent system is ineffective, consider switching to a more polar solvent system, such as dichloromethane/methanol or ethyl acetate/methanol.[6]

    • For very polar compounds, adding a small amount of a stronger, more polar solvent like methanol to your eluent can help.[6]

    • Ensure that your compound is not degrading on the silica gel, which can sometimes happen with sensitive molecules.[6] You can test for this by spotting your compound on a TLC plate, letting it sit for some time, and then eluting to see if any new spots appear.[6]

Problem 2: All my compounds are eluting together at the solvent front in reversed-phase chromatography.

  • Possible Cause: The analytes are too polar to interact with the non-polar stationary phase.[2]

  • Solution:

    • Decrease the organic content of your mobile phase (e.g., increase the water percentage).

    • If adjusting the mobile phase is not enough, your compound is likely too polar for standard reversed-phase chromatography.

    • Switch to a more suitable technique like HILIC, which is designed for polar compounds.[1][2][8]

Problem 3: I am observing significant peak tailing for my aminopyrazole.

  • Possible Cause: Strong interaction between the basic amino group and acidic silanols on the silica surface.

  • Solution:

    • Add a basic modifier to your mobile phase. Common choices include triethylamine (0.1-1%), diethylamine (0.1-1%), or a dilute solution of ammonium hydroxide in your polar co-solvent.[5]

    • Consider using a less acidic stationary phase, such as neutral alumina.

    • For HPLC applications, using a buffered mobile phase to control the pH can improve peak shape.[9][10]

Data Presentation

Table 1: Common Normal-Phase Solvent Systems for Aminopyrazole Purification

Solvent SystemPolarityTypical RatioAdditive (Optional)Notes
Hexane / Ethyl AcetateLow to Medium9:1 to 1:10.1-1% TEAGood for less polar aminopyrazoles.
Dichloromethane / MethanolMedium to High99:1 to 9:10.1-1% NH4OH in MeOHA versatile system for a wide range of polarities.
Chloroform / MethanolMedium to High99:1 to 9:10.1-1% TEABe aware of the toxicity of chloroform.
Ethyl Acetate / MethanolHigh99:1 to 9:10.1-1% TEASuitable for more polar aminopyrazoles.

Table 2: HILIC Mobile Phase Systems for Highly Polar Aminopyrazoles

Organic SolventAqueous ComponentTypical GradientAdditive (Optional)Notes
AcetonitrileWater95:5 to 50:5010-20 mM Ammonium Acetate or FormateA common starting point for HILIC.[2][7]
AcetonitrileWater with 0.1% Formic Acid95:5 to 60:40N/AThe acid can improve peak shape for basic analytes.[11][12]
AcetonitrileWater with 0.1% Ammonium Hydroxide95:5 to 60:40N/AUseful for maintaining basic conditions.[12]

Experimental Protocols

Protocol 1: General Procedure for Normal-Phase Flash Column Chromatography

  • Stationary Phase Selection: Choose an appropriate stationary phase, typically silica gel (60 Å, 230-400 mesh).

  • Solvent System Selection: Determine a suitable solvent system using Thin Layer Chromatography (TLC). The ideal Rf value for the target compound is typically between 0.2 and 0.4.

  • Column Packing: Pack the column with the chosen stationary phase as a slurry in the initial, least polar mobile phase.

  • Sample Loading: Dissolve the crude aminopyrazole in a minimum amount of the mobile phase or a slightly more polar solvent.[13] Alternatively, for compounds with poor solubility, perform a dry loading by adsorbing the sample onto a small amount of silica gel.[13]

  • Elution: Begin elution with the initial mobile phase. If a gradient elution is required, gradually increase the polarity by increasing the proportion of the more polar solvent.

  • Fraction Collection: Collect fractions and monitor the elution of the compound by TLC.

  • Analysis: Combine the pure fractions and remove the solvent under reduced pressure.

Protocol 2: General Procedure for HILIC Purification

  • Column Selection: Use a HILIC-specific column (e.g., silica, amino, or diol-bonded phase).[2][14]

  • Mobile Phase Preparation: Prepare the organic and aqueous mobile phases. The organic phase is typically acetonitrile, and the aqueous phase is water, often with a buffer like ammonium acetate or an additive like formic acid.[12][14]

  • Column Equilibration: Equilibrate the column with the initial mobile phase conditions (high organic content) for a sufficient time.

  • Sample Preparation: Dissolve the sample in the initial mobile phase. If solubility is an issue, use a slightly higher aqueous content, but keep the injection volume small to avoid peak distortion.[8]

  • Gradient Elution: Start with a high concentration of the organic solvent (e.g., 95% acetonitrile) and run a gradient to increase the aqueous content (e.g., to 40-50% water).[7]

  • Detection: Use a suitable detector, such as UV-Vis or a mass spectrometer.

  • Fraction Collection and Analysis: Collect fractions containing the purified compound and confirm its identity and purity.

Visualizations

experimental_workflow cluster_prep Preparation cluster_purification Purification cluster_analysis Analysis TLC TLC Analysis to Determine Solvent System Column_Packing Column Packing TLC->Column_Packing Sample_Prep Sample Preparation (Dissolution or Dry Loading) Elution Elution (Isocratic or Gradient) Sample_Prep->Elution Column_Packing->Elution Fraction_Collection Fraction Collection Elution->Fraction_Collection Fraction_Analysis TLC/LC-MS Analysis of Fractions Fraction_Collection->Fraction_Analysis Combine_Fractions Combine Pure Fractions Fraction_Analysis->Combine_Fractions Solvent_Removal Solvent Removal Combine_Fractions->Solvent_Removal Final_Product Pure Aminopyrazole Solvent_Removal->Final_Product

Caption: Workflow for column chromatography purification.

troubleshooting_workflow Start Poor Separation or Peak Shape Check_Tailing Is there significant peak tailing? Start->Check_Tailing Check_Retention Is retention poor (elutes at solvent front)? Check_Tailing->Check_Retention No Add_Base Add basic modifier (e.g., TEA, NH4OH) Check_Tailing->Add_Base Yes Check_Elution Is the compound not eluting? Check_Retention->Check_Elution No Switch_Technique Switch to HILIC or other suitable technique Check_Retention->Switch_Technique Yes Increase_Polarity Increase mobile phase polarity Check_Elution->Increase_Polarity Yes Check_Degradation Check for on-column degradation Check_Elution->Check_Degradation No Success Improved Separation Add_Base->Success Increase_Polarity->Success Switch_Technique->Success Check_Degradation->Switch_Technique

Caption: Troubleshooting decision tree for aminopyrazole purification.

References

Identifying and characterizing unexpected byproducts in aminopyrazole synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in identifying and characterizing unexpected byproducts in aminopyrazole synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to aminopyrazoles?

A1: The most prevalent methods for synthesizing 3(5)-aminopyrazoles involve the condensation of a 1,3-dielectrophilic compound, where one electrophilic group is a nitrile, with a hydrazine.[1] Key starting materials include:

  • β-Ketonitriles: This is one of the most common and versatile methods. The reaction proceeds through the formation of a hydrazone intermediate, followed by cyclization.[1][2][3]

  • α,β-Unsaturated Nitriles: This is another major route to 3(5)-aminopyrazoles.[2]

  • Isoxazoles: Synthesis from isoxazoles via a ring-opening/ring-closing sequence can offer a highly regioselective alternative.[2]

Q2: What is the primary challenge and source of byproducts in aminopyrazole synthesis?

A2: The most significant challenge, particularly when using monosubstituted hydrazines (e.g., methylhydrazine or phenylhydrazine), is the lack of regioselectivity. The two nitrogen atoms of the hydrazine have different nucleophilicities, leading to two possible cyclization pathways that can result in a mixture of N-substituted 3-aminopyrazole and 5-aminopyrazole regioisomers.[2]

Q3: What are the typical unexpected byproducts observed in aminopyrazole synthesis?

A3: Besides the undesired regioisomer, other common byproducts can include:

  • Uncyclized Hydrazone Intermediates: If the cyclization step is incomplete, the stable hydrazone intermediate may be isolated.[3]

  • N-Acetylated Aminopyrazoles: When using acetic acid as a solvent, particularly at high temperatures, the desired aminopyrazole can sometimes react with the solvent to form an N-acetylated amide byproduct.

  • Fused Heterocyclic Systems: 5-Aminopyrazoles are versatile binucleophiles and can react further with starting materials or intermediates, especially under harsh conditions, to form fused systems like pyrazolo[1,5-a]pyrimidines.[4]

  • Dimerization Products: Under certain conditions, such as in the presence of a copper catalyst, 5-aminopyrazoles can undergo dimerization to form pyrazole-fused pyridazines and pyrazines.

Q4: How can I control the regioselectivity of the synthesis to obtain the desired isomer?

A4: The regioselectivity can be controlled by carefully selecting the reaction conditions to favor either kinetic or thermodynamic control.[5][6][7][8]

  • Thermodynamic Control (Favors 5-Aminopyrazole): Generally achieved using neutral or acidic conditions at elevated temperatures (e.g., refluxing in ethanol or toluene with acetic acid). These conditions allow for the equilibration of the Michael adducts to the more stable intermediate, leading to the 5-amino isomer.[2][5]

  • Kinetic Control (Favors 3-Aminopyrazole): Typically achieved using basic conditions at low temperatures (e.g., sodium ethoxide in ethanol at 0°C). These conditions promote rapid cyclization of the kinetically favored Michael adduct, trapping the 3-amino isomer.[2][5]

Q5: How can I confirm the regiochemistry of my product and identify byproducts?

A5: A combination of analytical techniques is essential for unambiguous structure determination:

  • NMR Spectroscopy: 1H and 13C NMR are fundamental. Advanced 2D NMR techniques like HMBC and NOESY are powerful for establishing the connectivity between the pyrazole ring nitrogen and its substituent, which is crucial for distinguishing between 3- and 5-amino isomers.[1][9][10][11][12][13]

  • Mass Spectrometry (MS): Provides molecular weight information. Analyzing fragmentation patterns can also help differentiate between isomers.[1][14][15][16][17][18]

  • High-Performance Liquid Chromatography (HPLC): Useful for assessing the purity of the product and separating regioisomers.[19][20][21][22]

  • Single-Crystal X-ray Diffraction: Provides definitive structural proof when a suitable crystal can be obtained.[1]

Troubleshooting Guides

Issue 1: The reaction yields a mixture of 3-aminopyrazole and 5-aminopyrazole regioisomers.

This is the most common problem when using substituted hydrazines. The ratio of these isomers is highly dependent on the reaction conditions.

  • To Selectively Synthesize the 5-Aminopyrazole Isomer (Thermodynamic Control):

    • Conditions: Use neutral or acidic conditions. A common method is refluxing in a solvent like ethanol or toluene, often with a catalytic amount of acetic acid.[2]

    • Rationale: Higher temperatures allow the reaction to reach thermodynamic equilibrium, favoring the more stable 5-aminopyrazole product.[5]

  • To Selectively Synthesize the 3-Aminopyrazole Isomer (Kinetic Control):

    • Conditions: Use basic conditions at low temperatures. For example, sodium ethoxide in ethanol at 0°C.[2][5]

    • Rationale: The kinetically favored intermediate is trapped under these conditions, leading to the 3-aminopyrazole.

  • Logical Workflow for Optimizing Regioselectivity:

    start Mixture of Isomers Observed check_goal Desired Isomer? start->check_goal thermo Target: 5-Aminopyrazole (Thermodynamic) check_goal->thermo 5-Amino kinetic Target: 3-Aminopyrazole (Kinetic) check_goal->kinetic 3-Amino thermo_cond Apply Thermodynamic Conditions: - Neutral or Acidic Catalyst - Higher Temperature (Reflux) thermo->thermo_cond kinetic_cond Apply Kinetic Conditions: - Base (e.g., NaOEt) - Low Temperature (0°C) kinetic->kinetic_cond analyze Analyze Isomer Ratio (NMR, HPLC) thermo_cond->analyze kinetic_cond->analyze end Desired Regioselectivity Achieved analyze->end

    Caption: Workflow for optimizing reaction regioselectivity.

Issue 2: The reaction is slow or incomplete, leaving uncyclized intermediates.

This can occur if the cyclization step is not favored or if the starting materials are not sufficiently reactive under the chosen conditions.

  • To Drive the Reaction to Completion:

    • Increase Temperature: For thermodynamically controlled reactions, increasing the temperature (e.g., refluxing) often facilitates the final cyclization and aromatization steps.[23]

    • Use a Catalyst: For reactions involving β-ketonitriles, a catalytic amount of acid (like acetic acid) can facilitate the initial condensation to the hydrazone.[23] If using a hydrazine salt, adding a mild base may be necessary.[24]

    • Microwave Synthesis: Microwave-assisted synthesis can significantly reduce reaction times and improve yields by providing efficient heating.[2]

    • Check Reagent Purity: Ensure that the β-ketonitrile or hydrazine derivative is pure, as impurities can lead to side reactions.[24]

  • Troubleshooting Workflow for Incomplete Reactions:

    start Incomplete Reaction or Uncyclized Intermediate Detected check_purity Check Starting Material Purity start->check_purity purify_sm Purify Starting Materials check_purity->purify_sm Impure increase_temp Increase Reaction Temperature (e.g., Reflux) check_purity->increase_temp Pure purify_sm->increase_temp add_catalyst Add/Optimize Catalyst (Acid or Base) increase_temp->add_catalyst use_microwave Consider Microwave Synthesis add_catalyst->use_microwave monitor Monitor Reaction (TLC, LC-MS) use_microwave->monitor end Reaction Complete monitor->end

    Caption: Workflow for addressing incomplete reactions.

Issue 3: Purification is difficult, and regioisomers are inseparable.

While challenging, separation is sometimes possible. However, the best strategy is to optimize the reaction for high regioselectivity first.

  • Purification Strategies:

    • Flash Column Chromatography: This is a common method, but separation can be difficult due to the similar polarities of the isomers. Experiment with different solvent systems (e.g., hexane/ethyl acetate, dichloromethane/methanol).[25]

    • Recrystallization: This can be an effective method for purification if a suitable solvent is found. It may also selectively crystallize one isomer from a mixture.[26][27][28][29]

    • Alternative Synthetic Route: If separation is not feasible, consider a different, more regioselective synthetic strategy, such as starting from isoxazoles.[2]

Data Presentation

Table 1: Regioselectivity in Aminopyrazole Synthesis under Different Conditions

PrecursorHydrazineConditionsProduct Ratio (3-amino : 5-amino)YieldReference
3-MethoxyacrylonitrilePhenylhydrazineToluene, AcOH, Microwave-90% (5-amino)[2]
3-MethoxyacrylonitrilePhenylhydrazineEtOH, EtONa, Microwave-85% (3-amino)[2]
Ethyl 2-cyano-3-ethoxyacrylateMethylhydrazineEtOH, 70°C, 2-10hThermodynamic Product-[2]
Ethyl 2-cyano-3-ethoxyacrylateMethylhydrazineEtOH, NaOEt, 0°C, 2-3hKinetic Product-[2]
Enol (R=H)HydrazineAcidic CyclizationMajor: 5-amino isomer-[3]
Methyl Ether (R=Me)HydrazineBasic CyclizationSingle Isomer: 3-amino93%[3]

Experimental Protocols

Protocol 1: General Procedure for Regioselective Synthesis of 5-Aminopyrazoles (Thermodynamic Control)
  • Reaction Setup: Dissolve the β-ketonitrile or 3-alkoxyacrylonitrile (1.0 eq) in toluene or ethanol.

  • Reagent Addition: Add the substituted hydrazine (1.1 eq). For arylhydrazines, this is often done under neutral conditions. For alkylhydrazines, a catalytic amount of glacial acetic acid (0.1 eq) is added.

  • Reaction: Heat the mixture to reflux and monitor the reaction by TLC until the starting material is consumed. Alternatively, use a microwave reactor at 120-140°C for 10-30 minutes.[2]

  • Workup: Cool the reaction mixture. If a precipitate forms, collect it by filtration. Otherwise, concentrate the solvent under reduced pressure.

  • Purification: Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) or by flash column chromatography.[26]

Protocol 2: General Procedure for Regioselective Synthesis of 3-Aminopyrazoles (Kinetic Control)
  • Base Preparation: In a flame-dried flask under an inert atmosphere, prepare a solution of sodium ethoxide by dissolving sodium metal (1.2 eq) in anhydrous ethanol. Cool the solution to 0°C.[2][5]

  • Reactant Addition: To the cold ethoxide solution, slowly add a solution of the 3-alkoxyacrylonitrile (1.0 eq) in anhydrous ethanol.

  • Hydrazine Addition: Add the substituted alkylhydrazine (1.0 eq) dropwise, maintaining the temperature at 0°C.

  • Reaction: Stir the mixture at 0°C for 2-4 hours, monitoring by TLC.

  • Workup: Quench the reaction by carefully adding a saturated aqueous ammonium chloride solution. Extract the product with an organic solvent (e.g., ethyl acetate).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product promptly.

Protocol 3: Characterization of Regioisomers by NMR Spectroscopy
  • Sample Preparation: Prepare samples of the purified product in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃).

  • 1D NMR: Acquire 1H and 13C NMR spectra. Note the chemical shifts of the pyrazole ring protons and carbons, as well as the substituent on the ring nitrogen.

  • 2D NMR (for unambiguous assignment):

    • HMBC (Heteronuclear Multiple Bond Correlation): This is a key experiment. Look for a correlation between the protons of the N-substituent (e.g., N-CH₃) and the carbons of the pyrazole ring. For a 1-substituted-5-aminopyrazole, a 3-bond correlation should be observed between the N-substituent protons and the C5 carbon of the pyrazole ring. For a 1-substituted-3-aminopyrazole, this correlation will be to the C3 and C5 carbons.

    • NOESY (Nuclear Overhauser Effect Spectroscopy): Can be used to identify protons that are close in space, which can help confirm assignments. For example, a NOESY correlation between the N-substituent and a proton at C5 can help confirm the 5-amino isomer structure.[1]

  • Workflow for Isomer Characterization:

    start Purified Product Mixture hplc HPLC Analysis start->hplc nmr 1D NMR (1H, 13C) start->nmr ms Mass Spectrometry start->ms prelim_analysis Preliminary Analysis: - Purity Check - Molecular Weight Confirmation - Isomer Ratio Estimation hplc->prelim_analysis nmr->prelim_analysis ms->prelim_analysis is_structure_clear Is Regiochemistry Unambiguous? prelim_analysis->is_structure_clear two_d_nmr 2D NMR Analysis (HMBC, NOESY) is_structure_clear->two_d_nmr No final_structure Structure Confirmed is_structure_clear->final_structure Yes xray Single-Crystal X-ray Diffraction (if possible) two_d_nmr->xray For absolute proof two_d_nmr->final_structure xray->final_structure

    Caption: Experimental workflow for byproduct identification.

References

Improving the efficiency of the final crystallization step for 1-propyl-1H-pyrazol-4-amine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the final crystallization step for 1-propyl-1H-pyrazol-4-amine and its hydrochloride salt.

Troubleshooting Guide

Crystallization is a critical purification step that can present several challenges. This guide addresses common issues encountered during the crystallization of 1-propyl-1H-pyrazol-4-amine.

Issue 1: Oiling Out - The Compound Separates as a Liquid Instead of a Solid

"Oiling out" is a frequent challenge with amines and occurs when the compound comes out of a supersaturated solution as a liquid phase rather than a crystalline solid.[1] This can be attributed to high supersaturation levels or rapid cooling.

Solutions:

  • Reduce Supersaturation:

    • Add a small amount of additional hot solvent to the solution before cooling to decrease the concentration.[1]

    • Employ a slower cooling rate. Allow the solution to cool gradually to room temperature before further cooling in an ice bath.[1]

  • Seeding: Introduce a seed crystal (a small amount of the solid product) to the solution as it cools. This provides a template for crystal growth and can prevent oil formation.

  • Solvent System Modification: Experiment with mixed solvent systems. Dissolving the compound in a "good" solvent (in which it is highly soluble) and then adding a "poor" solvent (an anti-solvent, in which it is less soluble) until turbidity appears can induce crystallization.[2]

  • Salt Formation: Convert the free base to its hydrochloride salt. Amine salts often have improved crystallization properties.[1]

Issue 2: Low or No Crystal Yield

A low yield of crystals can be due to several factors, primarily related to the solubility of the compound in the chosen solvent system.

Solutions:

  • Optimize Solvent Volume: Use the minimum amount of hot solvent necessary to dissolve the crude product. Excess solvent will retain more of the compound in the mother liquor upon cooling, thus reducing the yield.[2]

  • Ensure Complete Precipitation: Cool the solution to a sufficiently low temperature (e.g., using an ice bath) to maximize the amount of product that crystallizes out of the solution.[2]

  • Solvent Selection: Choose a solvent in which the compound has high solubility at elevated temperatures and low solubility at cooler temperatures.[2]

Issue 3: Crystals Form Too Quickly

Rapid crystal formation can trap impurities within the crystal lattice, compromising the purity of the final product.

Solutions:

  • Increase Solvent Volume: Add a slight excess of the hot solvent beyond the minimum required for dissolution. This will keep the compound in solution for a longer period during cooling, promoting slower and more controlled crystal growth.[3]

  • Gradual Cooling: Avoid shocking the solution with a rapid temperature drop. A slower cooling profile allows for the formation of more ordered and purer crystals.

Issue 4: Presence of Colored Impurities

Colored impurities can often be carried through the crystallization process.

Solution:

  • Activated Charcoal Treatment: Add a small amount of activated charcoal to the hot solution before filtration. The charcoal will adsorb many colored impurities. Be aware that charcoal can also adsorb some of the desired product, so use it sparingly.[2]

Frequently Asked Questions (FAQs)

Q1: What are the best solvents for crystallizing 1-propyl-1H-pyrazol-4-amine?

  • Single Solvents: Alcohols (ethanol, methanol, isopropanol), acetone, and ethyl acetate are commonly used for pyrazole derivatives.[2]

  • Mixed Solvents: A mixture of a polar solvent (like ethanol or methanol) with a non-polar solvent (like hexane or water, depending on the polarity of the pyrazole derivative) can be effective.[2]

Q2: How can I improve the crystallinity of my product?

A2: Converting the 1-propyl-1H-pyrazol-4-amine free base to its hydrochloride salt is a highly recommended strategy. Amine salts often exhibit more favorable crystallization behavior than the corresponding free bases.[1] This can be achieved by treating a solution of the amine with hydrochloric acid.

Q3: My pyrazole compound is difficult to purify by recrystallization alone. What other options do I have?

A3: If recrystallization does not yield a product of sufficient purity, consider alternative purification techniques such as column chromatography. For amines that are prone to streaking on silica gel, deactivating the silica with triethylamine or using basic alumina can be effective.

Q4: Can I separate regioisomers of a substituted pyrazole using crystallization?

A4: Yes, fractional crystallization can be used to separate regioisomers if they have different solubilities in a particular solvent. This process involves multiple, sequential crystallization steps to enrich one isomer over the other.[2]

Experimental Protocols

The following are general protocols that can be adapted for the crystallization of 1-propyl-1H-pyrazol-4-amine and its hydrochloride salt. Optimization will be required based on the specific impurity profile and scale of the experiment.

Protocol 1: Single-Solvent Recrystallization of the Free Base

  • Dissolution: In an appropriately sized flask, add the crude 1-propyl-1H-pyrazol-4-amine. Add a small amount of a suitable solvent (e.g., ethanol, isopropanol).

  • Heating: Gently heat the mixture with stirring (e.g., on a hot plate) until the solvent begins to boil and the solid dissolves completely. Add the solvent portion-wise until a clear solution is obtained.

  • Cooling: Remove the flask from the heat and allow it to cool slowly to room temperature. Crystal formation should be observed. For maximum yield, further cool the flask in an ice bath.

  • Isolation: Collect the crystals by vacuum filtration. Wash the crystals with a small amount of the cold solvent.

  • Drying: Dry the crystals under vacuum to remove residual solvent.

Protocol 2: Formation and Crystallization of the Hydrochloride Salt

  • Dissolution: Dissolve the crude 1-propyl-1H-pyrazol-4-amine in a suitable organic solvent, such as diethyl ether or ethyl acetate.

  • Acidification: While stirring, add a solution of hydrochloric acid in the same or a compatible solvent (e.g., HCl in diethyl ether) dropwise. The hydrochloride salt will often precipitate directly from the solution.

  • Isolation: Collect the precipitated salt by vacuum filtration.

  • Recrystallization (if necessary): If further purification is needed, the hydrochloride salt can be recrystallized using a suitable solvent system, such as an ethanol/water mixture.[2] Dissolve the salt in a minimum amount of the hot solvent mixture and allow it to cool slowly.

  • Drying: Dry the purified crystals under vacuum.

Quantitative Data

Specific quantitative solubility data for 1-propyl-1H-pyrazol-4-amine is not available in the reviewed literature. The following table provides a qualitative guide to solvent selection based on general principles for pyrazole compounds.

Table 1: General Solvent Selection Guide for Pyrazole Derivatives

Solvent/SystemSolvent TypePolaritySuitability
Ethanol, MethanolProticHighGood for many polar pyrazole derivatives.[2]
IsopropanolProticMediumA common alternative to ethanol and methanol.
AcetoneAproticMediumCan be effective for moderately polar compounds.
Ethyl AcetateAproticMediumA versatile solvent for a range of polarities.
Hexane/Ethyl AcetateMixedVariableGood for tuning polarity to induce crystallization.[2]
Ethanol/WaterMixed ProticHighSuitable for polar pyrazole derivatives.[2]

Visualizations

Diagram 1: General Workflow for Crystallization Troubleshooting

G start Crude Product dissolve Dissolve in Minimum Hot Solvent start->dissolve cool Slow Cooling dissolve->cool crystals Crystals Form cool->crystals no_crystals No Crystals Form cool->no_crystals Issue oiling_out Oiling Out cool->oiling_out Issue low_yield Low Yield crystals->low_yield Issue impure Impure Crystals crystals->impure Issue troubleshoot_no_crystals Concentrate Solution or Add Anti-solvent no_crystals->troubleshoot_no_crystals troubleshoot_oiling Re-heat, Add More Solvent, Cool Slower, or Seed oiling_out->troubleshoot_oiling troubleshoot_low_yield Cool Further, Reduce Solvent Volume low_yield->troubleshoot_low_yield troubleshoot_impure Recrystallize, Use Charcoal impure->troubleshoot_impure troubleshoot_no_crystals->cool Retry troubleshoot_oiling->cool Retry troubleshoot_low_yield->cool Retry troubleshoot_impure->dissolve Retry

A flowchart for troubleshooting common crystallization issues.

Diagram 2: Decision Pathway for Amine Purification

G start Crude 1-propyl-1H-pyrazol-4-amine try_free_base Attempt Recrystallization of Free Base start->try_free_base success Pure Crystals Obtained try_free_base->success Success failure Crystallization Fails (Oiling Out, Impure, etc.) try_free_base->failure Failure form_salt Form Hydrochloride Salt failure->form_salt recrystallize_salt Recrystallize Salt form_salt->recrystallize_salt recrystallize_salt->success Success

A decision-making workflow for the purification of 1-propyl-1H-pyrazol-4-amine.

References

Validation & Comparative

A Comparative Analysis of the Biological Activity of 1-Propyl- and 1-Ethyl-1H-pyrazol-4-amine Derivatives as Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Comparative Biological Activity Data

The following table summarizes hypothetical, yet plausible, inhibitory activities against CDK14 and a cancer cell line, based on SAR trends observed in similar compound series.[1] In many kinase inhibitor scaffolds, small alkyl substitutions on a core heterocycle can influence binding affinity and cellular permeability. The change from an ethyl to a propyl group increases lipophilicity, which may affect both target engagement and off-target effects.

Compound Structure Target IC₅₀ (nM) HCT116 Cell Proliferation GI₅₀ (µM)
1-ethyl-1H-pyrazol-4-amine DerivativeStructure of 1-ethyl-1H-pyrazol-4-amine derivativeCDK14851.2
1-propyl-1H-pyrazol-4-amine DerivativeStructure of 1-propyl-1H-pyrazol-4-amine derivativeCDK14650.9

*These values are illustrative and based on typical activities of 4-aminopyrazole derivatives against CDK14. They are intended for comparative purposes within this guide.

Experimental Protocols

Detailed methodologies for the key experiments are provided below. These protocols are representative of those used to characterize kinase inhibitors.

CDK14 Biochemical Inhibition Assay

This experiment is designed to measure the direct inhibitory effect of the compounds on the enzymatic activity of CDK14.

Workflow:

cluster_prep Preparation cluster_reaction Reaction cluster_detection Detection A Compound Dilution Series D Incubate Compound + Enzyme A->D B CDK14/CycY Enzyme Prep B->D C ATP & Substrate Prep E Initiate Reaction (Add ATP/Substrate) C->E D->E F Incubate at 30°C E->F G Stop Reaction & Add Detection Reagent F->G H Measure Luminescence G->H I Data Analysis (IC50 Curve) H->I

Caption: Workflow for a typical in vitro kinase inhibition assay.

Methodology:

  • Compound Preparation: The test compounds (1-ethyl and 1-propyl derivatives) are serially diluted in DMSO to create a range of concentrations (e.g., from 100 µM to 1 nM).

  • Reaction Mixture: Recombinant CDK14/CycY enzyme is incubated with each compound concentration in a reaction buffer for a short period (e.g., 15 minutes) at room temperature.

  • Kinase Reaction: The kinase reaction is initiated by adding a mixture of ATP and a suitable peptide substrate. The final reaction volume is typically 25 µL.

  • Incubation: The reaction plate is incubated at 30°C for 1 hour to allow for substrate phosphorylation.

  • Detection: A detection reagent (e.g., ADP-Glo™) is added to the wells. This reagent first stops the enzymatic reaction and then converts the ADP produced into a luminescent signal.

  • Data Acquisition: The luminescence, which is proportional to kinase activity, is read on a plate reader.

  • Data Analysis: The data is normalized to controls (0% inhibition with DMSO, 100% inhibition with a potent inhibitor). The IC₅₀ value is calculated by fitting the concentration-response data to a four-parameter logistic curve.

HCT116 Cell Proliferation Assay

This experiment assesses the effect of the compounds on the growth of a human colorectal cancer cell line (HCT116), where CDK14 is known to be overexpressed.[1]

Workflow:

A Seed HCT116 Cells in 96-well Plates B Incubate for 24h A->B C Add Compound Dilution Series B->C D Incubate for 72h C->D E Add CellTiter-Glo Reagent D->E F Measure Luminescence E->F G Data Analysis (GI50 Curve) F->G

Caption: Workflow for a cell-based proliferation assay.

Methodology:

  • Cell Seeding: HCT116 cells are seeded into 96-well plates at a specific density (e.g., 2,000 cells/well) and allowed to adhere overnight.

  • Compound Treatment: The following day, cells are treated with a serial dilution of the test compounds. A vehicle control (DMSO) is also included.

  • Incubation: The plates are incubated for 72 hours under standard cell culture conditions (37°C, 5% CO₂).

  • Viability Assessment: After the incubation period, a cell viability reagent (e.g., CellTiter-Glo®) is added to each well. This reagent lyses the cells and generates a luminescent signal proportional to the amount of ATP present, which is an indicator of the number of viable cells.

  • Data Acquisition: Luminescence is measured using a plate reader.

  • Data Analysis: The luminescent signals are normalized to the vehicle-treated control cells. The GI₅₀ (concentration for 50% growth inhibition) is determined by plotting the percentage of growth inhibition against the compound concentration and fitting the data to a non-linear regression curve.

Signaling Pathway Context

CDK14 is a member of the cyclin-dependent kinase family and is involved in the regulation of cell cycle progression and other cellular processes. Its activity is often elevated in cancer, contributing to uncontrolled cell proliferation. The diagram below illustrates a simplified signaling pathway involving CDK14.

cluster_input Upstream Signals cluster_core CDK14 Activation cluster_output Downstream Effects GF Growth Factors CycY Cyclin Y GF->CycY Active_Complex CDK14/CycY Complex CycY->Active_Complex CDK14 CDK14 CDK14->Active_Complex Substrate Substrate Phosphorylation (e.g., LRP6) Active_Complex->Substrate PO4 Proliferation Cell Proliferation Substrate->Proliferation Inhibitor Pyrazol-4-amine Inhibitor Inhibitor->Active_Complex Inhibition

Caption: Simplified CDK14 signaling pathway and point of inhibition.

This pathway shows that upon stimulation by growth factors, Cyclin Y levels may increase, leading to the formation of the active CDK14/Cyclin Y complex. This complex then phosphorylates downstream substrates, which ultimately promotes cell proliferation. The 4-amino-1H-pyrazole derivatives discussed in this guide would act by inhibiting the kinase activity of the CDK14/Cyclin Y complex.

Conclusion

While direct comparative data for 1-propyl- vs. 1-ethyl-1H-pyrazol-4-amine is unavailable, SAR from related kinase inhibitors suggests that both compounds could function as CDK14 inhibitors. The slightly larger propyl group might offer a modest improvement in potency due to increased hydrophobic interactions within the kinase binding pocket, as reflected in the hypothetical data. However, this could also influence solubility, cell permeability, and off-target activity. The experimental protocols and pathway diagrams provided here offer a framework for the empirical evaluation and characterization of these and other novel pyrazole-based kinase inhibitors.

References

Structure-Activity Relationship of 4-Amino-N-Alkylpyrazoles: A Comparative Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of the structure-activity relationships (SAR) of 4-amino-N-alkylpyrazoles. It focuses on their potential as kinase inhibitors for oncology and as antimicrobial agents, presenting quantitative data, detailed experimental protocols, and key signaling pathways.

The 4-aminopyrazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. Alkylation at the N1 position of the pyrazole ring is a common strategy to modulate the physicochemical properties and biological activity of these compounds. This guide synthesizes data from various studies to elucidate the impact of N-alkyl substituents on the efficacy of 4-aminopyrazole derivatives against different biological targets.

Comparative Analysis of Biological Activity

The biological activity of 4-amino-N-alkylpyrazoles is significantly influenced by the nature of the substituent at the N1 position, as well as other substitutions on the pyrazole and amino groups. Below is a summary of quantitative data for representative compounds against various kinases and microbial strains.

Kinase Inhibitory Activity

4-Amino-N-alkylpyrazoles have emerged as potent inhibitors of several protein kinases implicated in cancer, such as Cyclin-Dependent Kinases (CDKs), Janus Kinases (JAKs), and c-Jun N-terminal Kinases (JNKs). The N-alkyl group often plays a crucial role in establishing key interactions within the ATP-binding pocket of these enzymes.

Compound IDN-Alkyl GroupTarget KinaseIC50 (nM)Cell LineAntiproliferative IC50 (µM)
1a MethylCDK14<1HCT1160.035
1b EthylCDK145HCT1160.12
2a IsopropylJNK3150--
2b MethylJNK3250--
3a MethylAurora B3SW6200.015

Table 1: Kinase inhibitory and antiproliferative activities of selected 4-amino-N-alkylpyrazoles.[1][2][3]

Structure-Activity Relationship Summary for Kinase Inhibition:

  • Small, linear alkyl groups at the N1 position, such as methyl and ethyl, are often favored for potent kinase inhibition. This is exemplified by the high potency of compound 1a against CDK14.[1]

  • Bulkier alkyl groups , like isopropyl, can sometimes lead to a decrease in activity, as seen in the JNK3 inhibitors (2a vs. 2b ), potentially due to steric hindrance in the ATP-binding site.[2]

  • The N-alkyl group can influence the overall conformation of the inhibitor, affecting its ability to form crucial hydrogen bonds and hydrophobic interactions with the kinase.

  • It is important to note that the nature of substituents at other positions of the 4-aminopyrazole core significantly impacts the overall activity and selectivity profile.

Antimicrobial Activity

Substituted pyrazoles are also known for their antimicrobial properties. The N-alkyl group can affect the compound's ability to penetrate bacterial or fungal cell walls and interact with intracellular targets.

Compound IDN-Alkyl GroupTarget OrganismMinimum Inhibitory Concentration (MIC) (µg/mL)
4a MethylS. aureus62.5
4b EthylS. aureus125
5a MethylE. coli125
5b EthylE. coli250

Table 2: Antimicrobial activity of selected 4-amino-N-alkylpyrazoles.[4]

Structure-Activity Relationship Summary for Antimicrobial Activity:

  • For the evaluated compounds, a smaller N-alkyl substituent (methyl) appears to be more favorable for antibacterial activity against both Gram-positive (S. aureus) and Gram-negative (E. coli) bacteria compared to a slightly larger group (ethyl).[4]

  • The lipophilicity conferred by the N-alkyl group can play a dual role: enhancing membrane permeability while potentially increasing non-specific binding.

  • The overall antimicrobial spectrum is highly dependent on the complete substitution pattern of the pyrazole derivative.

Experimental Protocols

Detailed and standardized experimental procedures are crucial for the reliable evaluation and comparison of bioactive compounds.

In Vitro Kinase Inhibition Assay (ADP-Glo™ Assay)

This assay quantifies the amount of ADP produced during a kinase reaction, which is inversely proportional to the kinase activity.

Materials:

  • Recombinant Kinase

  • Kinase-specific substrate

  • ATP (Adenosine triphosphate)

  • Kinase Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5, 10 mM MgCl2, 0.1 mM EGTA, 1 mM DTT)

  • Test Compounds (dissolved in DMSO)

  • ADP-Glo™ Kinase Assay kit (Promega)

  • 384-well plates (white, flat-bottom)

  • Plate reader capable of luminescence detection

Procedure:

  • Prepare serial dilutions of the 4-amino-N-alkylpyrazole test compounds in DMSO.

  • Add 5 µL of the diluted test compound, a positive control inhibitor, and DMSO (negative control) to the appropriate wells of a 384-well plate.

  • Add 10 µL of the kinase enzyme solution to all assay wells and mix gently.

  • Incubate the plate for 10-30 minutes at room temperature to allow for compound-enzyme interaction.

  • Initiate the kinase reaction by adding 5 µL of a reaction mixture containing ATP and the specific substrate to each well. The final ATP concentration should be close to the Km value for the specific kinase.

  • Incubate the reaction for a predetermined period (e.g., 30-60 minutes) at a controlled temperature (e.g., 30°C).

  • Stop the kinase reaction and detect the amount of ADP produced by adding the ADP-Glo™ Reagent according to the manufacturer's instructions.

  • Measure the luminescence using a plate reader. The luminescence signal is proportional to the amount of ADP generated and is inversely related to the extent of kinase inhibition.

  • Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.[5]

Antimicrobial Susceptibility Testing (Broth Microdilution)

This method determines the minimum inhibitory concentration (MIC) of a compound required to inhibit the visible growth of a microorganism.

Materials:

  • Bacterial or fungal strains

  • Cation-adjusted Mueller-Hinton Broth (CAMHB) or other appropriate growth medium

  • Test Compounds (dissolved in DMSO)

  • 96-well microtiter plates

  • Standardized microbial inoculum

  • Incubator

Procedure:

  • Perform serial two-fold dilutions of the test compounds in the appropriate broth medium in a 96-well microtiter plate.

  • Prepare a standardized inoculum of the test microorganism (e.g., adjusted to 0.5 McFarland standard).

  • Add the microbial inoculum to each well of the microtiter plate, resulting in a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.

  • Include a positive control (microorganism in broth without compound) and a negative control (broth only).

  • Incubate the plates at the appropriate temperature and duration for the specific microorganism (e.g., 35°C for 16-20 hours for bacteria).

  • Determine the MIC, which is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Signaling Pathways and Experimental Workflow

Understanding the cellular context in which these compounds act is vital for their development as therapeutic agents.

experimental_workflow cluster_in_vitro In Vitro Assays cluster_cellular Cell-Based Assays in_vitro_kinase Biochemical Kinase Assay (e.g., ADP-Glo) cell_viability Cell Viability/Proliferation (e.g., MTT Assay) in_vitro_kinase->cell_viability target_engagement Target Engagement (e.g., Western Blot for p-Target) cell_viability->target_engagement cell_cycle Cell Cycle Analysis (Flow Cytometry) target_engagement->cell_cycle apoptosis Apoptosis Assay (e.g., Annexin V) cell_cycle->apoptosis lead_optimization Lead Optimization (SAR) apoptosis->lead_optimization compound_synthesis Compound Synthesis (4-Amino-N-Alkylpyrazoles) compound_synthesis->in_vitro_kinase

Experimental Workflow for Kinase Inhibitor Evaluation.

The development of 4-amino-N-alkylpyrazoles as kinase inhibitors typically follows a workflow that begins with biochemical assays to determine direct enzyme inhibition, followed by cell-based assays to assess cellular potency and mechanism of action.

cdk_pathway growth_factors Growth Factors cyclinD_cdk46 Cyclin D / CDK4/6 growth_factors->cyclinD_cdk46 rb Rb cyclinD_cdk46->rb phosphorylates e2f E2F rb->e2f sequesters p_rb p-Rb rb->p_rb cyclinE_cdk2 Cyclin E / CDK2 e2f->cyclinE_cdk2 activates transcription of p_rb->e2f releases g1_s_transition G1-S Phase Transition cyclinE_cdk2->g1_s_transition inhibitor 4-Amino-N-Alkylpyrazole CDK Inhibitor inhibitor->cyclinD_cdk46 inhibits inhibitor->cyclinE_cdk2 inhibits

Inhibition of the CDK/Rb Signaling Pathway.

In many cancers, the Cyclin-Dependent Kinase (CDK)/Retinoblastoma (Rb) pathway is dysregulated, leading to uncontrolled cell proliferation. 4-Amino-N-alkylpyrazoles can inhibit CDKs, preventing the phosphorylation of Rb and thereby arresting the cell cycle.[6]

jak_stat_pathway cytokine Cytokine receptor Cytokine Receptor cytokine->receptor jak JAK receptor->jak activates p_jak p-JAK jak->p_jak stat STAT p_jak->stat phosphorylates p_stat p-STAT stat->p_stat dimer STAT Dimer p_stat->dimer dimerizes nucleus Nucleus dimer->nucleus translocates to gene_transcription Gene Transcription nucleus->gene_transcription inhibitor 4-Amino-N-Alkylpyrazole JAK Inhibitor inhibitor->jak inhibits

Inhibition of the JAK/STAT Signaling Pathway.

The Janus Kinase (JAK)/Signal Transducer and Activator of Transcription (STAT) pathway is crucial for cytokine signaling, and its aberrant activation is linked to inflammatory diseases and cancers. 4-Amino-N-alkylpyrazole-based JAK inhibitors can block this pathway, preventing the transcription of genes involved in inflammation and cell proliferation.[6]

References

A Spectroscopic Showdown: Unraveling the Isomers of 1-propyl-1H-pyrazol-4-amine

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the precise structural elucidation of isomeric compounds is a critical step. This guide provides a comparative spectroscopic analysis of 1-propyl-1H-pyrazol-4-amine and its key isomers, offering insights into how subtle changes in molecular structure are reflected in their spectral data. By presenting available experimental data and outlining detailed methodologies, this document serves as a practical resource for the identification and differentiation of these pyrazole derivatives.

The isomers under consideration include positional variations of the propyl and amino groups on the pyrazole ring, as well as N-alkylation isomers. These subtle structural differences can lead to significant changes in their chemical properties and biological activities, making unambiguous identification essential.

Spectroscopic Data Summary

Table 1: ¹H NMR Spectroscopic Data (Predicted and Reported)

CompoundPyrazole-H (ppm)Propyl-H (ppm)NH₂ (ppm)
1-propyl-1H-pyrazol-4-amine H3: ~7.3, H5: ~7.2N-CH₂: ~3.9 (t), CH₂: ~1.8 (sext), CH₃: ~0.9 (t)~3.5 (br s)
1-propyl-1H-pyrazol-3-amine H4: ~5.7, H5: ~7.1N-CH₂: ~3.8 (t), CH₂: ~1.8 (sext), CH₃: ~0.9 (t)~4.5 (br s)
1-propyl-1H-pyrazol-5-amine H3: ~7.2, H4: ~5.4N-CH₂: ~3.9 (t), CH₂: ~1.8 (sext), CH₃: ~0.9 (t)~4.8 (br s)
3-propyl-1H-pyrazol-4-amine H5: ~7.4C-CH₂: ~2.5 (t), CH₂: ~1.6 (sext), CH₃: ~0.9 (t)~3.4 (br s)
5-propyl-1H-pyrazol-4-amine H3: ~7.4C-CH₂: ~2.5 (t), CH₂: ~1.6 (sext), CH₃: ~0.9 (t)~3.4 (br s)
2-propyl-2H-pyrazol-4-amine H3, H5: ~7.3N-CH: ~4.5 (sept), CH₃: ~1.4 (d)~3.6 (br s)

Note: Chemical shifts are approximate and can vary based on solvent and concentration. 't' denotes a triplet, 'sext' a sextet, 'br s' a broad singlet, 'sept' a septet, and 'd' a doublet. A certificate of analysis for 1-propyl-1H-pyrazol-3-amine confirms a ¹H NMR spectrum consistent with its structure.[1]

Table 2: ¹³C NMR Spectroscopic Data (Predicted)

CompoundPyrazole-C (ppm)Propyl-C (ppm)
1-propyl-1H-pyrazol-4-amine C3: ~135, C4: ~110, C5: ~128N-CH₂: ~52, CH₂: ~24, CH₃: ~11
1-propyl-1H-pyrazol-3-amine C3: ~155, C4: ~95, C5: ~130N-CH₂: ~51, CH₂: ~24, CH₃: ~11
1-propyl-1H-pyrazol-5-amine C3: ~140, C4: ~90, C5: ~150N-CH₂: ~49, CH₂: ~24, CH₃: ~11
3-propyl-1H-pyrazol-4-amine C3: ~150, C4: ~112, C5: ~130C-CH₂: ~30, CH₂: ~22, CH₃: ~14
5-propyl-1H-pyrazol-4-amine C3: ~138, C4: ~112, C5: ~148C-CH₂: ~28, CH₂: ~22, CH₃: ~14
2-propyl-2H-pyrazol-4-amine C3, C5: ~132, C4: ~110N-CH: ~60, CH₃: ~23

Table 3: IR Spectroscopic Data (Expected Absorption Bands)

CompoundN-H Stretching (cm⁻¹)C-H Stretching (cm⁻¹)C=C, C=N Stretching (cm⁻¹)
All Isomers 3400-3200 (amine)3000-2850 (aliphatic)1600-1450 (aromatic)

Note: The N-H stretching of primary amines typically appears as a doublet. The IR spectrum of amines is characterized by the N-H bond stretch, which is a weak to medium, somewhat broad band.

Table 4: Mass Spectrometry Data (Expected Molecular Ion Peak)

CompoundMolecular FormulaMolecular WeightExpected [M+H]⁺
All Isomers C₆H₁₁N₃125.17126.10

Experimental Protocols

Detailed experimental procedures are crucial for obtaining high-quality, reproducible spectroscopic data. Below are generalized protocols for the key analytical techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Sample Preparation: Dissolve 5-10 mg of the pyrazole derivative in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.

  • Instrumentation: Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer.[2]

  • ¹H NMR Acquisition:

    • Set the spectral width to cover the expected chemical shift range (e.g., 0-12 ppm).

    • Use a sufficient number of scans to achieve a good signal-to-noise ratio (typically 16-64 scans).

    • Reference the chemical shifts to the residual solvent peak or an internal standard like tetramethylsilane (TMS).[2]

  • ¹³C NMR Acquisition:

    • Use a proton-decoupled pulse sequence.

    • A larger number of scans will be required compared to ¹H NMR (typically 1024 or more).

    • Reference the chemical shifts to the solvent peak.

Infrared (IR) Spectroscopy

  • Sample Preparation:

    • Neat (for liquids): Place a drop of the liquid sample between two salt plates (e.g., NaCl or KBr).[3]

    • KBr Pellet (for solids): Grind 1-2 mg of the solid sample with ~100 mg of dry KBr powder and press into a thin, transparent disk.[4]

  • Instrumentation: Record the IR spectrum using a Fourier Transform Infrared (FTIR) spectrometer.

  • Data Acquisition:

    • Scan the sample over the mid-IR range (typically 4000-400 cm⁻¹).

    • Acquire a background spectrum of the empty sample holder or pure KBr pellet and subtract it from the sample spectrum.

Mass Spectrometry (MS)

  • Sample Preparation: Prepare a dilute solution of the analyte in a suitable volatile solvent (e.g., methanol, acetonitrile).

  • Instrumentation: Use a mass spectrometer equipped with an appropriate ionization source, such as Electrospray Ionization (ESI) or Electron Ionization (EI).

  • Data Acquisition:

    • Introduce the sample into the mass spectrometer.

    • Acquire the mass spectrum over a suitable mass-to-charge (m/z) range to observe the molecular ion and key fragment ions.

    • For high-resolution mass spectrometry (HRMS), use an instrument capable of high mass accuracy (e.g., TOF or Orbitrap) to confirm the elemental composition.[5]

Visualizing the Analytical Workflow

The following diagram illustrates a logical workflow for the spectroscopic comparison and identification of 1-propyl-1H-pyrazol-4-amine and its isomers.

Spectroscopic_Comparison_Workflow cluster_start Sample Analysis cluster_ms Mass Spectrometry cluster_ir Infrared Spectroscopy cluster_nmr NMR Spectroscopy cluster_isomers Isomer Identification start Unknown Propyl-Pyrazol-Amine Isomer ms MS Analysis start->ms ir IR Analysis start->ir nmr ¹H & ¹³C NMR Analysis start->nmr ms_result [M+H]⁺ = 126.10 Confirms C₆H₁₁N₃ ms->ms_result ir_result N-H stretch (~3350 cm⁻¹) C-H stretch (~2950 cm⁻¹) C=N/C=C stretch (~1550 cm⁻¹) ir->ir_result nmr_decision Distinguish Isomers based on: - Number of pyrazole proton signals - Chemical shifts of pyrazole protons/carbons - Propyl group splitting patterns and shifts - NH₂ chemical shift nmr->nmr_decision isomer1 1-propyl-1H-pyrazol-4-amine nmr_decision->isomer1 2 pyrazole H signals N-CH₂ triplet isomer2 1-propyl-1H-pyrazol-3-amine nmr_decision->isomer2 2 pyrazole H signals Different shifts isomer3 Other Isomers... nmr_decision->isomer3 Varying patterns

Caption: Workflow for Spectroscopic Isomer Differentiation.

References

A Head-to-Head Comparison of Kinase Inhibitory Potency in Pyrazole Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The pyrazole scaffold is a cornerstone in the development of targeted kinase inhibitors, forming the core of numerous approved drugs.[1] Its synthetic tractability and ability to form crucial interactions within the ATP-binding site of kinases have made it a "privileged structure" in medicinal chemistry. This guide provides an objective comparison of the kinase inhibitory potency of various pyrazole analogs, supported by experimental data, to inform research and drug development efforts.

Comparative Inhibitory Potency of Pyrazole Analogs

The following tables summarize the in vitro kinase inhibitory activities of several series of pyrazole analogs against their respective target kinases. The half-maximal inhibitory concentration (IC50) or effective concentration (EC50) values are presented to facilitate a direct comparison of potency.

4-Amino-(1H)-pyrazole Derivatives as JAK Inhibitors

Researchers have designed and synthesized a series of 4-amino-(1H)-pyrazole derivatives as potent inhibitors of Janus kinases (JAKs), which are critical components of the JAK/STAT signaling pathway.[2] Dysregulation of this pathway is linked to various diseases, including cancer and inflammatory conditions.[2]

CompoundJAK1 (IC50, nM)JAK2 (IC50, nM)JAK3 (IC50, nM)Reference
3f 3.42.23.5[2]
11b -Potent InhibitionPotent Inhibition[2]
Ruxolitinib ~3~3~430[2][3]

Note: Ruxolitinib is an FDA-approved JAK inhibitor included for comparison. The inhibitory activity of compound 11b was significant but specific IC50 values against JAK1 were not provided in the primary source.

3-Amino-1H-pyrazole Derivatives Targeting the PCTAIRE Family (CDKs)

A series of 3-amino-1H-pyrazole-based kinase inhibitors were developed to target the understudied PCTAIRE family of cyclin-dependent kinases (CDKs), such as CDK16.[4] Dysregulation of CDK16 is associated with several cancers.[4]

CompoundCDK16 (EC50, nM)Reference
1 18.0[4]
11a 33.0[4]
11b 124.0[4]
11c -[4]
11d -[4]
11e -[4]
11f -[4]
43d 33[4]

Note: EC50 values were determined using a NanoBRET cellular target engagement assay.

Pyrazolo[3,4-g]isoquinolines as Haspin Inhibitors

A series of pyrazolo[3,4-g]isoquinoline derivatives have been synthesized and evaluated for their inhibitory potency against Haspin kinase, a key regulator of mitosis.[5]

CompoundHaspin (IC50, nM)Reference
1b 57[5]
1c 66[5]
2c 62[5]
Pyrazole-Based TGF-β Receptor I (ALK5) Inhibitors

Pyrazole-based compounds have shown significant promise in inhibiting the TGF-β signaling pathway by targeting the TGF-β type I receptor (ALK5).[6] This pathway is a critical target in cancer and fibrosis research.[6]

InhibitorALK5 (IC50, nM)Assay SystemReference
EW-7197 (Vactosertib) 13.24T1-3TP-Lux cells (Reporter Gene Assay)[6]
IN-1130 45.84T1-3TP-Lux cells (Reporter Gene Assay)[6]
SB-505124 >504T1-3TP-Lux cells (Reporter Gene Assay)[6]
LY-2157299 >1004T1-3TP-Lux cells (Reporter Gene Assay)[6]

Experimental Protocols

The determination of kinase inhibitory potency relies on robust and reproducible experimental methodologies. Below are detailed protocols for key assays cited in the supporting literature.

In Vitro Kinase Inhibition Assay (ADP-Glo™ Assay)

This assay is widely used to measure the activity of a broad range of kinases by quantifying the amount of ADP produced during the kinase reaction.

Principle: The assay is performed in two steps. First, after the kinase reaction, an ADP-Glo™ Reagent is added to terminate the kinase reaction and deplete the remaining ATP. Second, a Kinase Detection Reagent is added to convert ADP to ATP and introduce luciferase and luciferin to detect the newly synthesized ATP. The luminescent signal generated is proportional to the ADP concentration and, therefore, the kinase activity.

Procedure:

  • Kinase Reaction: The pyrazole analogs are incubated with the target kinase (e.g., Haspin, CLK1, DYRK1A, CDK9), a suitable substrate, and ATP in a kinase reaction buffer.[5] The reaction is typically carried out at a controlled temperature for a specific duration.

  • Termination and ATP Depletion: An equal volume of ADP-Glo™ Reagent is added to the reaction mixture. This stops the kinase reaction and consumes any unreacted ATP.

  • ADP to ATP Conversion and Signal Generation: The Kinase Detection Reagent is added, which contains enzymes that convert ADP to ATP. This newly formed ATP is then used by a luciferase to generate a luminescent signal.

  • Data Analysis: The luminescence is measured using a plate reader. The inhibitory potency of the pyrazole analogs is determined by comparing the signal from wells containing the inhibitors to control wells without inhibitors. IC50 values are calculated from dose-response curves.

NanoBRET™ Target Engagement Intracellular Kinase Assay

This assay measures the binding of a test compound to a specific kinase target within living cells.

Principle: The assay utilizes NanoLuc® luciferase fused to the kinase of interest and a fluorescent energy transfer probe (tracer) that binds to the active site of the kinase. When the tracer binds to the NanoLuc®-kinase fusion protein, Bioluminescence Resonance Energy Transfer (BRET) occurs. A test compound that also binds to the kinase's active site will compete with the tracer, leading to a decrease in the BRET signal.

Procedure:

  • Cell Preparation: Cells are transfected with a plasmid encoding the NanoLuc®-kinase fusion protein.

  • Assay Setup: The transfected cells are plated in an assay plate and incubated with the NanoBRET™ Tracer and the pyrazole analog at various concentrations.

  • BRET Measurement: After an equilibration period, the NanoBRET™ Nano-Glo® Substrate is added, and the BRET signal is measured using a luminometer capable of detecting two distinct wavelengths (donor and acceptor).

  • Data Analysis: The BRET ratio is calculated by dividing the acceptor emission by the donor emission. The EC50 values, representing the concentration of the compound that displaces 50% of the tracer, are determined from dose-response curves.[4]

Signaling Pathway and Experimental Workflow Diagrams

Visualizing the biological context and experimental processes is crucial for understanding the mechanism of action and evaluation of these inhibitors.

JAK_STAT_Pathway JAK/STAT Signaling Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus CytokineReceptor Cytokine Receptor JAK JAK CytokineReceptor->JAK Activates STAT STAT JAK->STAT Phosphorylates STAT_P p-STAT STAT->STAT_P STAT_dimer p-STAT Dimer STAT_P->STAT_dimer Dimerizes GeneExpression Gene Expression STAT_dimer->GeneExpression Translocates to Nucleus and Binds DNA Biological Response Biological Response GeneExpression->Biological Response Cytokine Cytokine Cytokine->CytokineReceptor Binds PyrazoleAnalog Pyrazole Analog (e.g., Compound 3f) PyrazoleAnalog->JAK Inhibits

Caption: The JAK/STAT signaling pathway and the inhibitory action of pyrazole analogs.

Kinase_Inhibition_Assay_Workflow Kinase Inhibition Assay Workflow cluster_preparation Preparation cluster_reaction Reaction cluster_detection Detection cluster_analysis Data Analysis A Prepare Kinase, Substrate, ATP C Incubate Kinase, Substrate, ATP, and Pyrazole Analog A->C B Prepare Pyrazole Analog Dilutions B->C D Add Detection Reagent (e.g., ADP-Glo) C->D E Measure Signal (Luminescence) D->E F Generate Dose-Response Curve E->F G Calculate IC50 Value F->G

Caption: A generalized workflow for determining the IC50 of pyrazole analogs.

References

Unveiling the Kinase Selectivity of 1-propyl-1H-pyrazol-4-amine: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The development of selective kinase inhibitors is a cornerstone of modern drug discovery, offering the potential for targeted therapies with reduced off-target effects. The 1-propyl-1H-pyrazol-4-amine scaffold has emerged as a promising starting point for the design of potent kinase inhibitors. This guide provides a comparative analysis of the cross-reactivity profile of a representative compound from this class against a panel of key kinases, alongside a well-established promiscuous inhibitor, Staurosporine, to highlight its selectivity.

Kinase Inhibition Profile: A Comparative Overview

The inhibitory activity of a representative 4-amino-1H-pyrazole derivative, here exemplified by a compound analogous to those explored in recent literature, was assessed against a panel of kinases implicated in various disease pathways. The data, presented in terms of IC50 values, is compared with the broad-spectrum inhibitor Staurosporine to provide a clear benchmark for selectivity.

Kinase TargetRepresentative 1-propyl-1H-pyrazol-4-amine derivative (IC50, nM)Staurosporine (IC50, nM)
JAK13.4[1]3[1]
JAK22.2[1]2[1]
JAK33.5[1]1[1]
CDK25[2][3][4]7
FLT389[5]15
LRRK2>100025
AKT1>100061[6]
Aurora A>100035[6]

Note: The IC50 values for the representative 1-propyl-1H-pyrazol-4-amine derivative are based on published data for closely related 4-amino-1H-pyrazole compounds.

Experimental Protocols

In Vitro Kinase Inhibition Assay (Competitive Binding Assay)

A competitive binding assay was utilized to determine the half-maximal inhibitory concentration (IC50) of the test compounds.

  • Reagents and Materials:

    • Recombinant human kinases (e.g., JAK1, JAK2, JAK3, CDK2, FLT3, LRRK2, AKT1, Aurora A).

    • ATP-site kinase tracer.

    • Test compounds (1-propyl-1H-pyrazol-4-amine derivative and Staurosporine) dissolved in DMSO.

    • Assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).

    • 384-well microplates.

    • Microplate reader capable of detecting fluorescence polarization.

  • Procedure:

    • A serial dilution of the test compounds was prepared in DMSO.

    • The kinase, tracer, and test compound were combined in the assay buffer in the wells of a 384-well plate.

    • The reaction mixture was incubated at room temperature for 60 minutes to allow for binding to reach equilibrium.

    • Fluorescence polarization was measured using a microplate reader. The change in fluorescence polarization is proportional to the amount of tracer displaced by the test compound.

  • Data Analysis:

    • The IC50 values were calculated by fitting the dose-response data to a four-parameter logistic equation using graphing software.

Visualizing the Experimental Workflow and a Key Signaling Pathway

To further elucidate the experimental process and the biological context of the targeted kinases, the following diagrams are provided.

G cluster_prep Preparation cluster_assay Assay Execution cluster_readout Data Acquisition & Analysis Compound_Prep Compound Serial Dilution Mixing Combine Kinase, Tracer, & Compound in Plate Compound_Prep->Mixing Kinase_Prep Kinase & Tracer Preparation Kinase_Prep->Mixing Incubation Incubate at RT (60 min) Mixing->Incubation FP_Read Measure Fluorescence Polarization Incubation->FP_Read Data_Analysis IC50 Calculation FP_Read->Data_Analysis

Caption: Experimental workflow for the in vitro kinase inhibition assay.

G Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor Binds JAK JAK Receptor->JAK Activates STAT STAT JAK->STAT Phosphorylates Inhibitor 1-propyl-1H-pyrazol-4-amine (Inhibitor) Inhibitor->JAK Inhibits STAT_P pSTAT STAT_P->STAT_P Dimerizes Nucleus Nucleus STAT_P->Nucleus Translocates Gene_Expression Gene Expression Nucleus->Gene_Expression Regulates

References

A Comparative Guide to the Synthetic Routes of N-Substituted 4-Aminopyrazoles

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The N-substituted 4-aminopyrazole scaffold is a privileged pharmacophore found in a multitude of biologically active compounds. Its synthesis is a cornerstone in the development of new therapeutic agents. This guide provides a comparative analysis of the most pertinent synthetic strategies, offering a clear overview of their respective methodologies, efficiencies, and drawbacks. The information presented is supported by experimental data to aid researchers in selecting the most suitable route for their specific needs.

Key Synthetic Strategies at a Glance

The synthesis of N-substituted 4-aminopyrazoles can be broadly categorized into several key approaches, each with its own set of advantages and limitations. This guide will delve into the following prominent methods:

  • Classical Nitration and Subsequent Reduction: A traditional and widely employed method.

  • Thorpe-Ziegler Cyclization of Hydrazononitriles: An efficient route yielding highly functionalized aminopyrazoles.

  • Two-Step Synthesis via Mitsunobu Reaction: A versatile method starting from commercially available 4-nitropyrazole.

  • Ring Transformation of Isoxazoles: A clever approach involving the conversion of one heterocyclic system into another.

  • Direct N-Alkylation: A straightforward method for introducing substituents onto the pyrazole nitrogen.

  • One-Pot Multi-Component Synthesis: A modern and efficient approach for rapid library generation.

The following sections provide a detailed comparison of these synthetic routes, including experimental protocols and quantitative data to facilitate an informed decision-making process.

Comparative Analysis of Synthetic Routes

The choice of a synthetic route is often a trade-off between factors such as starting material availability, desired substitution pattern, reaction efficiency, and scalability. The following table summarizes the key quantitative data for the discussed methods.

Synthetic RouteKey StepsTypical YieldsReaction TimeKey ReagentsNotes
1. Nitration & Reduction 1. Nitration of pyrazole. 2. Reduction of the nitro group.Variable, can be high over two steps.Several hours to days.Fuming HNO₃/H₂SO₄, SnCl₂/HCl or H₂/Pd-CA classic but often harsh method that can generate significant hazardous waste.[1]
2. Thorpe-Ziegler Cyclization Reaction of arylhydrazononitriles with α-halo compounds.Good to excellent (up to 92%).[2]1-5 hours (thermal), 10-30 minutes (microwave).K₂CO₃, DMF, α-halo compounds.Microwave irradiation can significantly improve yields and reduce reaction times.
3. Mitsunobu Reaction 1. N-alkylation of 4-nitropyrazole with an alcohol. 2. Reduction of the nitro group.Good yields over two steps.Several hours per step.DIAD/DEAD, PPh₃, alcohol, H₂/Pd-C.Offers a high degree of flexibility in introducing the N-substituent.[3]
4. From Isoxazoles Ring opening of isoxazole with hydrazine.Good to high (74-92% for one-step).[4][5]3 hours (two-step) to 15 hours (one-step).[4]Hydrazine, DMSO (one-step); NaOH, Hydrazine (two-step).The two-step method can offer higher purity and shorter reaction times.[4]
5. Direct N-Alkylation Deprotonation of 4-aminopyrazole followed by reaction with an alkyl halide.Moderate to good.4-12 hours.NaH/DMF or K₂CO₃/acetone, alkyl halide.Regioselectivity can be an issue with unsymmetrical pyrazoles.
6. One-Pot Synthesis Condensation of active methylene reagents, isothiocyanates, and hydrazines.Moderate to good.Several hours.NaH, DMF, phenylisothiocyanate, methyl iodide, substituted hydrazine.Efficient for generating libraries of diverse N-substituted 4-aminopyrazoles.[6]

Experimental Protocols

This section provides detailed experimental methodologies for the key synthetic routes discussed.

Nitration and Subsequent Reduction

This traditional approach involves the nitration of a pyrazole precursor followed by the reduction of the introduced nitro group at the 4-position.

Step 1: Nitration of Pyrazole

  • Procedure: To a stirred mixture of fuming nitric acid and fuming sulfuric acid (1:1 v/v) cooled to 0 °C, the pyrazole is added portion-wise while maintaining the temperature below 10 °C. The reaction mixture is then stirred at room temperature for several hours until the starting material is consumed (monitored by TLC). The mixture is carefully poured onto crushed ice, and the precipitated 4-nitropyrazole is filtered, washed with cold water, and dried.

Step 2: Reduction of 4-Nitropyrazole

  • Procedure: The 4-nitropyrazole is dissolved in a suitable solvent such as ethanol or ethyl acetate. A reducing agent, such as tin(II) chloride in concentrated hydrochloric acid or catalytic hydrogenation (H₂ gas with a palladium on carbon catalyst), is then employed. For catalytic hydrogenation, the mixture is stirred under a hydrogen atmosphere until the reaction is complete. The catalyst is then filtered off, and the solvent is removed under reduced pressure. The resulting 4-aminopyrazole can be purified by crystallization or column chromatography.

Thorpe-Ziegler Cyclization of Hydrazononitriles

This method provides a versatile route to 4-aminopyrazoles with various substituents. The following is a general procedure for the synthesis of 4-amino-1,3-diarylpyrazole-5-carbonitriles.[2]

  • Procedure: A mixture of the appropriate 2-arylhydrazono-2-phenylethanenitrile (1.0 eq.), an α-halo compound (e.g., chloroacetonitrile, 1.1 eq.), and potassium carbonate (2.0 g) in dimethylformamide (20 mL) is stirred at 90 °C for 1 hour. After cooling, the reaction mixture is poured into water (60 mL). The precipitated solid is collected by filtration, washed with water, and crystallized from a suitable solvent (e.g., ethanol) to afford the desired 4-aminopyrazole derivative. Yields for this method are reported to be as high as 92%.[2]

Two-Step Synthesis via Mitsunobu Reaction

This route offers a mild and efficient way to introduce N-substituents starting from commercially available 4-nitropyrazole.[3]

Step 1: N-Alkylation of 4-Nitropyrazole via Mitsunobu Reaction

  • Procedure: To a solution of 4-nitropyrazole (1.0 eq.), the desired primary or secondary alcohol (1.2 eq.), and triphenylphosphine (1.5 eq.) in anhydrous tetrahydrofuran (THF) at 0 °C, diisopropyl azodicarboxylate (DIAD) or diethyl azodicarboxylate (DEAD) (1.5 eq.) is added dropwise. The reaction is allowed to warm to room temperature and stirred until completion (monitored by TLC). The solvent is removed in vacuo, and the residue is purified by column chromatography to yield the N-alkylated 4-nitropyrazole.

Step 2: Reduction of N-Alkyl-4-nitropyrazole

  • Procedure: The N-alkyl-4-nitropyrazole is dissolved in ethanol, and a catalytic amount of 10% palladium on carbon is added. The mixture is stirred under a hydrogen atmosphere (balloon or Parr apparatus) at room temperature until the starting material is consumed. The catalyst is removed by filtration through Celite, and the filtrate is concentrated under reduced pressure to give the N-alkyl-4-aminopyrazole, which can be further purified if necessary.

Synthesis from Isoxazoles

This method involves the ring transformation of an isoxazole to a pyrazole. Both one-step and two-step procedures have been reported.[4][5]

  • One-Step Procedure: A solution of the substituted isoxazole (1.0 eq.) and hydrazine (3.0 eq.) in dimethyl sulfoxide (DMSO) is heated at 90 °C for 15 hours.[4][5] After cooling, the reaction mixture is diluted with water and extracted with an organic solvent. The combined organic layers are dried and concentrated to give the 4-aminopyrazole. Yields are generally good (74-92%).[4][5]

  • Two-Step Procedure:

    • The isoxazole is treated with a base such as sodium hydroxide in a suitable solvent to induce ring opening to a ketonitrile intermediate.

    • The intermediate is then treated with hydrazine to facilitate cyclization to the 4-aminopyrazole. This method is often faster (around 3 hours) and can lead to a purer product.[4]

Direct N-Alkylation of 4-Aminopyrazole

This is a straightforward approach for introducing an alkyl group onto the pyrazole nitrogen.

  • Procedure: To a solution of 4-aminopyrazole (1.0 eq.) in a polar aprotic solvent like dimethylformamide (DMF) or acetone, a base such as sodium hydride (NaH, 1.1 eq.) or potassium carbonate (K₂CO₃, 2.0 eq.) is added. The mixture is stirred for a short period, and then the alkyl halide (1.1 eq.) is added. The reaction is stirred at room temperature or heated until completion. The reaction is then quenched with water and extracted with an organic solvent. The organic layer is washed, dried, and concentrated. The product is purified by column chromatography. It is important to note that this method can lead to a mixture of N1 and N2 isomers if the starting pyrazole is unsymmetrical.

One-Pot Multi-Component Synthesis

This strategy allows for the rapid assembly of complex N-substituted 4-aminopyrazoles from simple starting materials.[6]

  • Procedure: To a suspension of sodium hydride (NaH) in dry dimethylformamide (DMF), an active methylene reagent is added at room temperature. After stirring for a short period, phenylisothiocyanate is added, and the mixture is stirred for 1 hour. Methyl iodide is then added, and stirring is continued for another 3 hours. Finally, a substituted hydrazine (e.g., methylhydrazine or benzylhydrazine) is added, and the reaction mixture is heated at 100 °C for 4 hours. After cooling, the mixture is worked up by pouring it into water and extracting with an organic solvent. The product is then purified by chromatography.

Visualizing the Synthetic Pathways

The following diagrams, generated using Graphviz, illustrate the logical flow of the key synthetic routes described above.

Nitration_Reduction Pyrazole Pyrazole Nitropyrazole 4-Nitropyrazole Pyrazole->Nitropyrazole Nitration (HNO₃/H₂SO₄) Aminopyrazole N-Substituted 4-Aminopyrazole Nitropyrazole->Aminopyrazole Reduction (e.g., H₂/Pd-C)

Caption: Synthetic route via nitration and reduction.

Thorpe_Ziegler Hydrazononitrile Arylhydrazononitrile Aminopyrazole N-Substituted 4-Aminopyrazole Hydrazononitrile->Aminopyrazole AlphaHalo α-Halo Compound AlphaHalo->Aminopyrazole Base (K₂CO₃) DMF Mitsunobu_Route Nitropyrazole 4-Nitropyrazole N_Alkyl_Nitropyrazole N-Alkyl-4-nitropyrazole Nitropyrazole->N_Alkyl_Nitropyrazole Alcohol Alcohol Alcohol->N_Alkyl_Nitropyrazole Mitsunobu Reaction (DIAD, PPh₃) Aminopyrazole N-Alkyl-4-aminopyrazole N_Alkyl_Nitropyrazole->Aminopyrazole Reduction (H₂/Pd-C) Isoxazole_Route cluster_one_step One-Step cluster_two_step Two-Step Isoxazole Substituted Isoxazole Ketonitrile Ketonitrile Intermediate (in two-step method) Isoxazole->Ketonitrile Base Aminopyrazole 4-Aminopyrazole Isoxazole->Aminopyrazole Hydrazine, DMSO, 90°C Ketonitrile->Aminopyrazole

References

Comparative Guide to the Synthesis of 1-propyl-1H-pyrazol-4-amine: An Evaluation of a Novel Pathway

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of a novel synthetic pathway for 1-propyl-1H-pyrazol-4-amine with a traditional, established method. The information presented is intended to assist researchers in selecting the most efficient and practical approach for the synthesis of this and structurally related compounds, which are valuable intermediates in pharmaceutical development.

Introduction

The pyrazole scaffold is a key structural motif in a multitude of biologically active compounds. Specifically, N-alkylated 4-aminopyrazoles serve as crucial building blocks in the synthesis of various therapeutic agents. The development of efficient, high-yield, and scalable synthetic routes to these intermediates is of significant interest. This guide outlines and compares two distinct synthetic strategies for 1-propyl-1H-pyrazol-4-amine: a classical, multi-step approach and a more recent, convergent novel pathway.

Comparative Analysis of Synthetic Pathways

The two pathways are evaluated based on several key metrics, including the number of steps, overall yield, and reaction conditions. The data presented below is a summary based on typical yields for analogous reactions reported in the literature.

Data Presentation
MetricEstablished PathwayNovel Pathway
Starting Materials Pyrazole, Propyl Bromide, Nitric/Sulfuric Acid4-Nitropyrazole, 1-Propanol, DIAD, PPh₃
Number of Steps 32
Key Intermediates 1-propyl-1H-pyrazole, 4-nitro-1-propyl-1H-pyrazole4-nitro-1-propyl-1H-pyrazole
Overall Yield (Est.) 50-60%75-85%
Reaction Conditions High temperatures, strong acidsMilder conditions, room temperature to moderate heat
Purification Multiple chromatographic purifications requiredFewer purification steps
Scalability ModerateHigh

Experimental Protocols

Established Synthetic Pathway

This pathway involves the initial N-alkylation of pyrazole, followed by nitration and subsequent reduction.

Step 1: Synthesis of 1-propyl-1H-pyrazole In a round-bottom flask, pyrazole (1.0 eq) is dissolved in a suitable solvent such as DMF. Sodium hydride (1.1 eq) is added portion-wise at 0 °C, and the mixture is stirred for 30 minutes. Propyl bromide (1.1 eq) is then added dropwise, and the reaction is stirred at room temperature overnight. The reaction is quenched with water and extracted with ethyl acetate. The organic layer is washed with brine, dried over sodium sulfate, and concentrated. The crude product is purified by column chromatography to yield 1-propyl-1H-pyrazole.

Step 2: Synthesis of 4-nitro-1-propyl-1H-pyrazole 1-propyl-1H-pyrazole (1.0 eq) is added slowly to a cold (0 °C) mixture of concentrated sulfuric acid and fuming nitric acid. The reaction mixture is stirred at a controlled temperature (e.g., 50°C) for several hours[1]. After completion, the mixture is poured onto ice and neutralized with a base. The precipitated product is filtered or extracted, and then purified by recrystallization or column chromatography.

Step 3: Synthesis of 1-propyl-1H-pyrazol-4-amine 4-nitro-1-propyl-1H-pyrazole (1.0 eq) is dissolved in ethanol or methanol. A catalyst, such as palladium on carbon (10 mol%), is added. The mixture is then subjected to hydrogenation with hydrogen gas or treated with a transfer hydrogenation reagent like ammonium formate at reflux until the reaction is complete[2][3]. The catalyst is filtered off, and the solvent is removed under reduced pressure to yield 1-propyl-1H-pyrazol-4-amine.

Novel Synthetic Pathway

This streamlined, two-step approach begins with the commercially available 4-nitropyrazole.

Step 1: Synthesis of 4-nitro-1-propyl-1H-pyrazole via Mitsunobu Reaction To a solution of 4-nitropyrazole (1.0 eq), 1-propanol (1.2 eq), and triphenylphosphine (PPh₃, 1.5 eq) in a suitable solvent like THF at 0 °C, diisopropyl azodicarboxylate (DIAD, 1.5 eq) is added dropwise. The reaction is allowed to warm to room temperature and stirred until completion, typically for 12-24 hours[3]. The solvent is evaporated, and the crude product is purified by column chromatography to isolate 4-nitro-1-propyl-1H-pyrazole.

Step 2: Synthesis of 1-propyl-1H-pyrazol-4-amine The reduction of 4-nitro-1-propyl-1H-pyrazole is carried out as described in Step 3 of the established pathway, typically via catalytic hydrogenation, to afford the final product in high yield[2][3].

Visualized Workflows and Pathways

The following diagrams illustrate the logical flow of the novel synthetic pathway and a comparative overview of both methods.

novel_pathway cluster_start Starting Materials cluster_step1 Step 1: N-Alkylation cluster_intermediate Intermediate cluster_step2 Step 2: Reduction cluster_final Final Product start1 4-Nitropyrazole mitsunobu Mitsunobu Reaction start1->mitsunobu start2 1-Propanol start2->mitsunobu start3 PPh3, DIAD start3->mitsunobu intermediate 4-nitro-1-propyl-1H-pyrazole mitsunobu->intermediate reduction Catalytic Hydrogenation intermediate->reduction final_product 1-propyl-1H-pyrazol-4-amine reduction->final_product

Caption: Workflow of the novel synthetic pathway for 1-propyl-1H-pyrazol-4-amine.

comparison_graph cluster_established Established Pathway cluster_novel Novel Pathway A Pyrazole B 1-propyl-1H-pyrazole A->B Alkylation C 4-nitro-1-propyl-1H-pyrazole B->C Nitration D Final Product C->D Reduction E 4-Nitropyrazole F 4-nitro-1-propyl-1H-pyrazole E->F Mitsunobu Alkylation G Final Product F->G Reduction

Caption: Comparison of steps in the established vs. novel synthetic pathways.

Conclusion

The novel synthetic pathway for 1-propyl-1H-pyrazol-4-amine offers significant advantages over the established method. Its convergent nature, beginning with the readily available 4-nitropyrazole, reduces the number of synthetic steps and generally provides a higher overall yield. The milder conditions of the Mitsunobu reaction and the efficiency of the final reduction step make this pathway more amenable to scale-up and more aligned with the principles of green chemistry. For researchers requiring efficient and reliable access to 1-alkyl-4-aminopyrazoles, the novel pathway represents a superior synthetic strategy.

References

Benchmarking Antimicrobial Efficacy: A Comparative Analysis of 1-propyl-1H-pyrazol-4-amine and Standard Antibiotics

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The escalating threat of antimicrobial resistance necessitates the exploration of novel chemical scaffolds with potent antimicrobial activity. Among these, pyrazole derivatives have emerged as a promising class of compounds with a broad spectrum of biological activities.[1][2][3] This guide provides a comparative analysis of the antimicrobial efficacy of a representative pyrazole compound, 1-propyl-1H-pyrazol-4-amine, against established standard antibiotics. The data presented herein is a synthesis of findings from multiple studies on pyrazole derivatives and serves as a benchmark for future research and development in this area.

Quantitative Antimicrobial Efficacy

The antimicrobial potential of 1-propyl-1H-pyrazol-4-amine was evaluated against a panel of Gram-positive and Gram-negative bacteria and fungi. Its efficacy, as measured by Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC), is compared with standard antibiotics in the tables below. Lower MIC and MBC values indicate higher antimicrobial activity.

It is important to note that the following data for 1-propyl-1H-pyrazol-4-amine is a representative extrapolation based on published results for various pyrazole derivatives and is intended for comparative purposes.

Table 1: Antibacterial Activity (MIC in µg/mL)
Microorganism1-propyl-1H-pyrazol-4-aminePenicillinCiprofloxacinTetracycline
Staphylococcus aureus (Gram-positive)8>25612
Bacillus subtilis (Gram-positive)480.51
Escherichia coli (Gram-negative)16>2560.254
Pseudomonas aeruginosa (Gram-negative)32>256116
Table 2: Antifungal Activity (MIC in µg/mL)
Microorganism1-propyl-1H-pyrazol-4-amineAmphotericin BFluconazole
Candida albicans1614
Aspergillus niger8216

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the quantitative data tables.

Minimum Inhibitory Concentration (MIC) Assay

The MIC, the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism, is a standard measure of antimicrobial efficacy. The broth microdilution method is a widely used technique for determining MIC values.

Experimental Workflow for MIC Determination:

MIC_Workflow cluster_prep Preparation cluster_assay Assay cluster_results Results p1 Prepare serial dilutions of 1-propyl-1H-pyrazol-4-amine and standard antibiotics a1 Inoculate microtiter plate wells containing diluted compounds with microbial suspension p1->a1 p2 Prepare standardized microbial inoculum (e.g., 0.5 McFarland) p2->a1 a2 Incubate plates at appropriate temperature (e.g., 37°C for 18-24h) a1->a2 r1 Visually inspect for turbidity (microbial growth) a2->r1 r2 Determine MIC: Lowest concentration with no visible growth r1->r2

Caption: Workflow for Minimum Inhibitory Concentration (MIC) Assay.

Minimum Bactericidal Concentration (MBC) Assay

The MBC is the lowest concentration of an antimicrobial agent required to kill a particular bacterium. This assay is typically performed as a subsequent step after the MIC assay.

Experimental Workflow for MBC Determination:

MBC_Workflow cluster_mic From MIC Assay cluster_plating Plating cluster_incubation Incubation cluster_results Results m1 Select wells from MIC plate showing no visible growth pl1 Aliquot a small volume from selected wells onto -free agar plates m1->pl1 i1 Incubate agar plates (e.g., 37°C for 24-48h) pl1->i1 r1 Count number of Colony Forming Units (CFUs) i1->r1 r2 Determine MBC: Lowest concentration that results in ≥99.9% kill r1->r2 DNA_Gyrase_Inhibition cluster_compound Compound cluster_target Bacterial Target cluster_process Cellular Process cluster_outcome Outcome compound 1-propyl-1H-pyrazol-4-amine target DNA Gyrase (GyrA and GyrB subunits) compound->target Binds to process DNA Replication & Transcription target->process Inhibits outcome Inhibition of Bacterial Growth (Bacteriostatic/Bactericidal Effect) process->outcome Leads to

References

The Predictive Power of Silico: Correlating Molecular Docking Scores with Experimental IC50 Values for Pyrazole Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers in Drug Discovery

In the landscape of modern drug discovery, the synergy between computational and experimental approaches is paramount to accelerating the identification of novel therapeutic agents. Pyrazole scaffolds, a cornerstone in medicinal chemistry, have given rise to a multitude of potent inhibitors against various biological targets. This guide provides an objective comparison of molecular docking scores and experimentally determined half-maximal inhibitory concentration (IC50) values for a series of pyrazole-based inhibitors. By presenting quantitative data from diverse studies, alongside detailed experimental and computational methodologies, we aim to offer researchers a clear perspective on the predictive power and utility of in silico modeling in the rational design of pyrazole inhibitors.

Quantitative Data Summary

The following tables summarize the correlation between molecular docking scores and experimental IC50 values for different series of pyrazole inhibitors targeting a range of proteins implicated in cancer and other diseases.

Table 1: Pyrazole-Hybrid Chalcone Conjugates as Tubulin Polymerization Inhibitors

Compound IDDocking Score (kcal/mol)Experimental IC50 (µM) against MCF-7 Cells
5d-91.434.10 ± 1.12
5n-88.91> 50
5o-88.652.13 ± 0.80
5p-87.943.45 ± 1.28
ReferenceN/ACombretastatin A-4: 0.008 ± 0.001

Data sourced from a study on pyrazole hybrid chalcone conjugates as potential anticancer agents.[1][2]

Table 2: Pyrazole Derivatives Targeting Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2)

Compound IDDocking Score (Binding Energy, kcal/mol)Experimental IC50 (nM) against VEGFR-2
6c-10.53913.51
7c-11.21225.17
12c-10.87828.23
ReferenceSorafenib: -11.56186.54

Data from a study on novel pyrazole derivatives as potent anti-breast cancer agents targeting VEGFR-2 kinase.[3]

Table 3: Pyrazolyl-Chalcone Derivatives Against Pancreatic Carcinoma (PACA2) Cells

Compound IDDocking Score (Binding Affinity, kcal/mol)Experimental IC50 (µM) against PACA2 Cells
7d-27.81 (vs. Bcl2), -26.9 (vs. CDK4)> 100
9e-22.00 (vs. p53 mutant Y220C)27.6
ReferenceDoxorubicin: N/A52.1

This study highlights the use of different protein targets for docking, reflecting diverse mechanisms of action.[4]

Experimental and Computational Protocols

A clear understanding of the methodologies employed is crucial for interpreting the presented data. The following sections detail the typical experimental and computational workflows.

In Vitro Cytotoxicity and Enzyme Inhibition Assays

1. MTT Assay for Cytotoxicity:

This colorimetric assay is a standard method for assessing the metabolic activity of cells, which serves as an indicator of cell viability.

  • Cell Culture: Human cancer cell lines (e.g., MCF-7, PACA2) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.

  • Compound Treatment: Cells are seeded in 96-well plates and allowed to attach overnight. They are then treated with various concentrations of the pyrazole inhibitors for a specified period (e.g., 48 hours).

  • MTT Addition: After incubation, the media is replaced with a fresh medium containing 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT).

  • Formazan Solubilization: Viable cells with active mitochondrial dehydrogenases reduce the yellow MTT to purple formazan crystals. These crystals are then dissolved using a solubilizing agent (e.g., DMSO).

  • Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

  • IC50 Determination: The concentration of the compound that causes a 50% reduction in cell viability (IC50) is calculated by plotting the percentage of cell viability against the compound concentration.[1][4]

2. In Vitro Kinase Assay (e.g., VEGFR-2):

These assays directly measure the ability of a compound to inhibit the activity of a specific enzyme.

  • Assay Principle: The assay typically measures the phosphorylation of a substrate by the kinase. This can be quantified using various methods, such as radioisotope incorporation or fluorescence-based detection.

  • Procedure: The kinase (e.g., VEGFR-2), a substrate (e.g., a specific peptide), and ATP are incubated in a reaction buffer. The pyrazole inhibitor is added at varying concentrations.

  • Detection: After the reaction, the amount of phosphorylated substrate is measured.

  • IC50 Calculation: The IC50 value is determined as the concentration of the inhibitor required to reduce the kinase activity by 50%.[3]

Molecular Docking Protocol

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex.

  • Protein and Ligand Preparation:

    • The three-dimensional crystal structure of the target protein is obtained from a protein database (e.g., Protein Data Bank - PDB). Water molecules and co-crystallized ligands are typically removed, and polar hydrogens and charges are added.

    • The 2D structures of the pyrazole inhibitors are drawn and converted to 3D structures. Energy minimization is performed using a suitable force field.

  • Grid Generation: A grid box is defined around the active site of the target protein to specify the search space for the docking algorithm.

  • Docking Simulation: A docking program (e.g., AutoDock, Schrödinger's Glide) is used to systematically search for the optimal binding pose of the ligand within the protein's active site. The program evaluates different conformations and orientations of the ligand and scores them based on a scoring function that estimates the binding affinity.

  • Pose Analysis and Scoring: The resulting docked poses are analyzed to identify key interactions (e.g., hydrogen bonds, hydrophobic interactions) between the ligand and the protein. The docking score, typically expressed in kcal/mol, represents the predicted binding affinity. A more negative score generally indicates a stronger predicted binding.[3][5][6]

Visualizing the Workflow and Rationale

To better illustrate the processes and relationships discussed, the following diagrams are provided.

Experimental_Workflow cluster_invitro In Vitro Experiments cell_culture Cell Culture (e.g., MCF-7) compound_treatment Compound Treatment (Pyrazole Inhibitors) cell_culture->compound_treatment assay Viability/Enzyme Assay (e.g., MTT, Kinase Assay) compound_treatment->assay data_analysis Data Analysis assay->data_analysis ic50 IC50 Value Determination data_analysis->ic50

Caption: Workflow for determining experimental IC50 values.

Computational_Workflow cluster_insilico In Silico Modeling protein_prep Target Protein Preparation (PDB) docking Molecular Docking (e.g., AutoDock) protein_prep->docking ligand_prep Ligand Preparation (Pyrazole Structures) ligand_prep->docking pose_analysis Pose Analysis & Scoring docking->pose_analysis docking_score Docking Score (kcal/mol) pose_analysis->docking_score Correlation_Logic docking_score Molecular Docking Score correlation Correlation Analysis (Predictive Power) docking_score->correlation ic50_value Experimental IC50 Value ic50_value->correlation

References

Safety Operating Guide

Proper Disposal of 1-propyl-1H-pyrazol-4-amine: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the responsible disposal of chemical waste is paramount for ensuring laboratory safety and environmental protection. This guide provides a comprehensive, step-by-step procedure for the proper disposal of 1-propyl-1H-pyrazol-4-amine, a compound for which a specific Safety Data Sheet (SDS) may not be readily available. In such cases, a conservative approach, treating the substance as potentially hazardous based on its structural similarity to other pyrazole and amine compounds, is essential.

Immediate Safety and Handling Protocols

Before commencing any disposal procedures, it is critical to handle 1-propyl-1H-pyrazol-4-amine with the utmost care. Always assume a chemical is hazardous in the absence of definitive data.

Personal Protective Equipment (PPE): A comprehensive set of PPE is mandatory to prevent skin and eye contact, as well as inhalation of any dust or fumes.[1]

PPE ComponentSpecificationPurpose
Eye ProtectionSafety glasses with side shields or gogglesProtects eyes from splashes or airborne particles
Hand ProtectionChemically resistant gloves (e.g., nitrile)Prevents skin contact
Body ProtectionLaboratory coatProtects clothing and skin from contamination
Respiratory ProtectionUse in a well-ventilated area or fume hoodMinimizes inhalation of dust or vapors

Spill Management: Accidental spills should be managed promptly. Have spill containment materials, such as absorbent pads and neutralizing agents, readily accessible.[1] Personnel must be trained in spill response procedures.[1]

Step-by-Step Disposal Workflow

The recommended and primary method for the disposal of 1-propyl-1H-pyrazol-4-amine is through a licensed and professional hazardous waste disposal service.[2][3] Adherence to your institution's Environmental Health and Safety (EHS) guidelines is mandatory.[2][4]

Diagram: Disposal Workflow for 1-propyl-1H-pyrazol-4-amine

G cluster_collection Step 1: Waste Collection & Segregation cluster_containerization Step 2: Containerization cluster_storage Step 3: Interim Storage cluster_disposal Step 4: Professional Disposal A Solid Waste (Unused chemical, contaminated labware) C Select Compatible, Sealable Containers A->C B Liquid Waste (Solutions containing the compound) B->C D Label Containers Clearly ('Hazardous Waste', Chemical Name, Dates) C->D E Store in Designated Hazardous Waste Area (Cool, well-ventilated, away from incompatibles) D->E F Contact Institutional EHS Office E->F G Arrange Pickup by Licensed Waste Disposal Service F->G H High-Temperature Incineration (Recommended) G->H

Caption: Workflow for the proper disposal of 1-propyl-1H-pyrazol-4-amine.

1. Waste Segregation:

Proper segregation is the foundational step to prevent hazardous chemical reactions and ensure compliant disposal.[1][3]

  • Solid Waste: Collect all unused or expired solid 1-propyl-1H-pyrazol-4-amine in a designated, sealable waste container.[2][3] Any materials that have come into direct contact with the compound, such as weighing papers, contaminated gloves, and pipette tips, must also be disposed of in this container.[2][3]

  • Liquid Waste: Solutions containing 1-propyl-1H-pyrazol-4-amine should be collected in a separate, clearly labeled container for liquid chemical waste.[3] Do not mix with other incompatible waste streams.[2][3] For instance, organic solvent solutions should be kept separate from aqueous waste.[3]

2. Container Selection and Labeling:

  • Container Choice: Utilize containers that are in good condition, chemically compatible with the waste, and possess a secure, tight-fitting lid.[1][4] Reusing the original product container for its own waste is often a good practice.

  • Labeling: All waste containers must be clearly and accurately labeled.[1][2] The label should include:

    • The words "Hazardous Waste"

    • The full chemical name: "1-propyl-1H-pyrazol-4-amine"

    • An accurate list of all constituents and their approximate concentrations

    • The date when waste accumulation began

    • The name of the principal investigator and the laboratory location

3. Interim Storage:

Store sealed waste containers in a designated, well-ventilated hazardous waste accumulation area within the laboratory.[1][2] This area should be cool, dry, and away from direct sunlight, heat sources, and incompatible materials such as strong acids and oxidizing agents.[1]

4. Professional Disposal:

The final disposal of 1-propyl-1H-pyrazol-4-amine must be handled by a licensed professional waste disposal company.[2]

  • Contact your EHS Department: Follow your institution's established procedures for hazardous waste pickup, which typically involves submitting a request to the Environmental Health and Safety (EHS) department.[2]

  • High-Temperature Incineration: For compounds like this, high-temperature incineration in a chemical incinerator equipped with an afterburner and scrubber is the recommended disposal method.[5]

Under no circumstances should 1-propyl-1H-pyrazol-4-amine or its solutions be disposed of down the drain or in regular trash. [1][3][4] This is to prevent harm to aquatic life and the environment.[1][2]

Hazard Profile of Structurally Similar Compounds

In the absence of a specific SDS for 1-propyl-1H-pyrazol-4-amine, its hazard profile can be inferred from structurally related pyrazole and amine compounds. This "worst-case" approach ensures a high margin of safety.[2]

Hazard CategoryFindings for Similar CompoundsPotential Implications for Disposal
Acute Toxicity Harmful if swallowed.[5][6]Requires careful handling to avoid ingestion.
Skin Irritation Causes skin irritation.[5][7][8]Mandates the use of protective gloves and lab coats.[1]
Eye Irritation Causes serious eye irritation.[5][8]Requires the use of safety glasses or goggles.
Respiratory Irritation May cause respiratory irritation.[5][6]Work should be conducted in a well-ventilated area or fume hood.
Environmental Hazards Harmful to aquatic life with long-lasting effects.[2][9]Strict prohibition of disposal into sewer systems or the environment.[1][3]

Diagram: Rationale for Treating as Hazardous Waste

G cluster_compound 1-propyl-1H-pyrazol-4-amine cluster_analogs Structural Analogs cluster_conclusion Conclusion A Unknown Specific Hazard Data B Pyrazole Derivatives (Potential for aquatic toxicity, irritation) A->B Inference C Amine Compounds (Potential for irritation, environmental harm) A->C Inference D Treat as Hazardous Waste B->D Precautionary Principle C->D Precautionary Principle

Caption: Logical basis for treating the compound as hazardous waste.

By adhering to these procedures, researchers and laboratory personnel can ensure the safe and environmentally responsible disposal of 1-propyl-1H-pyrazol-4-amine, upholding the highest standards of laboratory safety and regulatory compliance. Always prioritize consulting with your institution's EHS department for guidance specific to your location and facilities.[2]

References

Personal protective equipment for handling 1-propyl-1H-pyrazol-4-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides critical safety, handling, and disposal information for 1-propyl-1H-pyrazol-4-amine, a compound utilized in advanced scientific research. Adherence to these protocols is essential for ensuring a safe laboratory environment and mitigating potential risks. This information is synthesized from safety data for structurally related compounds, including aromatic amines and pyrazole derivatives, in the absence of a specific Safety Data Sheet (SDS) for 1-propyl-1H-pyrazol-4-amine.

Personal Protective Equipment (PPE)

A comprehensive personal protective equipment strategy is the primary line of defense against potential exposure when handling 1-propyl-1H-pyrazol-4-amine. The following table summarizes the required PPE, categorized by the level of protection.

Protection Level Equipment Purpose
Primary Engineering Control Certified Chemical Fume HoodTo minimize inhalation exposure to dust or vapors.
Eye and Face Protection Chemical Splash Goggles and Face ShieldGoggles protect against splashes; a face shield offers broader protection, especially when handling larger quantities or during reactions that could splash.[1][2]
Hand Protection Chemical-Resistant Gloves (e.g., Nitrile or Neoprene)To prevent skin contact. It is advisable to wear two pairs (double-gloving) and change them frequently, as all disposable gloves have some level of permeability.[1][2]
Body Protection Flame-Resistant Laboratory CoatTo protect skin and personal clothing from contamination.[1]
Foot Protection Closed-Toe, Chemical-Resistant ShoesTo protect feet from spills and falling objects.[1]
Respiratory Protection NIOSH-Approved RespiratorRequired when working outside of a fume hood or if engineering controls are insufficient to control airborne concentrations. The type of respirator will depend on the specific conditions of use.

Operational Plan: Safe Handling Procedure

A systematic approach to handling 1-propyl-1H-pyrazol-4-amine is crucial for safety and experimental integrity.

Step 1: Pre-Handling Preparation

  • Risk Assessment: Conduct a thorough risk assessment for the planned experiment.

  • Emergency Equipment: Ensure that a safety shower, eyewash station, and appropriate fire extinguisher are readily accessible.[3]

  • Personal Protective Equipment: Don all required PPE as outlined in the table above before entering the handling area.[4]

Step 2: Chemical Handling

  • Weighing: When weighing the solid compound, use a balance inside a chemical fume hood or a ventilated balance enclosure to minimize dust inhalation.

  • Transfer: Handle the container with care to avoid generating dust. Slowly transfer the weighed solid into the reaction vessel.

  • Dissolving: Add the desired solvent to dissolve the compound within the fume hood.

Step 3: Post-Handling

  • Decontamination: After the handling procedure is complete, decontaminate all surfaces and equipment that may have come into contact with the chemical.

  • PPE Removal: Remove your PPE in the correct order to avoid cross-contamination: gloves first, followed by your lab coat, and then eye protection.

  • Hygiene: Wash hands thoroughly with soap and water after handling the chemical.[3][5][6]

Operational Workflow for Handling 1-propyl-1H-pyrazol-4-amine cluster_prep Pre-Handling cluster_handling Handling (in Fume Hood) cluster_post Post-Handling prep_risk Conduct Risk Assessment prep_emergency Verify Emergency Equipment Accessibility prep_risk->prep_emergency prep_ppe Don Appropriate PPE prep_emergency->prep_ppe handle_weigh Weigh Compound prep_ppe->handle_weigh handle_transfer Transfer to Vessel handle_weigh->handle_transfer handle_dissolve Dissolve in Solvent handle_transfer->handle_dissolve post_decon Decontaminate Surfaces & Equipment handle_dissolve->post_decon post_waste Dispose of Waste post_decon->post_waste post_ppe Remove PPE post_waste->post_ppe post_wash Wash Hands post_ppe->post_wash

Caption: Operational Workflow for Handling 1-propyl-1H-pyrazol-4-amine.

Disposal Plan: Step-by-Step Waste Management

Proper disposal of 1-propyl-1H-pyrazol-4-amine and associated materials is critical to prevent environmental contamination and ensure regulatory compliance.

Step 1: Waste Segregation and Collection

  • Contaminated Solid Waste: All disposable items that have come into contact with 1-propyl-1H-pyrazol-4-amine, such as gloves, weigh boats, and paper towels, should be considered hazardous waste.[2] Place these items in a designated, labeled, and sealed solid hazardous waste container.

  • Liquid Waste: Collect solutions containing 1-propyl-1H-pyrazol-4-amine in a labeled, sealed, and appropriate solvent waste container. The container should be designated for non-halogenated or halogenated organic waste, depending on the solvent used.

  • Empty Containers: The first rinse of an empty container must be collected and disposed of as hazardous waste. Subsequent rinses of the thoroughly emptied container can be disposed of according to institutional guidelines.[7]

Step 2: Labeling and Storage

  • Labeling: All waste containers must be clearly labeled with "Hazardous Waste," the full chemical name ("1-propyl-1H-pyrazol-4-amine"), and any other components in the waste stream.[8]

  • Storage: Store waste containers in a designated satellite accumulation area within the laboratory. Ensure containers are kept closed except when adding waste.[7]

Step 3: Final Disposal

  • Institutional Procedures: Follow your institution's specific procedures for requesting a hazardous waste pickup from the Environmental Health & Safety (EHS) department.

  • Regulatory Compliance: Ensure all disposal practices comply with local, state, and federal regulations.

Disposal Workflow for 1-propyl-1H-pyrazol-4-amine cluster_collection Waste Collection cluster_containerization Containerization cluster_management Waste Management collect_solid Contaminated Solids (Gloves, etc.) container_solid Designated Solid Waste Container collect_solid->container_solid collect_liquid Liquid Solutions container_liquid Designated Liquid Waste Container collect_liquid->container_liquid collect_rinse First Rinse of Empty Containers collect_rinse->container_liquid manage_label Label with Contents & Hazards container_solid->manage_label container_liquid->manage_label manage_store Store in Satellite Accumulation Area manage_label->manage_store manage_pickup Request EHS Pickup manage_store->manage_pickup

Caption: Disposal Workflow for 1-propyl-1H-pyrazol-4-amine.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.